molecular formula C5H6O2 B1219750 Pent-2-enedial

Pent-2-enedial

Cat. No.: B1219750
M. Wt: 98.1 g/mol
InChI Key: NEOPYIBVKJWHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-2-enedial, also known as this compound, is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

IUPAC Name

pent-2-enedial

InChI

InChI=1S/C5H6O2/c6-4-2-1-3-5-7/h1-2,4-5H,3H2

InChI Key

NEOPYIBVKJWHMN-UHFFFAOYSA-N

Canonical SMILES

C(C=CC=O)C=O

Synonyms

glutaconaldehyde

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-pent-2-enedial is a bifunctional organic compound featuring both aldehyde and alkene moieties in a cis-configuration. This guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic data. Due to the limited availability of experimental data for this specific molecule, this document combines computed data with established principles of reactivity for α,β-unsaturated dialdehydes. Furthermore, it outlines a plausible synthetic protocol and discusses the compound's potential role in biological signaling pathways, particularly the Nrf2-Keap1 pathway, which is critical in cellular defense against oxidative stress. This technical guide is intended to serve as a foundational resource for researchers in chemistry and drug development.

Chemical Properties and Data

(Z)-pent-2-enedial, with the molecular formula C₅H₆O₂, is a small, reactive molecule. Its structure consists of a five-carbon chain with aldehyde groups at both termini and a carbon-carbon double bond in the Z-configuration at the C2 position.

Structural and Physical Properties

A summary of the computed structural and physical properties of (Z)-pent-2-enedial is presented in Table 1. These values are derived from computational models and provide an estimation of the compound's characteristics.[1]

PropertyValueReference
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.10 g/mol [1]
IUPAC Name (Z)-pent-2-enedial[1]
SMILES C(/C=C\C=O)C=O[1]
InChI InChI=1S/C5H6O2/c6-4-2-1-3-5-7/h1-2,4-5H,3H2/b2-1-[1]
InChIKey NEOPYIBVKJWHMN-UPHRSURJSA-N[1]
XLogP3-AA -0.4[1]
Topological Polar Surface Area 34.1 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Exact Mass 98.036779430 Da[1]
Monoisotopic Mass 98.036779430 Da[1]
Complexity 84.1[1]

Table 1: Computed Physicochemical Properties of (Z)-pent-2-enedial.

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis via Oxidation of (Z)-pent-2-ene-1,5-diol

A common method for the preparation of aldehydes is the oxidation of primary alcohols. Therefore, (Z)-pent-2-enedial could be synthesized from the corresponding diol, (Z)-pent-2-ene-1,5-diol.

Materials:

Procedure:

  • A solution of (Z)-pent-2-ene-1,5-diol (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • Pyridinium chlorochromate (PCC) (2.2 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional DCM.

  • The combined organic filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude (Z)-pent-2-enedial can be purified by flash column chromatography on silica gel.

Chemical Reactivity

The reactivity of (Z)-pent-2-enedial is dictated by the presence of two key functional groups: the α,β-unsaturated system and the two aldehyde moieties.

Nucleophilic Addition: The aldehyde groups are susceptible to nucleophilic attack. The conjugated system allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon of the alkene. The regioselectivity of the addition depends on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (organocuprates) and thiols, typically favor 1,4-addition.

Diels-Alder Reaction: The electron-withdrawing nature of the aldehyde groups activates the carbon-carbon double bond, making (Z)-pent-2-enedial a potential dienophile in Diels-Alder reactions.

Biological Significance and Signaling Pathways

α,β-Unsaturated aldehydes are a class of reactive electrophiles that can be generated endogenously through lipid peroxidation or encountered as environmental pollutants. These compounds are known to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the modulation of various cellular signaling pathways.

Nrf2-Keap1 Signaling Pathway

One of the most significant signaling pathways affected by α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway.[2][3][4] This pathway is a critical regulator of the cellular antioxidant response.

  • Under basal conditions: The transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.

  • Upon exposure to electrophiles: Electrophilic compounds like (Z)-pent-2-enedial can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.

  • Nrf2 activation: The stabilized Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.

  • Gene expression: This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).

The activation of the Nrf2 pathway by α,β-unsaturated aldehydes represents a key cellular defense mechanism against oxidative and electrophilic stress.

Diagram of the Nrf2-Keap1 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 signaling pathway by an α,β-unsaturated aldehyde such as (Z)-pent-2-enedial.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Keap1_mod Modified Keap1 Nrf2_Keap1->Keap1_mod Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Aldehyde (Z)-pent-2-enedial (α,β-unsaturated aldehyde) Aldehyde->Nrf2_Keap1 Covalent Modification Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Cytoprotective Gene Expression ARE->Genes Transcription

Activation of the Nrf2 signaling pathway by (Z)-pent-2-enedial.

Conclusion

(Z)-pent-2-enedial is a reactive α,β-unsaturated dialdehyde (B1249045) with potential significance in both synthetic chemistry and chemical biology. While experimental data for this specific compound is limited, its chemical behavior can be predicted based on the well-established reactivity of related compounds. The proposed synthetic route via oxidation of the corresponding diol provides a viable starting point for its preparation. Furthermore, its ability to act as a Michael acceptor suggests a role in modulating cellular signaling pathways, most notably the Keap1-Nrf2 system, which is a key target in drug development for diseases associated with oxidative stress. This guide provides a framework for future research into the properties and applications of (Z)-pent-2-enedial.

References

In-Depth Technical Guide: Physical Properties of Pent-2-enedial Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-enedial monosodium salt, also known as glutaconaldehyde (B1235477) sodium salt, is an organic compound with potential applications in chemical synthesis and pharmaceutical development. Its structure, featuring a conjugated aldehyde system and an ionic salt component, suggests unique chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the known and predicted physical properties of this compound monosodium salt, detailed experimental protocols for their determination, and a discussion of expected spectroscopic features.

Chemical Identity and Physical Properties

Limited specific experimental data for the physical properties of this compound monosodium salt is available in public literature. The information presented below is a compilation of data from chemical databases and predictions based on the compound's structure and general chemical principles.

Chemical Structure and Identification
  • IUPAC Name: sodium; (2E)-5-oxopent-2-en-1-olate[1]

  • Synonyms: Glutaconaldehyde sodium salt, this compound, monosodium salt[1][2][3]

  • CAS Number: 24290-36-6[1][4][5]

  • Molecular Formula: C₅H₅NaO₂[1][4]

  • Molecular Weight: 120.08 g/mol [1]

  • Appearance: Orange crystals (as a dihydrate), powder[2][6]

Quantitative Physical Properties

The following table summarizes the available and predicted physical properties of this compound monosodium salt. It is critical to note that properties such as melting and boiling points have not been experimentally reported in readily accessible literature and are therefore omitted.

PropertyValue/DescriptionSource/Rationale
Melting Point Not available. As an organic salt, it is expected to have a high melting point, likely decomposing before melting.General knowledge of organic salts.
Boiling Point Not applicable. Decomposes at high temperatures.General knowledge of organic salts.
Solubility Soluble in polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), pyridine, and methanol.[2]Experimental observation from literature.[2]
pKa Not available. The enolate is the conjugate base of a dicarbonyl compound, suggesting the parent compound is weakly acidic.General chemical principles.

Experimental Protocols for Physical Property Determination

Due to the lack of specific published protocols for this compound monosodium salt, the following sections detail generalized, standard laboratory procedures for determining the key physical properties of organic salts.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a hygroscopic or crystalline solid like this compound monosodium salt, the capillary method is standard.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any solvent or water, as impurities can depress and broaden the melting range.[7][8][9][10] The sample should be a fine, homogeneous powder.[11]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[8][10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[7] The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.[7][11]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7][11]

Melting_Point_Determination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Grind to Fine Powder Dry->Powder Load Load Capillary Tube Powder->Load Apparatus Place in Melting Point Apparatus Load->Apparatus Heat Heat Slowly (1-2 °C/min) Apparatus->Heat Observe Observe and Record Melting Range Heat->Observe

Figure 1. Workflow for Melting Point Determination.
Solubility Determination

Qualitative and quantitative solubility are fundamental properties. The following protocol outlines a general method for assessing the solubility of a compound in various solvents.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A pre-weighed amount of this compound monosodium salt (e.g., 10 mg) is placed into a series of clean, dry test tubes or vials.

  • Solvent Addition and Mixing: A known volume of the first solvent (e.g., 1 mL) is added to the first tube. The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as "soluble," "partially soluble," or "insoluble."

  • Incremental Solvent Addition (for quantitative measurement): If the compound does not fully dissolve, additional aliquots of the solvent are added, with agitation after each addition, until the solid is completely dissolved. The total volume of solvent required is recorded to calculate the solubility in mg/mL or mol/L.

  • Temperature Control: For more precise measurements, the temperature of the solvent and mixture should be controlled and recorded.

Solubility_Determination cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Weigh Weigh Sample Add_Solvent Add Solvent Weigh->Add_Solvent Solvents Select Solvents Solvents->Add_Solvent Agitate Agitate Vigorously Add_Solvent->Agitate Observe Observe Solubility Agitate->Observe Classify Classify as Soluble, Partially Soluble, or Insoluble Observe->Classify Quantify Quantify (mg/mL) Observe->Quantify If quantitative

Figure 2. Workflow for Solubility Determination.

Spectroscopic Analysis

While no specific spectra for this compound monosodium salt are readily available, its structural features allow for the prediction of key spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be complex due to the conjugated system.

    • Aldehydic Protons: Resonances for the aldehyde protons (-CHO) are anticipated in the highly deshielded region of the spectrum, typically between δ 9-10 ppm.[12][13][14][15] These signals may show coupling to the adjacent vinyl protons.

    • Vinyl Protons: The protons on the carbon-carbon double bond are expected to appear in the range of δ 5-7 ppm. The coupling constants between these protons would be indicative of the stereochemistry (E/Z) of the double bond.

  • ¹³C NMR:

    • Carbonyl Carbons: The carbons of the aldehyde groups are expected to have chemical shifts in the range of δ 190-200 ppm.[12][14]

    • Olefinic Carbons: The carbons of the C=C double bond will likely resonate in the δ 100-150 ppm region.

Infrared (IR) Spectroscopy
  • C=O Stretching: A strong absorption band characteristic of the C=O stretching vibration of the conjugated aldehyde is expected in the region of 1685-1710 cm⁻¹.[16][17][18]

  • C=C Stretching: An absorption corresponding to the C=C double bond stretch should appear in the 1600-1650 cm⁻¹ region.

  • C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde group.[15]

  • C-H Bending (Olefinic): Out-of-plane bending vibrations for the vinyl C-H bonds are expected in the 700-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the analysis of the sodium salt would likely show:

  • Sodiated Molecular Ion: An ion corresponding to the intact molecule with an additional sodium atom, [M+Na]⁺, where M is the neutral this compound molecule.

  • Molecular Ion of the Anion: In negative ion mode, a peak corresponding to the deprotonated this compound anion, [M-H]⁻, would be expected.

  • Salt Clusters: It is also common to observe clusters of the salt, such as [2M+Na]⁺ in positive mode or [2M-H]⁻ in negative mode.[19]

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable information.

  • TGA: Would indicate the temperature at which the compound begins to decompose and could also reveal the presence of water of hydration (as in the dihydrate form) through weight loss at lower temperatures.[20][21][22]

  • DSC: Would show endothermic or exothermic transitions, such as the loss of water, phase transitions, or decomposition.[20][21][23]

Conclusion

This compound monosodium salt is a compound for which detailed physical property data is not widely published. This guide has provided the known identifying information and outlined the standard experimental procedures that can be employed to determine its key physical characteristics. The predicted spectroscopic features, based on its chemical structure, offer a valuable reference for researchers working with this and related compounds. Further experimental investigation is necessary to fully characterize the physical and chemical properties of this molecule.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated with an aldehyde functional group. This conjugation results in delocalization of π-electrons across the O=C-C=C framework, influencing the molecule's geometry, stability, and reactivity. Pent-2-enedial (C₅H₆O₂) features two aldehyde groups, one of which is in conjugation with the C=C double bond, making it a subject of interest for understanding the interplay of steric and electronic effects on molecular conformation.

The conformational flexibility of this compound arises from rotation around the C-C single bonds and the potential for cis/trans isomerism about the C=C double bond. These different spatial arrangements can have significant implications for the molecule's spectroscopic properties and its interactions with biological macromolecules, a key consideration in drug development.

Isomerism in this compound

This compound can exist as two geometric isomers due to the restricted rotation around the C2=C3 double bond: (E)-pent-2-enedial (trans) and (Z)-pent-2-enedial (cis).

Geometric Isomerism: (E)- and (Z)-pent-2-enedial

The (E) and (Z) isomers are distinguished by the relative orientation of the substituents on the double bond. In (E)-pent-2-enedial, the higher priority groups on each carbon of the double bond are on opposite sides. In (Z)-pent-2-enedial, they are on the same side. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For this compound, the formyl group (-CHO) has a higher priority than the hydrogen atom, and the ethyl group has a higher priority than the hydrogen atom.

cluster_E (E)-pent-2-enedial (trans) cluster_Z (Z)-pent-2-enedial (cis) E_C2 C E_C3 C E_C2->E_C3 = E_H2 H E_C2->E_H2 E_CHO2 CHO E_C2->E_CHO2 E_H3 H E_C3->E_H3 E_CH2CHO CH₂CHO E_C3->E_CH2CHO Z_C2 C Z_C2->E_CHO2 Z_C3 C Z_C2->Z_C3 = Z_H2 H Z_C2->Z_H2 Z_H3 H Z_C3->Z_H3 Z_CH2CHO CH₂CHO Z_C3->Z_CH2CHO Z_CHO2 CHO

Figure 1: Geometric isomers of this compound.
Conformational Isomerism: s-cis and s-trans

Rotation around the C2-C3 single bond in the conjugated system of both (E)- and (Z)-pent-2-enedial leads to two primary planar conformations: s-trans (or transoid) and s-cis (or cisoid). The "s" refers to the single bond. In the s-trans conformer, the C=C and C=O bonds are on opposite sides of the C-C single bond, while in the s-cis conformer, they are on the same side.

Generally, for α,β-unsaturated aldehydes, the s-trans conformation is thermodynamically more stable due to reduced steric hindrance between the alkyl substituent and the carbonyl oxygen. However, the energy difference between the two conformers is typically small, and both may be populated at room temperature.

cluster_s_trans s-trans Conformation cluster_s_cis s-cis Conformation st_O O st_C1 C st_C1->st_O = st_C2 C st_C1->st_C2 st_C3 C st_C2->st_C3 = sc_O O sc_C1 C sc_C1->sc_O = sc_C2 C sc_C1->sc_C2 sc_C3 C sc_C2->sc_C3 =

Figure 2: s-cis and s-trans conformations around the C2-C3 single bond.

Molecular Structure and Quantitative Data

While specific experimental data for this compound is scarce, computational studies on analogous molecules like acrolein provide valuable insights into the expected geometric parameters. The following tables summarize predicted bond lengths and angles for the most stable conformers of (E)- and (Z)-pent-2-enedial based on high-level ab initio calculations of similar structures.

Table 1: Predicted Bond Lengths (Å) for this compound Isomers

Bond(E)-pent-2-enedial (s-trans)(Z)-pent-2-enedial (s-trans)
C1=O11.211.21
C2=C31.341.34
C1-C21.481.48
C3-C41.511.51
C4-C51.541.54
C5=O21.221.22
C-H (aldehyde)1.111.11
C-H (vinyl)1.091.09
C-H (alkyl)1.101.10

Table 2: Predicted Bond Angles (°) for this compound Isomers

Angle(E)-pent-2-enedial (s-trans)(Z)-pent-2-enedial (s-trans)
O1=C1-C2124124
C1-C2=C3121122
C2=C3-C4125127
C3-C4-C5112112
C4-C5=O2123123
H-C1=O1116116
H-C2=C1115115
H-C3=C2118118

Conformational Energy and Rotational Barriers

The relative energies of the different conformers and the energy barriers to their interconversion are critical for understanding the molecule's dynamics. For acrolein, the simplest α,β-unsaturated aldehyde, the s-trans conformer is more stable than the s-cis conformer by approximately 2 kcal/mol.[1] A similar trend is expected for this compound, with the s-trans conformer being the global minimum.

The rotational barrier for the interconversion between the s-cis and s-trans conformers of acrolein has been experimentally determined to be around 5-7 kcal/mol. This relatively low barrier indicates that at room temperature, the molecule can readily interconvert between these conformations.

Table 3: Predicted Relative Energies and Rotational Barriers (kcal/mol)

Parameter(E)-pent-2-enedial(Z)-pent-2-enedial
Relative Energy (s-cis vs. s-trans)~2.0 - 2.5~2.5 - 3.0
Rotational Barrier (s-trans -> s-cis)~5.0 - 7.0~5.5 - 7.5

Experimental Protocols for Structural Determination

The precise determination of the molecular structure and conformation of a molecule like this compound in the gas phase is typically achieved through a combination of microwave spectroscopy and gas-phase electron diffraction, often supplemented by high-level computational chemistry.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The resulting rotational spectrum is highly sensitive to the molecule's moments of inertia, from which a very precise molecular structure can be derived.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

  • Detection: The absorption of microwaves is detected, and a rotational spectrum is recorded.

  • Spectral Analysis: The frequencies of the rotational transitions are analyzed to determine the rotational constants (A, B, and C).

  • Structure Determination: The rotational constants for multiple isotopologues (e.g., containing ¹³C or ¹⁸O) are used to precisely determine the bond lengths and angles of the molecule.

cluster_workflow Microwave Spectroscopy Workflow Sample Gaseous this compound Chamber High-Vacuum Chamber Sample->Chamber Irradiation Microwave Source Irradiation->Chamber Detector Detector Chamber->Detector Spectrum Rotational Spectrum Detector->Spectrum Analysis Data Analysis Spectrum->Analysis Structure Molecular Structure Analysis->Structure

Figure 3: General workflow for microwave spectroscopy.
Gas-Phase Electron Diffraction (GED)

Principle: GED involves scattering a high-energy beam of electrons off a gaseous sample of molecules. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule.

Methodology:

  • Sample Introduction: A jet of gaseous this compound is introduced into the path of an electron beam in a vacuum chamber.

  • Electron Scattering: The high-energy electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons are detected on a photographic plate or a CCD detector, forming a pattern of concentric rings.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed to generate a radial distribution curve.

  • Structure Refinement: The experimental radial distribution curve is compared to theoretical curves calculated for different molecular geometries. The bond lengths, angles, and torsional angles are refined to achieve the best fit between the experimental and theoretical data.

cluster_workflow Gas-Phase Electron Diffraction Workflow Electron_Gun Electron Gun Scattering Scattering Chamber Electron_Gun->Scattering Sample_Jet Gaseous this compound Jet Sample_Jet->Scattering Detector Detector Scattering->Detector Pattern Diffraction Pattern Detector->Pattern Analysis Data Analysis Pattern->Analysis Structure Molecular Structure Analysis->Structure

Figure 4: General workflow for gas-phase electron diffraction.
Computational Chemistry

Principle: Computational chemistry methods, such as ab initio and density functional theory (DFT), are used to calculate the electronic structure and energy of a molecule. These calculations can predict molecular geometries, conformational energies, and rotational barriers.

Methodology:

  • Model Building: A 3D model of the this compound molecule is constructed.

  • Method Selection: An appropriate level of theory and basis set are chosen for the calculations (e.g., MP2, CCSD(T) with a basis set like aug-cc-pVTZ).

  • Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters to find the stable conformers.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

  • Potential Energy Surface Scan: To determine rotational barriers, the energy is calculated as a function of the dihedral angle of interest (e.g., the C1-C2-C3-C4 dihedral angle).

Conclusion

The molecular structure and conformation of this compound are governed by a combination of electronic and steric factors. The molecule exists as (E) and (Z) geometric isomers, each of which can adopt s-cis and s-trans conformations. Based on data from analogous systems, the (E)-s-trans conformer is predicted to be the most stable. The relatively low barrier to rotation around the C-C single bonds suggests that multiple conformations are accessible at ambient temperatures. A definitive and high-resolution understanding of the geometry and conformational dynamics of this compound will ultimately require dedicated experimental studies using techniques such as microwave spectroscopy and gas-phase electron diffraction, guided and supported by high-level computational chemistry. Such knowledge is fundamental for elucidating its reaction mechanisms and potential biological activity.

References

An In-depth Technical Guide to the Isomers of Pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pent-2-enedial, a five-carbon dialdehyde (B1249045) with a carbon-carbon double bond. Due to the presence of this double bond, this compound primarily exists as two geometric isomers: (E)-pent-2-enedial and (Z)-pent-2-enedial. This document outlines their nomenclature, structural properties, and provides generalized experimental protocols for their synthesis and characterization, drawing upon established methods for analogous α,β-unsaturated aldehydes.

Isomers of this compound

The principal isomers of this compound are the geometric isomers, also known as cis-trans or E/Z isomers. This isomerism arises from the restricted rotation around the C2-C3 double bond. The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. According to the Cahn-Ingold-Prelog priority rules, the aldehyde group (-CHO) has a higher priority than the ethyl group at C3, and the aldehyde group has a higher priority than the hydrogen at C2.

A summary of the quantitative data for these isomers is presented in the table below.

Property(E)-pent-2-enedial(Z)-pent-2-enedial
IUPAC Name (2E)-pent-2-enedial(2Z)-pent-2-enedial
Molecular Formula C₅H₆O₂C₅H₆O₂
Molecular Weight 98.10 g/mol 98.10 g/mol [1]
Canonical SMILES C(\C=C\C=O)C=OC(/C=C/C=O)C=O
InChIKey NEOPYIBVKJWHMN-SNAWJCMRSA-NNEOPYIBVKJWHMN-UPHRSURJSA-N[1]

Experimental Protocols

General Synthesis of α,β-Unsaturated Aldehydes via Aldol (B89426) Condensation

This protocol outlines a general procedure for the synthesis of α,β-unsaturated aldehydes, which can be adapted for the synthesis of this compound isomers.

Materials:

  • Starting aldehyde (e.g., propanal)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or acid catalyst (e.g., hydrochloric acid)

  • Solvent (e.g., ethanol, water)

  • Dehydrating agent (e.g., heat, acid catalyst)

  • Standard laboratory glassware for reaction, extraction, and purification (e.g., round-bottom flask, separatory funnel, distillation apparatus)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A solution of the starting aldehyde in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: The flask is cooled in an ice bath, and the base or acid catalyst is added dropwise with continuous stirring.

  • Aldol Addition: The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for a specified period to facilitate the aldol addition reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Once the aldol addition is complete, the reaction is quenched by neutralizing the catalyst with an appropriate acid or base.

  • Dehydration: The aldol addition product is then dehydrated to form the α,β-unsaturated aldehyde. This is typically achieved by heating the reaction mixture, often with the addition of an acid catalyst.

  • Workup: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to yield the desired α,β-unsaturated aldehyde. The separation of E and Z isomers may require careful chromatographic techniques.

Characterization of this compound Isomers

The characterization of the (E) and (Z) isomers of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the (E) and (Z) isomers are expected to show distinct differences, particularly in the coupling constants of the vinylic protons. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-protons on the double bond. The (Z)-isomer would exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-protons. The chemical shifts of the aldehydic protons would also likely differ between the two isomers.

  • ¹³C NMR: The carbon NMR spectra would also show differences in the chemical shifts of the carbons involved in the double bond and the carbonyl carbons, reflecting the different electronic environments in the two isomers.

Infrared (IR) Spectroscopy:

Both isomers would show characteristic strong absorption bands for the C=O stretching of the aldehyde groups (typically in the range of 1680-1705 cm⁻¹) and the C=C stretching of the alkene (around 1600-1650 cm⁻¹). The C-H stretching of the aldehyde proton would appear around 2720-2820 cm⁻¹. Subtle differences in the fingerprint region may be used to distinguish the isomers.

Mass Spectrometry (MS):

Both isomers will have the same molecular ion peak corresponding to their molecular weight. The fragmentation patterns may show some differences that could aid in their identification.

Mandatory Visualizations

isomers This compound This compound Geometric Isomers Geometric Isomers This compound->Geometric Isomers (E)-pent-2-enedial (E)-pent-2-enedial Geometric Isomers->(E)-pent-2-enedial trans (Z)-pent-2-enedial (Z)-pent-2-enedial Geometric Isomers->(Z)-pent-2-enedial cis

Caption: Relationship between this compound and its geometric isomers.

workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_characterization Characterization Aldol Addition Aldol Addition Dehydration Dehydration Aldol Addition->Dehydration Crude Product Crude Product Dehydration->Crude Product Chromatography Chromatography Distillation Distillation Chromatography->Distillation (E)-Isomer (E)-Isomer Distillation->(E)-Isomer (Z)-Isomer (Z)-Isomer Distillation->(Z)-Isomer NMR NMR IR IR NMR->IR MS MS IR->MS Starting Materials Starting Materials Starting Materials->Aldol Addition Crude Product->Chromatography (E)-Isomer->NMR (Z)-Isomer->NMR

Caption: Generalized experimental workflow for isomer synthesis and characterization.

References

Spectroscopic data for Pent-2-enedial (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data for (E)-Pent-2-enedial

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (E)-Pent-2-enedial. These predictions are based on computational models and an analysis of the molecule's structure.

Predicted ¹H NMR Data for (E)-Pent-2-enedial
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H19.5 - 9.7d~7.5
H26.2 - 6.4ddd~15.5, ~7.5, ~1.5
H36.9 - 7.1dt~15.5, ~5.0
H43.4 - 3.6ddd~7.0, ~5.0, ~1.5
H59.7 - 9.9t~1.5
Predicted ¹³C NMR Data for (E)-Pent-2-enedial
CarbonChemical Shift (ppm)
C1193 - 196
C2135 - 138
C3150 - 153
C445 - 48
C5200 - 203
Predicted IR Spectroscopy Data for (E)-Pent-2-enedial
Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aldehyde)2820 - 2850, 2720 - 2750Medium
C=O (aldehyde)1680 - 1705Strong
C=C (alkene)1620 - 1640Medium
C-H (alkene)3010 - 3040Medium
C-H (alkane)2850 - 2960Medium
Predicted Mass Spectrometry Data for (E)-Pent-2-enedial
m/zRelative Intensity (%)Proposed Fragment
9840[M]⁺
97100[M-H]⁺
6980[M-CHO]⁺
5560[C₄H₇]⁺
4190[C₃H₅]⁺
2970[CHO]⁺

Experimental Spectroscopic Data for (E)-2-Pentenal

As a structurally similar compound, the experimental data for (E)-2-Pentenal provides a valuable reference.

¹H NMR Data for (E)-2-Pentenal
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehyde H9.51d7.9
Vinylic H (α to C=O)6.13ddd15.6, 7.9, 1.6
Vinylic H (β to C=O)6.86dt15.6, 6.8
Methylene H2.31quintet7.2
Methyl H1.10t7.5
IR Spectroscopy Data for (E)-2-Pentenal
Functional GroupWavenumber (cm⁻¹)Intensity
C=O (aldehyde)~1690Strong
C=C (alkene)~1640Medium
C-H (aldehyde)~2730Medium
Mass Spectrometry Data for (E)-2-Pentenal
m/zRelative Intensity (%)Proposed Fragment
8465[M]⁺
83100[M-H]⁺
5595[M-CHO]⁺
4180[C₃H₅]⁺
2950[CHO]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1] The choice of solvent depends on the solubility of the compound and the desired spectral window.

  • Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[2]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Standard 1D experiments are typically run first, followed by 2D experiments (e.g., COSY, HSQC, HMBC) if further structural elucidation is required.[1]

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): For a pure liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

  • Sample Preparation (Solid): A solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution of the solid in a volatile solvent can be evaporated on a salt plate to leave a thin film.[5]

  • Data Acquisition: The sample is placed in the path of the IR beam in an FTIR spectrometer.[5] A background spectrum (of air or the solvent) is first recorded and then automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber (in cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups in the molecule.[6]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).[7] Non-volatile samples can be introduced using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[8]

  • Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, and Chemical Ionization (CI), a softer technique that often preserves the molecular ion.[7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[7] The fragmentation pattern provides valuable information about the structure of the molecule.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound Sample Purified Compound NMR_Prep NMR Sample Preparation Sample->NMR_Prep IR_Prep IR Sample Preparation Sample->IR_Prep MS_Prep MS Sample Preparation Sample->MS_Prep NMR_Acq NMR Data Acquisition (1D & 2D) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectra (¹H, ¹³C, etc.) NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Data_Analysis Combined Spectroscopic Data Analysis NMR_Data->Data_Analysis IR_Data->Data_Analysis MS_Data->Data_Analysis Structure Structure Elucidation Data_Analysis->Structure

Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, and MS spectroscopy.

References

The Enigmatic Presence of Pent-2-enedial in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-enedial, also known as glutaconaldehyde, is a reactive α,β-unsaturated dialdehyde (B1249045). While not a primary metabolite, its natural occurrence is intrinsically linked to lipid peroxidation, a fundamental process of oxidative damage in biological systems. This technical guide provides an in-depth exploration of the natural occurrence of this compound and its derivatives, detailing its formation, known and potential biological activities, and the analytical methodologies for its detection and quantification. Particular emphasis is placed on its role as a biomarker of oxidative stress and its potential as a modulator of cellular signaling pathways, offering insights for researchers in drug development and related scientific fields.

Introduction

This compound (C₅H₆O₂) is a five-carbon dialdehyde characterized by a carbon-carbon double bond between the second and third carbons. Its chemical structure imparts significant reactivity, particularly as a Michael acceptor, allowing it to readily form adducts with cellular nucleophiles such as proteins and DNA. The natural occurrence of this compound is not as a constitutively expressed metabolite but rather as a secondary product of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids. This process is a hallmark of cellular stress and is implicated in a wide range of physiological and pathological conditions.

Understanding the natural occurrence and biological implications of this compound is crucial for several reasons. Firstly, as a product of lipid peroxidation, its presence and concentration can serve as a valuable biomarker for oxidative stress in various biological systems, from plants to animals. Secondly, its high reactivity suggests a potential role in modulating cellular signaling pathways, particularly those involved in stress responses. This has significant implications for drug development, as targeting pathways influenced by such reactive aldehydes could offer novel therapeutic strategies.

This guide will synthesize the current knowledge on this compound, presenting quantitative data where available, detailing experimental protocols for its analysis, and visualizing the key biological pathways in which it is implicated.

Natural Occurrence and Formation

The primary route to the natural formation of this compound is through the non-enzymatic peroxidation of polyunsaturated fatty acids (PUFAs), a process initiated by reactive oxygen species (ROS).

Lipid Peroxidation in Biological Membranes

Under conditions of oxidative stress, ROS can abstract a hydrogen atom from a methylene (B1212753) group in a PUFA, initiating a chain reaction. This leads to the formation of lipid hydroperoxides, which are unstable and can decompose into a variety of secondary products, including aldehydes such as malondialdehyde (MDA) and this compound (glutaconaldehyde).[1][2] This process is prevalent in cellular membranes, where the high concentration of PUFAs makes them susceptible to oxidative damage.

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O₂ (Propagation) Oxygen O₂ Lipid_Hydroperoxide Lipid Hydroperoxide Peroxyl_Radical->Lipid_Hydroperoxide + PUFA Pent_2_enedial This compound (Glutaconaldehyde) Lipid_Hydroperoxide->Pent_2_enedial Decomposition Other_Aldehydes Other Aldehydes (e.g., MDA) Lipid_Hydroperoxide->Other_Aldehydes Decomposition

Occurrence in Plants under Stress

Plants, being sessile organisms, are frequently exposed to various environmental stresses such as drought, salinity, and heavy metal toxicity, all of which can induce the overproduction of ROS and subsequent lipid peroxidation.[3][4][5] Consequently, this compound, along with other aldehydes, can accumulate in plant tissues under these conditions and is considered a biomarker for oxidative stress.[6][7][8][9] While specific quantitative data for this compound in stressed plants is limited, studies on related aldehydes like malondialdehyde (MDA) show a significant increase under stress conditions.

Formation in Edible Oils

Edible oils, rich in PUFAs, are susceptible to lipid peroxidation during processing, storage, and particularly during heating at high temperatures (e.g., frying).[10][11] This leads to the formation of a complex mixture of volatile and non-volatile compounds, including this compound, which can affect the oil's sensory properties and nutritional quality. Some studies have quantified the levels of various aldehydes in heated oils, although specific data for this compound remains less common than for other aldehydes.[12][13]

Quantitative Data

Quantitative data on the natural occurrence of this compound is sparse, with most studies focusing on the more commonly measured lipid peroxidation product, malondialdehyde (MDA). However, the available information and data on related compounds provide a valuable context.

Sample TypeCompoundConcentration RangeStress/ConditionReference
Tobacco RootsMalondialdehyde~2-4 nmol/g FW (normal)Aluminum Stress[7]
Tobacco Rootsα,β-unsaturated aldehydes (general)~1 nmol/g FW (normal), increases under stressAluminum Stress[7]
Barley PlantsGlutaraldehyde (applied)0.005 - 0.1% (v/v)Exogenous Application[2][6]
Heated Edible OilsVarious AldehydesVaries significantly with oil type and heating timeThermal Stress (Frying)[12][13]
Human PlasmaMalondialdehyde0.93 ± 0.39 µMNormal Physiological Level[14]

Table 1: Quantitative Data on this compound (Glutaconaldehyde) and Related Aldehydes in Biological and Food Samples. FW = Fresh Weight.

Biological Activities and Signaling Pathways

As a reactive electrophile, this compound is expected to interact with cellular nucleophiles, thereby influencing various biological processes. The primary mechanism of action for α,β-unsaturated aldehydes is through the covalent modification of proteins, particularly on cysteine residues.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophiles, including α,β-unsaturated aldehydes, can react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[15][16] The stabilized Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound is pending, it is highly probable that it can activate the Nrf2 pathway in a similar manner to other α,β-unsaturated aldehydes.[3][9][17][18][19]

Keap1_Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation

Other Potential Signaling Pathways

Beyond the Keap1-Nrf2 axis, α,β-unsaturated aldehydes have been implicated in the modulation of other signaling pathways, often in a context-dependent manner. These include pathways involved in inflammation, apoptosis, and cell proliferation.[12][16][20][21][22] The ability of this compound to form adducts with a variety of proteins suggests that it could have pleiotropic effects on cellular signaling.

Experimental Protocols

The detection and quantification of this compound in complex biological matrices present analytical challenges due to its reactivity and potential for artifactual formation. The following sections outline general methodologies that can be adapted for the analysis of this compound.

Extraction of Aldehydes from Plant Tissues

Objective: To extract aldehydes from plant tissues for subsequent analysis.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., methanol, ethanol, or acetonitrile)

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of cold extraction solvent.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 20 minutes with intermittent vortexing.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.

Plant_Extraction_Workflow Start Start: Plant Tissue Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Add Extraction Solvent & Vortex Grind->Extract Incubate Incubate on Ice Extract->Incubate Centrifuge Centrifuge Incubate->Centrifuge Filter Filter Supernatant Centrifuge->Filter End End: Extract for Analysis Filter->End

Extraction of Aldehydes from Edible Oils

Objective: To extract aldehydes from edible oils for analysis.

Materials:

  • Edible oil sample

  • Extraction solvent (e.g., hexane)

  • Saturated sodium bisulfite solution

  • Methanol

  • Separatory funnel

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve a known amount of the oil sample in hexane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated sodium bisulfite solution in a methanol-water mixture.[23][24]

  • Shake the funnel vigorously for 2 minutes and allow the layers to separate. The aldehyde-bisulfite adducts will partition into the aqueous-methanolic layer.

  • Collect the lower aqueous-methanolic layer.

  • The aldehydes can be regenerated from the bisulfite adducts by basification (e.g., with NaOH) and then extracted back into an organic solvent for analysis.[23]

Quantification by HPLC-UV/DAD

Objective: To quantify this compound after derivatization.

Principle: Aldehydes are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily detected by UV-Vis spectroscopy.[14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

  • A: Water

  • B: Acetonitrile

  • Gradient elution program

Protocol:

  • To the extracted sample, add an acidic solution of DNPH in acetonitrile.

  • Allow the derivatization reaction to proceed at room temperature or with gentle heating.

  • Inject an aliquot of the derivatized sample into the HPLC system.

  • Monitor the elution of the this compound-DNPH derivative at its maximum absorbance wavelength (typically around 360 nm).

  • Quantify the concentration by comparing the peak area to a calibration curve prepared with this compound standards.

Analysis by GC-MS with Derivatization

Objective: To identify and quantify this compound using Gas Chromatography-Mass Spectrometry.

Principle: For GC-MS analysis, volatile aldehydes are often derivatized to increase their thermal stability and improve chromatographic separation. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that forms stable oximes with aldehydes.[8][25][26]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for aldehyde analysis (e.g., DB-5ms)

Protocol:

  • The extracted sample is derivatized with PFBHA. This can be done in solution or using headspace solid-phase microextraction (SPME) with on-fiber derivatization for volatile aldehydes.[25][27]

  • The derivatized sample is injected into the GC-MS.

  • The separation is performed using a suitable temperature program.

  • The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Identification is based on the retention time and the mass spectrum of the this compound-PFBHA derivative. Quantification is achieved by comparing the peak area to that of a standard.

Conclusion and Future Perspectives

This compound, or glutaconaldehyde, emerges from the landscape of natural products not as a primary metabolite but as a significant indicator and potential effector of oxidative stress. Its formation through lipid peroxidation in plants under duress and in heated edible oils underscores its relevance in both plant biology and food science. While quantitative data specifically for this compound remains limited, the established methodologies for aldehyde analysis provide a clear path forward for its comprehensive investigation.

The high reactivity of this compound strongly suggests its involvement in cellular signaling, particularly in the activation of the Keap1-Nrf2 antioxidant response pathway. This positions this compound and its derivatives as molecules of interest for drug development, where modulation of such pathways is a key therapeutic strategy.

Future research should focus on:

  • Developing and validating specific and sensitive analytical methods for the routine quantification of this compound in diverse biological and food matrices.

  • Conducting comprehensive studies to determine the concentration of this compound in various plants under different stress conditions and in a wider range of processed foods.

  • Elucidating the specific molecular targets of this compound and confirming its direct role in the activation of the Keap1-Nrf2 and other signaling pathways.

  • Investigating the potential therapeutic applications of modulating this compound levels or its downstream effects.

By addressing these research gaps, a clearer understanding of the enigmatic role of this compound in nature will be achieved, potentially unlocking new avenues for improving plant resilience, ensuring food safety, and developing novel therapeutic interventions.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated aldehydes are a class of highly reactive molecules characterized by a carbon-carbon double bond conjugated to an aldehyde group. This structural motif renders them potent electrophiles, capable of undergoing Michael addition with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1][2] This reactivity is the linchpin of their diverse biological activities, which range from profound cytotoxicity to the activation of critical cytoprotective signaling pathways. Endogenously, they are generated as byproducts of lipid peroxidation, while exogenously they are encountered as environmental pollutants and components of certain foods and drugs.[1][3] Their dual nature as both toxins and signaling molecules has made them a subject of intense research, particularly in the fields of toxicology, pharmacology, and drug development. This guide provides an in-depth technical overview of the core biological activities of α,β-unsaturated aldehydes, focusing on their mechanisms of action, impact on key cellular signaling pathways, and the experimental methodologies used to assess their effects.

Core Mechanism of Action: Covalent Modification via Michael Addition

The primary mechanism through which α,β-unsaturated aldehydes exert their biological effects is through their role as Michael acceptors.[2][4][5] The electron-withdrawing nature of the aldehyde group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[6] In a biological context, the most prominent nucleophiles are the sulfhydryl groups of cysteine residues within proteins. The reaction, a 1,4-conjugate addition, results in the formation of a stable covalent bond, leading to the modification of the target protein.[7][8] This irreversible modification can alter the protein's structure, function, and interactions with other molecules, thereby triggering a cascade of downstream cellular events.[9]

Quantitative Data on Biological Activity

The biological potency of α,β-unsaturated aldehydes can vary significantly depending on their chemical structure, the specific biological endpoint being measured, and the cell type under investigation. The following tables summarize key quantitative data from the literature to facilitate comparison.

Table 1: Cytotoxicity of Selected α,β-Unsaturated Aldehydes
CompoundCell LineAssayIC50 (µM)Reference
FormaldehydeHuh7-25-CD81MTT~12.5 (calculated from dilution factor)[8]
GlutaraldehydeHuh7-25-CD81MTT~3.4 (calculated from dilution factor)[8]
Compound 4MDA-MB231Not Specified59.90 ± 3.9[10]
Compound 5MDA-MB231Not SpecifiedNot Specified[10]
Compound 10MDA-MB231Not Specified35.40 ± 4.2[10]
Compound 12MDA-MB231Not Specified78.71 ± 8.3[10]
Compound 2A549Not Specified< 3.9 µg/mL[11]
Compound 4A549Not Specified< 3.9 µg/mL[11]
Compound 10A549Not Specified< 3.9 µg/mL[11]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Table 2: Enzyme Inhibition by α,β-Unsaturated Carbonyl Derivatives
Compound ClassTarget EnzymeInhibition TypeIC50/K_iReference
Cyclohexanone (B45756) DerivativesAcetylcholinesterase (AChE)Not Specified0.037 µM (for compound 3o)[12]
Cyclohexanone DerivativesButyrylcholinesterase (BuChE)Not SpecifiedNot Specified[12]
ChalconesNot SpecifiedAntifungalNot Specified[13]
α,β-Unsaturated AldehydesAldehyde Dehydrogenase (ALDH)Substrate InhibitionNot Specified[14]

Key Signaling Pathways Modulated by α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are potent modulators of several key signaling pathways that regulate cellular stress responses, inflammation, and survival.

The Keap1-Nrf2 Pathway: A Master Regulator of the Antioxidant Response

The Keap1-Nrf2 pathway is a critical defense mechanism against oxidative and electrophilic stress.[15][16] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[9][17] Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles.[9] α,β-Unsaturated aldehydes can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[16] This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[16][17]

Keap1_Nrf2_Pathway cluster_nucleus Nucleus stress α,β-Unsaturated Aldehyde keap1 Keap1 stress->keap1 Covalent Modification nrf2 Nrf2 keap1->nrf2 Inhibition cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 Recruitment nrf2->cul3 proteasome Proteasome nrf2->proteasome Degradation nucleus Nucleus nrf2->nucleus Translocation cul3->nrf2 Ubiquitination are ARE nucleus->are Binding genes Cytoprotective Genes are->genes Transcription

Caption: The Keap1-Nrf2 signaling pathway.
The NF-κB Pathway: A Complex Role in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[2][3] The activity of α,β-unsaturated aldehydes on this pathway is complex and appears to be concentration-dependent.[2][3] At low concentrations (e.g., 0.1-1 µM of 4-hydroxynonenal (B163490) or 4-HNE), these aldehydes can activate the NF-κB pathway.[3][18] This is thought to occur through the modification of components of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[2][3] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18]

Conversely, at higher concentrations (e.g., >5 µM of 4-HNE), α,β-unsaturated aldehydes can inhibit NF-κB signaling.[3] This inhibitory effect is likely due to the direct modification of NF-κB subunits or IKK, preventing their proper function.[1][3]

NFkB_Pathway cluster_nucleus Nucleus aldehyde_low Low Conc. α,β-Unsaturated Aldehyde ikk IKK Complex aldehyde_low->ikk Activation aldehyde_high High Conc. α,β-Unsaturated Aldehyde aldehyde_high->ikk Inhibition ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB ikba->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes nucleus->genes Transcription

Caption: The dual role of α,β-unsaturated aldehydes in NF-κB signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[19] α,β-Unsaturated aldehydes can activate these pathways, often as a result of the cellular stress they induce.[7] For example, 4-HNE has been shown to increase the phosphorylation of p38 and activate JNK in certain cell types.[2] The activation of these pathways can contribute to both the cytotoxic and the signaling effects of these aldehydes.

MAPK_Pathway aldehyde α,β-Unsaturated Aldehyde stress Cellular Stress aldehyde->stress mapkkk MAPKKK stress->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (ERK, JNK, p38) mapkk->mapk Phosphorylation response Cellular Response (Apoptosis, Proliferation, etc.) mapk->response Regulation

Caption: General overview of MAPK pathway activation.

Experimental Protocols

A variety of in vitro assays are employed to characterize the biological activity of α,β-unsaturated aldehydes. Below are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][20]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • α,β-Unsaturated aldehyde compound

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)[22]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[22]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[22]

    • Prepare serial dilutions of the α,β-unsaturated aldehyde in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.[22]

    • Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.[22]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[22]

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[22]

    • Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with α,β-Unsaturated Aldehyde start->treat incubate1 Incubate (24-48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.
Assessment of MAPK Pathway Activation: Western Blotting

Western blotting is a widely used technique to detect and quantify the phosphorylation status of MAPK proteins, which is indicative of their activation.[19][23]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., p-ERK, ERK).

  • Materials:

    • Cells and α,β-unsaturated aldehyde for treatment

    • Ice-cold Phosphate Buffered Saline (PBS)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (specific for phosphorylated and total MAPK proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: After treatment with the α,β-unsaturated aldehyde, wash cells with ice-cold PBS and lyse with RIPA buffer.[19][24] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[19]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

    • SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19][24]

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.[19][24]

      • Incubate the membrane with the primary antibody overnight at 4°C.[19]

      • Wash the membrane with TBST.[24]

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23][24]

      • Wash the membrane with TBST.[24]

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total MAPK proteins. Normalize the phosphorylated protein levels to the total protein levels.

Assessment of Nrf2 Activation: ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).[17][22]

  • Principle: Cells are transfected with a plasmid containing the luciferase gene driven by an ARE promoter. Activation of Nrf2 by an α,β-unsaturated aldehyde leads to its binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.

  • Materials:

    • Cells of interest

    • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • 96-well white, clear-bottom plate

    • α,β-Unsaturated aldehyde compound

    • Positive control (e.g., sulforaphane)

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid.[22]

    • After 24 hours, re-seed the transfected cells into a 96-well plate and allow them to attach overnight.[22]

    • Treat the cells with various concentrations of the α,β-unsaturated aldehyde, a positive control, and a vehicle control.

    • Incubate for 12-24 hours.[22]

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of ARE-luciferase activity relative to the vehicle-treated control.

Conclusion

α,β-Unsaturated aldehydes represent a fascinating and complex class of molecules whose biological activities are intimately linked to their inherent chemical reactivity. Their ability to covalently modify proteins through Michael addition underpins their roles in both cellular damage and the activation of adaptive stress response pathways. For researchers in toxicology, understanding these mechanisms is crucial for assessing the risks associated with exposure to these compounds. For drug development professionals, the electrophilic nature of α,β-unsaturated aldehydes offers a powerful tool for the design of covalent inhibitors that can achieve high potency and selectivity. However, the potential for off-target effects and cytotoxicity necessitates a careful and thorough evaluation of their biological activity. The experimental protocols and signaling pathway overviews provided in this guide offer a foundational framework for the investigation and harnessing of the potent biological activities of α,β-unsaturated aldehydes.

References

Pent-2-enedial: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-enedial, an α,β-unsaturated dialdehyde (B1249045), possesses a unique chemical structure that suggests a high degree of reactivity and potential utility as a versatile intermediate in organic synthesis, including pharmaceutical and agrochemical development. However, a comprehensive understanding of its stability and degradation pathways is critical for its practical application, ensuring product quality, safety, and efficacy. This technical guide provides a thorough examination of the known and anticipated stability characteristics and degradation mechanisms of this compound. Due to the limited direct research on this specific molecule, this guide draws upon established principles of organic chemistry and data from analogous compounds, such as glutaraldehyde (B144438) and malondialdehyde, to provide a predictive framework for its behavior. This document outlines key factors influencing its stability, proposes potential degradation pathways, and furnishes detailed, adaptable experimental protocols for its assessment.

Introduction

This compound is a five-carbon dialdehyde featuring a carbon-carbon double bond in conjugation with one of the aldehyde groups. This arrangement of functional groups, specifically the α,β-unsaturated aldehyde moiety, confers significant reactivity to the molecule. The electrophilic nature of both the carbonyl carbons and the β-carbon of the unsaturated system makes this compound susceptible to a variety of nucleophilic attacks and other chemical transformations.

Understanding the stability of this compound is paramount for its handling, storage, and application in sensitive processes like drug development. Degradation can lead to loss of potency, formation of impurities with potential toxicity, and unpredictable reaction kinetics. This guide aims to provide a foundational understanding for researchers to anticipate and control the stability of this compound and related compounds.

Physicochemical Properties

While extensive experimental data for this compound is scarce, its basic properties can be computed or inferred from its structure and comparison with related molecules.

PropertyValueSource
Molecular Formula C₅H₆O₂PubChem
Molecular Weight 98.10 g/mol PubChem
IUPAC Name (2E)-pent-2-enedial-
CAS Number 24290-36-6 (monosodium salt)PubChem[1]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in water and organic solventsInferred

Stability Profile

The stability of this compound is intrinsically linked to its reactive functional groups. Several factors are anticipated to influence its shelf-life and compatibility with different environments.

Factors Influencing Stability
  • pH: The reactivity of aldehydes is often pH-dependent. In acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon. In basic conditions, enolate formation can occur, potentially leading to aldol-type condensation reactions and polymerization.

  • Temperature: Elevated temperatures are expected to accelerate degradation reactions, such as polymerization, oxidation, and hydrolysis.[2][3] For analogous compounds like glutaraldehyde, temperature is a significant factor in its degradation.[2][3]

  • Light: Like many organic compounds with conjugated systems, this compound may be susceptible to photochemical reactions, including isomerization and polymerization, upon exposure to UV or visible light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the aldehyde functional groups, potentially forming carboxylic acids or other oxidation products.

  • Presence of Nucleophiles: As a potent electrophile, this compound will readily react with nucleophiles. The presence of amines, thiols, or even water can lead to adduct formation and degradation. For instance, glutaraldehyde is known to react with primary amines and thiol groups.

Postulated Degradation Pathways

Based on the chemistry of α,β-unsaturated aldehydes and dialdehydes like glutaraldehyde and malondialdehyde, several degradation pathways for this compound can be proposed.

Polymerization

Due to the presence of two reactive aldehyde groups and a conjugated double bond, this compound is highly susceptible to polymerization, especially under basic conditions or at elevated temperatures. This can occur via aldol (B89426) condensation reactions, where the enolate of one molecule attacks a carbonyl group of another.

Oxidation

The aldehyde functional groups are susceptible to oxidation to carboxylic acids, particularly in the presence of air or other oxidizing agents. This would lead to the formation of 2-pentenedioic acid derivatives.

Michael Addition

The β-carbon of the α,β-unsaturated system is electrophilic and can undergo Michael addition with various nucleophiles. For example, reaction with water could lead to the formation of a β-hydroxy dialdehyde.

Cannizzaro-type Reactions

In the absence of α-hydrogens on one of the carbonyls (not the case for this compound) or under strongly basic conditions, disproportionation reactions similar to the Cannizzaro reaction could potentially occur, though this is less likely than polymerization.

Analogy with Glutaraldehyde and Malondialdehyde Degradation
  • Glutaraldehyde: In aqueous solutions, glutaraldehyde exists in equilibrium with its hydrate (B1144303) and cyclic hemiacetal forms. It can polymerize via aldol condensation. Under certain environmental conditions, it can degrade to carbon dioxide or 1,5-pentanediol.[4]

  • Malondialdehyde: This is a product of lipid peroxidation and is known to be highly reactive.[1][5] It readily forms adducts with proteins and DNA, which is a form of degradation and a mechanism of its toxicity.[1][5]

The following diagram illustrates the potential degradation pathways of this compound based on these principles.

G pentenedial This compound polymerization Polymerization (Aldol Condensation) pentenedial->polymerization Base, Heat oxidation Oxidation pentenedial->oxidation Oxygen / Oxidants michael_addition Michael Addition (e.g., with H₂O) pentenedial->michael_addition Nucleophiles (H₂O) polymers Polymers / Oligomers polymerization->polymers carboxylic_acid 2-Pentenedioic Acid Derivatives oxidation->carboxylic_acid hydroxy_dialdehyde 3-Hydroxy-pentanedial michael_addition->hydroxy_dialdehyde

Figure 1: Postulated Degradation Pathways of this compound.

Experimental Protocols

The following are detailed, adaptable protocols for assessing the stability and degradation of this compound.

Stability Testing Workflow

The logical workflow for a comprehensive stability study is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare solutions of this compound in relevant solvents/buffers ph Vary pH (e.g., 2, 7, 10) prep->ph temp Vary Temperature (e.g., 4°C, 25°C, 40°C) prep->temp light Expose to UV/Vis light prep->light oxygen Sparging with Air/O₂ vs. N₂ prep->oxygen hplc HPLC-UV/MS for quantification of parent compound and degradants ph->hplc temp->hplc light->hplc oxygen->hplc nmr NMR for structural elucidation of degradation products hplc->nmr kinetics Determine degradation kinetics (e.g., half-life) hplc->kinetics pathways Identify degradation products and propose degradation pathways nmr->pathways ftir FT-IR for functional group changes ftir->pathways kinetics->pathways

Figure 2: Experimental Workflow for this compound Stability Assessment.
Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), methanol

  • Buffers (e.g., phosphate, citrate) at pH 2, 7, and 10

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • UV lamp (254 nm / 365 nm)

  • Temperature-controlled chambers

  • HPLC-UV/MS system

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis:

    • HPLC-UV/MS: Analyze all samples to quantify the remaining this compound and to detect and identify degradation products by their mass-to-charge ratio.

    • LC-Fraction Collection and NMR/FT-IR: If significant degradation is observed, scale up the experiment to isolate sufficient quantities of the major degradation products for structural elucidation by NMR and FT-IR.

Protocol for Isothermal Stability Study

Objective: To determine the shelf-life of this compound under specific storage conditions.

Materials:

  • This compound

  • Appropriate formulation buffer/solvent

  • Temperature and humidity-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC-UV system

Procedure:

  • Sample Preparation: Prepare samples of this compound in the desired formulation and package them in the intended container closure system.

  • Storage: Place the samples in the stability chambers.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Assay the samples for the concentration of this compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate constant and shelf-life.

Quantitative Data from Analogous Compounds

CompoundConditionObservationReference
GlutaraldehydeProduced Water, 60°C90% degradation in 24 hoursMcGinley et al., 2011[3]
GlutaraldehydeSynthetic Seawater + Ammonium ChlorideSlower degradation than in produced waterMcGinley et al., 2011[2]
Glutaraldehyde-14°C StorageRetained properties for up to 4 months longer than at 4°CInferred from McGinley et al., 2011[3]

Conclusion and Future Directions

This compound is a molecule with significant synthetic potential, but its inherent reactivity necessitates a thorough understanding of its stability. This guide has provided a framework for this understanding by drawing on the principles of organic chemistry and data from analogous compounds. The proposed degradation pathways include polymerization, oxidation, and Michael addition.

There is a clear need for empirical studies to validate these theoretical pathways and to generate quantitative stability data for this compound. Future research should focus on:

  • Performing comprehensive forced degradation studies to identify and characterize the actual degradation products.

  • Determining the degradation kinetics under various storage conditions to establish a reliable shelf-life.

  • Investigating the impact of formulation excipients on the stability of this compound.

By systematically addressing these knowledge gaps, the full potential of this compound as a valuable chemical intermediate can be realized in a safe and controlled manner.

References

An In-depth Technical Guide on the Solubility of Pent-2-enedial in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-enedial is an α,β-unsaturated dialdehyde, a class of compounds characterized by a carbon-carbon double bond conjugated to two aldehyde functional groups. This structural motif imparts unique chemical reactivity, making it a subject of interest in various fields, including chemical synthesis and biological research. Understanding the solubility of this compound in different solvent systems is fundamental for its application in drug design, formulation, and various biochemical assays.

This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and explores its potential biological interactions through relevant signaling pathways. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes data for the closely related compound, (E)-pent-2-enal, to provide comparative insights, while clearly distinguishing between the two.

Physicochemical Properties of this compound

This compound can exist as two geometric isomers: (E)-pent-2-enedial and (Z)-pent-2-enedial. These isomers may exhibit different physical and chemical properties, including solubility.

Table 1: General Physicochemical Properties of this compound Isomers

Property(E)-pent-2-enedial (sodium salt)[1](Z)-pent-2-enedial[2]
Molecular Formula C₅H₅NaO₂C₅H₆O₂
Molecular Weight 120.08 g/mol 98.10 g/mol
General Description The sodium salt form suggests aqueous solubility.No experimental data on physical state available.

Solubility of this compound

Aqueous Solubility
Organic Solvent Solubility

Similarly, specific quantitative solubility data for this compound in common organic solvents is scarce. For the structurally related compound, (E)-pent-2-enal, some qualitative and semi-quantitative data is available.

Table 2: Solubility Data for (E)-pent-2-enal

Solvent SystemSolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥ 200 mg/mL[3]Saturation unknown.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (29.72 mM)[3]Clear solution, saturation unknown. Used for in vitro biological assays.
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (29.72 mM)[3]Clear solution, saturation unknown. Used for in vitro biological assays.
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (29.72 mM)[3]Clear solution, saturation unknown. Used for in vivo studies.

It is important to note that this data is for (E)-pent-2-enal and should be used only as an estimation for this compound. Experimental determination is necessary for precise solubility values.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods are recommended.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a glass flask or vial. The excess solid should be visually apparent.

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the undissolved material. Filtration of the supernatant through a suitable filter (e.g., 0.22 µm) is recommended to remove any remaining microparticles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the given temperature.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system under the same conditions as the standards.

  • Concentration Determination: Determine the peak area of this compound in the sample and use the calibration curve to calculate its concentration.

Biological Interactions and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, its classification as an α,β-unsaturated aldehyde provides insights into its likely biological interactions. These compounds are known electrophiles that can react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH). This reactivity can lead to the modulation of various cellular signaling pathways.

α,β-Unsaturated aldehydes have been shown to activate inflammatory and stress-response pathways. Key pathways that could potentially be affected by this compound include:

  • Nuclear Factor-kappa B (NF-κB) Signaling: This pathway is a central regulator of inflammation and immunity. Electrophilic compounds can modulate NF-κB signaling, often leading to a pro-inflammatory response.

  • Extracellular Signal-Regulated Kinase (ERK1/2) Pathway: This is a key pathway in the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival.

  • Glutathione (GSH) Conjugation: As a primary detoxification pathway, GSH can react with electrophilic compounds like this compound in a reaction catalyzed by glutathione S-transferases (GSTs). This leads to the formation of a conjugate that is typically more water-soluble and readily excreted from the cell.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess this compound C Shake-Flask A->C B Solvent B->C D Agitation (24-48h) at constant temp. C->D E Centrifugation/ Filtration D->E F Saturated Solution E->F G HPLC Analysis F->G H Solubility Data G->H

Caption: Experimental workflow for determining the solubility of this compound.

signaling_pathway pent2 This compound (α,β-Unsaturated Aldehyde) gsh Glutathione (GSH) pent2->gsh reacts with proteins Cellular Proteins (e.g., Cysteine residues) pent2->proteins forms adducts with conjugate GSH Conjugate (Detoxification) gsh->conjugate gst GST protein_adducts Protein Adducts proteins->protein_adducts cellular_stress Cellular Stress protein_adducts->cellular_stress leads to nfkb NF-κB Pathway cellular_stress->nfkb activates erk ERK1/2 Pathway cellular_stress->erk activates inflammation Inflammatory Response nfkb->inflammation cell_response Cellular Proliferation/ Survival erk->cell_response

Caption: Potential signaling pathways affected by this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a framework for understanding and determining its solubility. The provided experimental protocols for the shake-flask method coupled with HPLC analysis offer a robust approach for generating reliable solubility data in both aqueous and organic solvents. Furthermore, by examining the known biological activities of the broader class of α,β-unsaturated aldehydes, we can infer potential mechanisms of action for this compound, including its interaction with key cellular signaling pathways such as NF-κB and ERK1/2, and its detoxification via glutathione conjugation. For researchers and drug development professionals, the experimental determination of this compound's solubility is a critical step for its future application and study.

References

A Technical Guide to the Synthesis of Pent-2-enedial and its Analogs: Historical Perspectives and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for pent-2-enedial and its closely related α,β-unsaturated dialdehyde (B1249045) analogs. While a singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis falls within the broader development of methods for creating unsaturated aldehydes and dialdehydes. This document will delve into the historical context of these syntheses, with a particular focus on glutacondialdehyde, a key analog, and detail modern synthetic approaches.

Historical Context: The Dawn of Aldehyde Synthesis

The synthesis of aldehydes dates back to the 19th century, with significant advancements in the early 20th century. Early methods often involved the oxidation of primary alcohols. However, the synthesis of more complex structures like unsaturated dialdehydes required the development of more sophisticated and specific reactions.

One of the earliest and most notable methods for the synthesis of an unsaturated dialdehyde is the preparation of glutacondialdehyde from pyridine (B92270). This reaction, developed in the early 20th century, provided a foundational route to this class of compounds and likely informed subsequent efforts to synthesize similar structures like this compound.

Synthesis of Glutacondialdehyde from Pyridine: A Historical Protocol

The synthesis of glutacondialdehyde from pyridine represents a classic approach to obtaining a C5 unsaturated dialdehyde. The overall transformation involves the ring-opening of the pyridine ring.

Experimental Protocol: Synthesis of Glutacondialdehyde Potassium Salt from Pyridine

This protocol is adapted from established literature procedures for the preparation of glutacondialdehyde salts.

  • Materials:

  • Procedure:

    • Step 1: Sulfonation of Pyridine. In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, place 1 mole of pyridine. Add 1.1 moles of chlorosulfonic acid dropwise with stirring, maintaining the temperature below 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat on a water bath at 70-80 °C for 1 hour.

    • Step 2: Hydrolysis. Cool the reaction mixture in an ice bath and cautiously add 500 g of crushed ice.

    • Step 3: Formation of the Potassium Salt. To the acidic solution, add a concentrated solution of potassium hydroxide until the solution is strongly alkaline. This will precipitate the potassium salt of glutacondialdehyde.

    • Step 4: Isolation and Purification. Filter the precipitated salt and wash it with a small amount of ice-cold water, followed by ethanol and then diethyl ether. The crude product can be recrystallized from aqueous ethanol to yield the purified potassium salt of glutacondialdehyde.

  • Expected Yield: The yield of the potassium salt of glutacondialdehyde is typically in the range of 60-70%.

  • Characterization: The product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Workflow:

G Pyridine Pyridine SulfonatedPyridine Pyridinium-1-sulfonate Pyridine->SulfonatedPyridine Sulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonatedPyridine GlutacondialdehydeSalt Potassium Glutacondialdehyde SulfonatedPyridine->GlutacondialdehydeSalt Hydrolysis & Ring Opening KOH Potassium Hydroxide KOH->GlutacondialdehydeSalt

Caption: Synthesis of Potassium Glutacondialdehyde from Pyridine.

Modern Synthetic Methodologies for Unsaturated Dialdehydes

While historical methods provide a valuable foundation, a range of modern techniques offer greater versatility and efficiency for the synthesis of this compound and its analogs. These methods can be broadly categorized as follows:

Table 1: Summary of Synthetic Methods for Unsaturated Dialdehydes

MethodStarting MaterialsReagents and ConditionsAdvantagesDisadvantages
Oxidative Cleavage Cyclic Dienes (e.g., 1,4-Cyclohexadiene)1. O₃ (Ozonolysis), followed by reductive workup (e.g., Zn/H₂O or Me₂S) 2. KMnO₄, NaIO₄Direct route to the carbon skeleton.Ozonolysis requires specialized equipment; over-oxidation can be an issue.
Hydrolysis of Furan (B31954) Derivatives 2,5-Dimethoxy-2,5-dihydrofuranAcidic hydrolysis (e.g., dilute HCl or H₂SO₄)Readily available starting material; proceeds under mild conditions.Can lead to polymerization of the product.[1][2]
Vilsmeier-Haack Formylation α,β-Unsaturated aldehydes or their precursorsVilsmeier reagent (POCl₃/DMF)Good for introducing formyl groups to activated systems.[3][4][5]The reagent is a weak electrophile, limiting substrate scope.[5]
Aldol Condensation Simple aldehydes and ketonesBase or acid catalysisA fundamental C-C bond-forming reaction.Can lead to a mixture of products if not carefully controlled.

3.1 Oxidative Cleavage of Cyclic Dienes

The ozonolysis of a cyclic diene like 1,4-cyclohexadiene (B1204751) presents a direct theoretical route to this compound. The double bonds are cleaved by ozone, and a subsequent reductive workup yields the desired dialdehyde.

Reaction Pathway:

G Cyclohexadiene 1,4-Cyclohexadiene Pentenedial This compound Cyclohexadiene->Pentenedial Ozonolysis Ozone 1. O₃ Ozone->Pentenedial Workup 2. Reductive Workup (e.g., Zn/H₂O) Workup->Pentenedial

Caption: Ozonolysis of 1,4-Cyclohexadiene to this compound.

3.2 Hydrolysis of Furan Derivatives

The acid-catalyzed hydrolysis of furan derivatives, such as 2,5-dimethoxy-2,5-dihydrofuran, is a well-established method for the synthesis of 1,4-dicarbonyl compounds. This approach can be adapted to produce unsaturated dialdehydes. For instance, the hydrolysis of a suitably substituted dihydrofuran could yield this compound.

Experimental Protocol: Hydrolysis of 2,5-Dimethoxytetrahydrofuran (B146720) to Succinaldehyde

This protocol for a related saturated dialdehyde illustrates the general procedure.[1][2]

  • Materials:

    • 2,5-Dimethoxytetrahydrofuran

    • Deionized water

    • Toluene

  • Procedure:

    • A mixture of 2,5-dimethoxytetrahydrofuran (100 mL, 0.772 mol) and deionized water (200 mL) is heated at 90 °C with stirring for 2 hours.[1]

    • The resulting homogenous solution is then distilled at atmospheric pressure to remove a mixture of water and methanol.[1]

    • The remaining solvent is removed by rotary evaporation. Toluene is added, and the azeotropic removal of residual water is performed by further rotary evaporation. This process is repeated to yield crude succinaldehyde.[1]

3.3 Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, and it can also be applied to certain activated aliphatic systems.[3][4][5] The reaction of an appropriate precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can introduce one or more formyl groups.

Reaction Mechanism Overview:

G DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Electrophilic Attack Substrate Activated Substrate Substrate->IminiumSalt Aldehyde Formylated Product IminiumSalt->Aldehyde Hydrolysis

Caption: General Mechanism of the Vilsmeier-Haack Reaction.

Conclusion

The synthesis of this compound, while not marked by a singular historical discovery, is achievable through a variety of established and modern synthetic organic chemistry methods. The historical synthesis of its analog, glutacondialdehyde, from pyridine provides a key insight into the early approaches to this class of molecules. Modern techniques, including oxidative cleavage, hydrolysis of heterocyclic precursors, and formylation reactions, offer a versatile toolkit for researchers and drug development professionals to access this compound and related α,β-unsaturated dialdehydes for further application in medicinal chemistry and materials science. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific isomeric form of the target molecule.

References

An In-depth Technical Guide to Pent-2-enedial for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pent-2-enedial, a reactive dialdehyde, holds significant interest for researchers and professionals in drug development and organic synthesis. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its utility as a versatile building block in the construction of complex molecular architectures.

Core Identifiers and Physicochemical Properties

This compound is most commonly indexed under its synonym, Glutaconaldehyde (B1235477). The compound can exist as (E) and (Z) stereoisomers, with the general structure not specifying the stereochemistry of the carbon-carbon double bond.

Table 1: Chemical Identifiers for this compound (Glutaconaldehyde)

IdentifierValueReference
CAS Registry Number 821-42-1[1]
Common Name Glutaconaldehyde[1][2]
IUPAC Name This compound[1]
Synonyms 2-Pentenedial, Glutacondialdehyde[1][3]
Molecular Formula C₅H₆O₂[1][2]
Canonical SMILES C(C=CC=O)C=O[1]
InChI InChI=1S/C5H6O2/c6-4-2-1-3-5-7/h1-2,4-5H,3H2[1]
InChIKey NEOPYIBVKJWHMN-UHFFFAOYSA-N[1]

Table 2: Physicochemical and Spectral Data for this compound (Glutaconaldehyde)

PropertyValueReference
Molecular Weight 98.10 g/mol [1]
Exact Mass 98.036779430 Da[1]
Topological Polar Surface Area 34.1 Ų[1]
XLogP3-AA -0.4[1]
¹³C NMR Chemical Shifts Calculated values available in literature[4]
¹H NMR Chemical Shifts Calculated values available in literature[4]
Infrared (IR) Spectrum Calculated values available in literature[4]
UV-Visible Absorption Calculated values available in literature[4]

Experimental Protocols

Synthesis of Glutaconaldehyde Salts

This compound is often handled in its more stable salt forms, such as the sodium or potassium salt. A common synthetic route involves the hydrolysis of pyridinium-1-sulfonate.

Experimental Workflow for the Synthesis of Glutaconaldehyde Sodium Salt:

G Synthesis of Glutaconaldehyde Sodium Salt cluster_0 Step 1: Base-Catalyzed Hydrolysis cluster_1 Step 2: Second Hydrolysis A Pyridinium-1-sulfonate C Glutaconaldehyde iminesulfonate dianion A->C Low temperature B Base (e.g., KOH) B->C D Glutaconaldehyde iminesulfonate dianion F Glutaconaldehyde sodium salt dihydrate D->F E Heat (55-60 °C) E->F

Synthesis of Glutaconaldehyde Sodium Salt.

Methodology: The synthesis typically involves a two-step hydrolysis process. Initially, pyridinium-1-sulfonate undergoes a base-catalyzed hydrolysis at a low temperature to form the glutaconaldehyde iminesulfonate dianion. This intermediate is then subjected to a second hydrolysis at a higher temperature (55–60 °C) to yield the sodium salt of glutaconaldehyde as a dihydrate.[5]

Synthesis of Pyridinium (B92312) Salts from Glutaconaldehyde

A significant application of glutaconaldehyde is its use as a precursor in the synthesis of pyridinium salts through its reaction with primary amines in an acidic medium.

Experimental Workflow for the Synthesis of Pyridinium Salts:

G Synthesis of Pyridinium Salts cluster_0 Reaction cluster_1 Workup and Purification A Glutaconaldehyde Salt (e.g., Potassium Salt) D Reaction Mixture A->D B Primary Amine (R-NH₂) B->D C Acidic Aqueous Alcoholic Solvent C->D E Reaction Mixture F Solvent Removal E->F G Sonication in MeCN & Filtration F->G H Purification (Reversed-Phase Chromatography) G->H I Pyridinium Salt (R-N⁺C₅H₅) H->I

Synthesis of Pyridinium Salts from Glutaconaldehyde.

Methodology: The reaction is typically carried out by mixing the glutaconaldehyde salt with a primary amine in an acidic aqueous alcoholic solvent. The reaction can be performed under microwave irradiation at 130 °C for 15 minutes. After the reaction, the solvent is removed, and the crude product is worked up by sonication in acetonitrile (B52724) followed by filtration. Final purification is achieved through reversed-phase chromatography to yield the desired pyridinium salt.[6][7]

Reactivity and Biological Significance

This compound is a bifunctional electrophile, making it susceptible to nucleophilic attack at the carbonyl carbons and the β-carbon of the α,β-unsaturated system. This reactivity is harnessed in various organic transformations.[8]

The primary documented application of glutaconaldehyde is in the synthesis of pyridinium salts, which are valuable scaffolds in medicinal chemistry and materials science.[7] The reaction with primary amines provides a versatile route to a wide range of substituted pyridinium compounds.

While specific signaling pathway involvement for this compound is not extensively documented in readily available literature, its high reactivity suggests potential interactions with biological nucleophiles such as amino acid residues in proteins. This reactivity is a common feature of α,β-unsaturated aldehydes, which are known to participate in Michael addition reactions with cellular thiols, potentially leading to various biological effects. Further research is warranted to explore the specific biological activities and mechanisms of action of this compound.

References

Navigating the Safety Landscape of Pent-2-enedial: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Due to the absence of a dedicated Safety Data Sheet (SDS) for Pent-2-enedial, this document draws inferences from the safety profiles of structurally similar compounds. Researchers must exercise extreme caution and consider the information presented here as a preliminary guide. A thorough risk assessment should be conducted before any handling of this compound, and if possible, experimental determination of its safety properties should be prioritized.

Physicochemical Properties and Inferred Hazards

Quantitative data for this compound is scarce. However, based on data for related compounds, a summary of expected physicochemical properties and potential hazards is presented below. It is crucial to understand that these are extrapolations and may not accurately reflect the properties of this compound.

Property(E)-Pent-2-enal2-PentenePentane-2,4-dione(Z)-pent-2-enedial (Computed)This compound, monosodium salt (Computed)
Molecular Formula C5H8OC5H10C5H8O2C5H6O2C5H5NaO2
Molecular Weight 84.12 g/mol 70.13 g/mol 100.12 g/mol 98.10 g/mol 120.08 g/mol
Appearance Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Odor Pungent fruity odorNot specifiedNot specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Flash Point Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Solubility Soluble in DMSO, PEG300, Tween-80, Saline, and Corn Oil[1]Not specifiedNot specifiedNot specifiedNot specified

Inferred Health Hazards and First Aid Measures

Based on the hazard classifications of related compounds, this compound should be handled as a potentially hazardous substance. The following table summarizes the potential health effects and recommended first aid measures, extrapolated from the SDS for 2-Pentene.[2]

Exposure RoutePotential Health Effects (Inferred)First Aid Measures (Inferred)
Inhalation May cause respiratory tract irritation.Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact May cause skin irritation.Wash off with soap and plenty of water. Consult a physician.
Eye Contact May cause serious eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.
Ingestion May be harmful if swallowed. Aspiration hazard if swallowed.Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Handling and Storage Recommendations

Prudent laboratory practices are essential when handling any chemical, and even more so when dealing with a compound with limited safety data. The following handling and storage procedures are recommended, based on information for related flammable and irritant compounds.[2][3][4]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.

Fire and Reactivity Data

While specific data for this compound is unavailable, related compounds are flammable.[2][4] Therefore, it should be treated as a flammable substance.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Vapors may form explosive mixtures with air.[2][3]

  • Fire-Fighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Protocols

Detailed experimental protocols for determining the safety and toxicity of this compound are not available in the searched literature. However, standardized protocols from organizations such as the OECD (Organisation for Economic Co-operation and Development) for testing chemical safety could be adapted. These would include, but not be limited to:

  • Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine the short-term toxicity of the substance.

  • Skin and Eye Irritation/Corrosion Studies: To assess the potential for local tissue damage.

  • Mutagenicity and Genotoxicity Assays: To evaluate the potential for genetic damage.

Visualizing Safety Procedures

To aid in understanding the necessary safety precautions, the following diagrams illustrate the hierarchy of controls for handling hazardous chemicals and the general first aid response workflow.

PPE_Hierarchy cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

First_Aid_Workflow Exposure Exposure Assess Scene Safety Assess Scene Safety Exposure->Assess Scene Safety Remove from Source Remove from Source Assess Scene Safety->Remove from Source Initiate First Aid Initiate First Aid Remove from Source->Initiate First Aid Seek Medical Attention Seek Medical Attention Initiate First Aid->Seek Medical Attention

Caption: General workflow for first aid response to chemical exposure.

References

A Technical Guide to Pent-2-enedial for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pent-2-enedial, a reactive dialdehyde (B1249045) with potential applications in synthetic chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and a representative experimental protocol for its use as a building block in heterocyclic synthesis.

Introduction to this compound

This compound, also known as Glutaconaldehyde, is an α,β-unsaturated dialdehyde with the molecular formula C₅H₆O₂.[1] Its structure, featuring two aldehyde groups conjugated with a carbon-carbon double bond, makes it a highly reactive and versatile precursor for the synthesis of more complex molecules. The presence of multiple reactive sites allows for its participation in a variety of chemical transformations, including cyclization and condensation reactions, making it a molecule of interest for constructing novel chemical scaffolds.

Commercial Availability

The commercial availability of this compound for research purposes is limited, suggesting it is a specialty chemical. Researchers should anticipate the need for synthesis or custom orders for larger quantities. Below is a summary of potential commercial sources.

SupplierProduct NameCatalog NumberNotes
Benchchem This compoundB1219750Listed as "For research use only".
Molport (2E)-pent-2-enedialMolport-001-787-557Currently listed with zero suppliers, may be available upon request.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various public databases. Note that different isomers may have slightly different properties.

PropertyValueSource
Molecular Formula C₅H₆O₂[1][2][3]
Molecular Weight 98.10 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms Glutaconaldehyde[1]
CAS Number 821-42-1[1]
InChIKey NEOPYIBVKJWHMN-UHFFFAOYSA-N[1]
Canonical SMILES C(C=CC=O)C=O[1]

Representative Experimental Protocol: Hantzsch-type Synthesis of a Bis-1,4-Dihydropyridine Derivative

Given its structure as a dialdehyde, this compound is a prime candidate for constructing bis-heterocyclic systems. The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction, can be adapted to utilize both aldehyde functionalities.[4][5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a 1,4-dihydropyridine (B1200194) (1,4-DHP) core.[6][7] These structures are notable in medicinal chemistry, with many approved drugs based on this scaffold.[6]

Objective: To synthesize a bis-1,4-dihydropyridine derivative by reacting this compound with four equivalents of a β-ketoester and two equivalents of an ammonia source.

Materials:

  • This compound

  • Ethyl acetoacetate (B1235776) (or another β-ketoester)

  • Ammonium (B1175870) acetate (B1210297) (or another ammonia source like ammonium hydroxide)[6][8]

  • Ethanol or water as solvent[7][8]

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.[7]

  • Addition of Reagents: Add ethyl acetoacetate (4 equivalents) and ammonium acetate (2.2 equivalents) to the solution.[9]

  • Reaction: Stir the mixture at room temperature or heat to reflux for a period of 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid or oil is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure bis-1,4-dihydropyridine product.[9]

  • Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Visualizations

Hantzsch Dihydropyridine Synthesis Pathway

The following diagram illustrates the key steps in the formation of a 1,4-dihydropyridine ring via the Hantzsch synthesis. The reaction proceeds through the formation of an enamine and an α,β-unsaturated carbonyl intermediate, which then combine in a Michael addition, followed by cyclization and dehydration.[6]

Hantzsch_Pathway reagents β-Ketoester + NH₃ enamine Enamine Intermediate reagents->enamine Enamine Formation michael_add Michael Addition enamine->michael_add reagents2 β-Ketoester + Aldehyde knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) reagents2->knoevenagel Knoevenagel Condensation knoevenagel->michael_add cyclization Cyclization & Dehydration michael_add->cyclization dhp 1,4-Dihydropyridine cyclization->dhp

Caption: Reaction mechanism for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Workflow for Bis-1,4-DHP Synthesis

This diagram outlines the logical flow of the experimental protocol described in Section 4, from initial setup to final product characterization.

Experimental_Workflow setup 1. Reaction Setup - Dissolve this compound in solvent - Add β-Ketoester & NH₄OAc reaction 2. Reaction - Stir at RT or reflux - Monitor by TLC setup->reaction workup 3. Workup - Cool & filter or concentrate - Liquid-liquid extraction reaction->workup purify 4. Purification - Column chromatography or - Recrystallization workup->purify analyze 5. Characterization - NMR - Mass Spectrometry - HPLC purify->analyze

References

Navigating the Chemical Landscape of Pent-2-enedial: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Literature Review and Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "Pent-2-enedial" is sparse in publicly available scientific literature. Therefore, this guide focuses on a closely related and extensively studied compound, Glutaraldehyde (B144438) . As a five-carbon dialdehyde, glutaraldehyde shares structural similarities with this compound (lacking only the C2-C3 double bond) and serves as a valuable proxy for understanding the potential reactivity and biological effects of such bifunctional electrophiles. The principles of cross-linking, cytotoxicity, and interaction with biological macromolecules observed for glutaraldehyde provide a strong foundational understanding for researchers investigating related dialdehydes.

Introduction to Glutaraldehyde

Glutaraldehyde (pentane-1,5-dial) is a colorless, oily liquid with a pungent odor. It is a highly reactive compound widely utilized for its potent biocidal and cross-linking properties. Its utility spans various fields, from industrial applications and disinfection to advanced biomedical research and drug delivery systems. The reactivity of its two aldehyde groups allows for the formation of stable covalent bonds with nucleophilic groups on proteins and other biomolecules, a characteristic that underpins its primary applications.

Synthesis and Preparation

Industrially, glutaraldehyde is primarily synthesized through two main routes:

  • Hydrolysis of 2-alkoxy-3,4-dihydro-2H-pyran: This process involves the acid-catalyzed hydrolysis of precursors like 2-methoxy-3,4-dihydro-2H-pyran.[1] The reaction yields glutaraldehyde and the corresponding alcohol, which can be removed by distillation.[1]

  • Oxidation of Cyclopentene (B43876): Another common method is the oxidation of cyclopentene in the presence of a catalyst.[2][3]

For laboratory-scale applications, purified aqueous solutions of glutaraldehyde are commercially available in various concentrations.

Experimental Protocol: Preparation of a Standard Glutaraldehyde Solution

This protocol is adapted from NIOSH Method 2531 for the preparation of a glutaraldehyde stock solution for analytical standards.[4]

Materials:

  • 25% (w/v) aqueous glutaraldehyde solution

  • Distilled, deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Carefully pipette 1 mL of a 25% aqueous glutaraldehyde solution into a 25 mL volumetric flask.

  • Dilute to the mark with distilled, deionized water. This creates a stock solution of approximately 10 µg/µL.

  • The exact concentration of the stock solution should be verified using a titration method, for instance, with hydroxylamine (B1172632) hydrochloride or sodium bisulfite.[4][5]

Chemical Reactivity and Cross-Linking Mechanism

The primary mode of action for glutaraldehyde in biological systems is its ability to cross-link proteins. This occurs through the reaction of its aldehyde groups with various nucleophilic functional groups on amino acid residues.

The predominant reaction is with the ε-amino group of lysine (B10760008) residues.[6][7] The initial reaction forms a Schiff base, which is a reversible linkage.[6][8] However, the exceptional stability of glutaraldehyde-mediated cross-links suggests a more complex mechanism.[6] It is widely accepted that under aqueous conditions, especially around neutral pH, glutaraldehyde undergoes aldol (B89426) condensation to form α,β-unsaturated polymeric structures.[6][8][9] These polymeric forms then react with amino groups on proteins to form stable, conjugated imine bonds.[9]

CrossLinking_Mechanism cluster_glutaraldehyde Glutaraldehyde Polymerization cluster_protein Protein Interaction GA1 Glutaraldehyde (monomer) GA_poly α,β-unsaturated polymer GA1->GA_poly Aldol Condensation (aqueous, neutral pH) Crosslinked_Protein Cross-linked Protein (stable imine bonds) GA_poly->Crosslinked_Protein Reaction with ε-amino groups Protein Protein with Lysine residues (-NH2) Protein->Crosslinked_Protein

Research Applications and Biological Effects

Enzyme Immobilization and Inactivation

Glutaraldehyde is a widely used agent for enzyme immobilization. By cross-linking enzyme molecules to each other or to a solid support, it can enhance their stability and reusability. However, this process can also lead to a loss of enzyme activity.[6][8] The extent of inactivation is dependent on factors such as glutaraldehyde concentration, reaction time, and pH.[6]

Table 1: Kinetic Parameters of Immobilized Enzymes (Illustrative)

EnzymeImmobilization MethodSupportGlutaraldehyde Conc.Change in K_mChange in V_maxReference
β-GalactosidaseAdsorption & Cross-linkingChitosan (B1678972) Bead0.5% (v/v)IncreaseDecrease[10]
α-GalactosidaseCovalent AttachmentDuolite Resin1% (v/v)Not specifiedActivity retained >80%[11]
TrypsinCovalent AttachmentAminopropyl CPGVariedIncreaseNot specified[6]
Cytotoxicity

Glutaraldehyde exhibits significant cytotoxicity, a property that underlies its use as a disinfectant and sterilant.[12][13][14] Its toxicity is concentration and time-dependent.[12]

Table 2: Cytotoxicity of Glutaraldehyde

Cell LineExposure TimeCytotoxicity MetricValueReference
L cells4 hr50% Toxic Concentration4.83 mM[12]
L cells24 hr50% Toxic Concentration2.09 mM[12]
TK6 lymphoblasts2 hr10% Cell Survival20 µM[14]
Bovine Pericardium ExplantsNot specifiedCytotoxicObserved[13]
Inflammatory Response

Exposure to glutaraldehyde can elicit an inflammatory response. In vitro studies have shown that glutaraldehyde-treated tissues can stimulate macrophages to release pro-inflammatory cytokines such as TNF-α and IL-1β.[13][15]

Inflammatory_Response Glutaraldehyde Glutaraldehyde-Treated Biomaterial Macrophage Macrophage Glutaraldehyde->Macrophage Activation Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines Induces

Toxicology

The toxicology of glutaraldehyde has been extensively studied. It is a known irritant to the skin, eyes, and respiratory tract.[16][17] Acute and chronic exposure can lead to various adverse health effects.

Table 3: Toxicological Data for Glutaraldehyde

SpeciesRoute of ExposureMetricValueReference
RatOral (50% solution)LD5087 - 734 mg/kg[18]
MouseOral (50% solution)LD50115 - 151 mg/kg[18]
RatInhalation (4-hour)LC50 (male)23.5 - 37.2 ppm[18][19]
RatInhalation (4-hour)LC50 (female)40.1 - 53.1 ppm[18][19]
Drug Delivery Systems

The cross-linking properties of glutaraldehyde have been harnessed in the development of drug delivery systems. It can be used to cross-link natural polymers like chitosan to form hydrogels for controlled drug release.[20][21][22] The degree of cross-linking can be modulated to control the swelling behavior and drug release kinetics of the hydrogel.[20][22]

Drug_Delivery_Workflow Chitosan Chitosan Solution Hydrogel Drug-loaded Chitosan Hydrogel Chitosan->Hydrogel Cross-linking Glutaraldehyde Glutaraldehyde (Cross-linker) Glutaraldehyde->Hydrogel Drug Therapeutic Agent Drug->Hydrogel Encapsulation Release Controlled Drug Release Hydrogel->Release

Analytical Methods

A variety of analytical methods are available for the detection and quantification of glutaraldehyde in different matrices.

Table 4: Analytical Methods for Glutaraldehyde

Analytical MethodSample MatrixPrincipleDetection LimitReference
HPLC-UVAirDerivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH)0.1 µ g/sample [23]
Gas Chromatography (GC-FID)AirAdsorption on silica (B1680970) gel, desorption with acetone0.02 ppm
TitrationAqueous SolutionReaction with hydroxylamine hydrochloride25 - 5,000 ppm[5]
ColorimetricAir/WaterReaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH)Not specified[5]
Experimental Protocol: HPLC-UV Analysis of Glutaraldehyde in Air (Based on NIOSH Method 2532)

Materials:

  • Silica gel sorbent tubes coated with 2,4-DNPH HCl

  • Air sampling pump

  • Acetonitrile (B52724) (HPLC grade)

  • Vials with caps

  • HPLC system with a UV detector

Procedure:

  • Sample Collection: Draw a known volume of air (e.g., 1 to 30 L) through the sorbent tube using a calibrated sampling pump at a flow rate of 0.05 to 0.5 L/min.[23]

  • Sample Preparation:

    • Break the ends of the sorbent tube and transfer the silica gel to a vial.

    • Add 2.0 mL of acetonitrile to the vial.[23]

    • Cap the vial and shake for 2 hours.[23]

  • Analysis:

    • Inject an aliquot of the sample solution into the HPLC system.

    • Separate the components on a suitable column.

    • Detect the glutaraldehyde-DNPH derivative using a UV detector at approximately 355 nm.[24]

  • Quantification: Determine the concentration of glutaraldehyde by comparing the peak area of the sample to a calibration curve prepared from known standards.

Conclusion

While direct research on this compound is limited, the extensive body of knowledge on glutaraldehyde provides a robust framework for understanding the potential applications and biological interactions of related dialdehydes. Glutaraldehyde's potent cross-linking ability, stemming from the reactivity of its two aldehyde groups, makes it an invaluable tool in various scientific and industrial domains. However, its significant cytotoxicity and potential to elicit inflammatory responses necessitate careful handling and thorough evaluation in any application, particularly those in the biomedical and pharmaceutical fields. The detailed protocols and data presented in this guide offer a starting point for researchers to design and interpret experiments involving glutaraldehyde and, by extension, to explore the properties of novel dialdehydes like this compound.

References

Methodological & Application

Synthesis Protocol for (E)-pent-2-enedial: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for (E)-pent-2-enedial, a valuable unsaturated dialdehyde (B1249045) for various research and development applications. The synthesis commences with the oxidative ring-opening of cyclopentene (B43876) to produce glutaraldehyde (B144438) (pentanedial). This is followed by a base-catalyzed intramolecular aldol (B89426) condensation and subsequent dehydration of glutaraldehyde to yield the target compound, (E)-pent-2-enedial. This application note includes comprehensive experimental procedures, tabulated quantitative data from cited literature, and a visual representation of the synthesis workflow.

Introduction

(E)-pent-2-enedial is an α,β-unsaturated dialdehyde with potential applications in organic synthesis and as a cross-linking agent. Its conjugated system and dual aldehyde functionalities make it a versatile building block for the synthesis of more complex molecules. This protocol outlines a practical and efficient laboratory-scale synthesis route starting from the readily available cyclic alkene, cyclopentene.

Synthesis Overview

The synthesis of (E)-pent-2-enedial is achieved in two main stages:

  • Oxidative Ring-Opening of Cyclopentene: Cyclopentene is oxidized to form the saturated dialdehyde, glutaraldehyde. While ozonolysis is a classic method for such transformations, an alternative and efficient method utilizing hydrogen peroxide as the oxidant in the presence of a tungstic acid-based catalyst is presented. This method mimics ozonolysis and is well-documented in patent literature for industrial applications, with high yields reported.[1][2]

  • Intramolecular Aldol Condensation and Dehydration: Glutaraldehyde, a symmetrical dialdehyde, undergoes a base-catalyzed intramolecular aldol condensation to form a five-membered ring intermediate. Subsequent dehydration of this intermediate yields the desired α,β-unsaturated product, (E)-pent-2-enedial.

Data Presentation

The following tables summarize the quantitative data for the two key steps of the synthesis, based on the cited literature.

Table 1: Oxidative Ring-Opening of Cyclopentene to Glutaraldehyde

CatalystOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Tungstic Acid30% H₂O₂tert-Butanol (B103910)35670.3[1]
20% WO₃/SiO₂10% H₂O₂ in Tributyl PhosphateTributyl Phosphate30790[3]
20% WO₃/Zeolite10% H₂O₂ in Tributyl PhosphateTributyl Phosphate30780[3]

Note: The yields reported in the patent literature may vary in a research laboratory setting.

Table 2: Intramolecular Aldol Condensation of Glutaraldehyde (Proposed)

BaseSolventTemperature (°C)Reaction Time (h)Expected Product
Sodium Hydroxide (B78521)Water/Ethanol (B145695)Room Temperature to Reflux1-4(E)-pent-2-enedial
Potassium HydroxideMethanolRoom Temperature2-6(E)-pent-2-enedial

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Hydrogen peroxide is a strong oxidizer and should be handled with care. Tungstic acid and its derivatives can be toxic. Glutaraldehyde is a known sensitizer (B1316253) and irritant.

Step 1: Synthesis of Glutaraldehyde from Cyclopentene

This protocol is adapted from the patent literature describing the oxidation of cyclopentene using hydrogen peroxide and a tungstic acid catalyst.[1][3]

Materials:

  • Cyclopentene (reagent grade)

  • tert-Butanol (reagent grade)

  • Tungstic acid (H₂WO₄)

  • 30% Hydrogen peroxide (H₂O₂) aqueous solution

  • Sodium bisulfite (for quenching)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclopentene (3.4 g, 50 mmol) and tert-butanol (40 mL).

  • Add tungstic acid (0.25 g, 1 mmol) to the stirred solution.

  • Cool the flask in an ice bath to maintain a reaction temperature of approximately 35°C.

  • Slowly add 30% hydrogen peroxide (11.3 mL, 100 mmol) dropwise from the dropping funnel over a period of 2 hours, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, allow the reaction mixture to stir at 35°C for an additional 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the peroxide test (e.g., with potassium iodide-starch paper) is negative.

  • Transfer the mixture to a separatory funnel and add 50 mL of brine.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain crude glutaraldehyde.

  • The crude glutaraldehyde can be purified by vacuum distillation.

Step 2: Synthesis of (E)-pent-2-enedial from Glutaraldehyde (Proposed Protocol)

This proposed protocol is based on the general principles of base-catalyzed intramolecular aldol condensation of dialdehydes. Optimization of reaction conditions may be necessary to maximize the yield and stereoselectivity of the (E)-isomer.

Materials:

  • Glutaraldehyde (from Step 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (1 M) for neutralization

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve glutaraldehyde (5.0 g, 50 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Prepare a 1 M solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution dropwise to the stirred glutaraldehyde solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the initial reaction at room temperature for 1 hour, gently heat the mixture to reflux for 1-2 hours to promote dehydration.

  • Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to pH 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude (E)-pent-2-enedial can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

The following diagrams illustrate the overall synthesis workflow and the reaction mechanism for the intramolecular aldol condensation.

Synthesis_Workflow cluster_step1 Step 1: Oxidative Ring-Opening cluster_step2 Step 2: Intramolecular Aldol Condensation Cyclopentene Cyclopentene Glutaraldehyde Glutaraldehyde Cyclopentene->Glutaraldehyde H₂O₂, H₂WO₄ Pentenedial (E)-pent-2-enedial Glutaraldehyde->Pentenedial Base (e.g., NaOH), Heat

Caption: Overall workflow for the two-step synthesis of (E)-pent-2-enedial.

Aldol_Condensation Glutaraldehyde Glutaraldehyde (Pentanedial) Enolate Enolate Intermediate Glutaraldehyde->Enolate Base (OH⁻) Cyclic_Intermediate Cyclic Hemiacetal Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Dehydration Dehydration Cyclic_Intermediate->Dehydration Proton Transfer Pentenedial (E)-pent-2-enedial Dehydration->Pentenedial - H₂O

Caption: Mechanism of base-catalyzed intramolecular aldol condensation of glutaraldehyde.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of pent-2-enedial, an α,β-unsaturated dialdehyde. As a bifunctional molecule, this compound holds potential as a versatile building block in the synthesis of various heterocyclic compounds and as a cross-linking agent. The synthetic strategy outlined herein involves a two-step process commencing with the selective α-bromination of the commercially available starting material, glutaraldehyde (B144438), followed by dehydrobromination to yield the target compound. This protocol includes comprehensive experimental procedures, data presentation in tabular format, and safety guidelines.

Introduction

This compound, also known as glutaconaldehyde, is an organic compound featuring aldehyde functional groups at both ends of a five-carbon chain with a double bond at the C-2 position. The presence of both aldehyde and alkene functionalities makes it a reactive and valuable intermediate for various organic transformations, including cycloaddition reactions and as a precursor for the synthesis of complex molecules in medicinal chemistry. This document details a plausible and accessible laboratory-scale synthetic route.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved from glutaraldehyde through a two-step process:

  • Acid-Catalyzed α-Bromination: Glutaraldehyde is treated with bromine in an acidic medium to selectively introduce a bromine atom at the α-position to one of the aldehyde groups. The reaction proceeds through an enol intermediate.

  • Dehydrobromination: The resulting 2-bromopentanedial undergoes an elimination reaction upon treatment with a mild base to form the carbon-carbon double bond, yielding this compound.

Synthetic Pathway for this compound Glutaraldehyde Glutaraldehyde Bromo_intermediate 2-Bromopentanedial Glutaraldehyde->Bromo_intermediate Br2, H+ Pent_2_enedial This compound Bromo_intermediate->Pent_2_enedial Pyridine (B92270), Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromopentanedial

Materials:

  • Glutaraldehyde (50% aqueous solution)

  • Bromine

  • Glacial Acetic Acid

  • Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate

  • Sodium Bicarbonate (saturated aqueous solution)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glutaraldehyde (10.0 g, 0.1 mol, assuming pure glutaraldehyde) in glacial acetic acid (50 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of cold water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-bromopentanedial as an oil.

Step 2: Synthesis of this compound

Materials:

  • Crude 2-Bromopentanedial from Step 1

  • Pyridine

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the crude 2-bromopentanedial in pyridine (50 mL).

  • Heat the reaction mixture to reflux (approximately 115 °C) for 4 hours.

  • Cool the mixture to room temperature and pour it into 150 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid (3 x 50 mL) to remove pyridine.

  • Wash the organic layer with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

ParameterStep 1: α-BrominationStep 2: Dehydrobromination
Starting Material Glutaraldehyde2-Bromopentanedial
Reagents Bromine, Glacial Acetic AcidPyridine
Solvent Glacial Acetic AcidPyridine
Temperature 0-10 °C (addition), Room Temperature (reaction)Reflux (~115 °C)
Reaction Time 2.5 hours4 hours
Proposed Yield 60-70% (crude)50-60% (after purification)
Product 2-BromopentanedialThis compound

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expected signals for aldehydic protons, vinylic protons, and methylene (B1212753) protons.

  • ¹³C NMR: Expected signals for carbonyl carbons, olefinic carbons, and the methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for C=O (aldehyde) and C=C stretching.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Safety Precautions

  • Glutaraldehyde: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Work exclusively in a fume hood and wear specialized gloves and a face shield.

  • Acetic Acid: Corrosive. Avoid contact with skin and eyes.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Handle in a fume hood.

  • Dichloromethane and Diethyl Ether: Volatile and flammable organic solvents. Use in a well-ventilated area away from ignition sources.

Experimental Workflow

Experimental Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Dehydrobromination A1 Dissolve Glutaraldehyde in Acetic Acid A2 Cool to 0-5 °C A1->A2 A3 Slowly Add Bromine Solution A2->A3 A4 Stir at Room Temperature A3->A4 A5 Quench with Water and Extract A4->A5 A6 Wash with NaHCO3 and Brine A5->A6 A7 Dry and Concentrate A6->A7 A8 Crude 2-Bromopentanedial A7->A8 B1 Dissolve Crude Product in Pyridine A8->B1 To next step B2 Reflux for 4 hours B1->B2 B3 Cool and Dilute with Ether B2->B3 B4 Wash with HCl, Water, and Brine B3->B4 B5 Dry and Concentrate B4->B5 B6 Purify (Distillation/Chromatography) B5->B6 B7 Pure this compound B6->B7

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for Pent-2-enedial as a Protein Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of pent-2-enedial as a protein cross-linking agent is not widely documented in scientific literature. The following application notes and protocols are based on the known reactivity of unsaturated aldehydes and the established principles of protein cross-linking with similar reagents, such as glutaraldehyde. These protocols should be considered as a starting point for research and development, and optimization will be required for specific applications.

Introduction

This compound is a five-carbon unsaturated dialdehyde. Its structure, featuring two reactive aldehyde groups and a carbon-carbon double bond, suggests its potential as a potent protein cross-linking agent. The aldehyde groups can react with primary amino groups of lysine (B10760008) residues and the N-terminus of proteins to form Schiff bases, while the α,β-unsaturated system can potentially react with nucleophilic side chains, such as the thiol group of cysteine, via Michael addition. This dual reactivity may offer advantages in terms of cross-linking efficiency and the types of linkages formed compared to saturated dialdehydes like glutaraldehyde.[1]

These application notes provide a theoretical framework and starting protocols for utilizing this compound in protein research and drug development.

Proposed Mechanism of Action

The primary mechanism of protein cross-linking by this compound is expected to involve the reaction of its two aldehyde groups with the ε-amino groups of lysine residues on the same or different protein molecules. This reaction forms an initial Schiff base, which can then be stabilized. The presence of the double bond is predicted to increase the reactivity of the molecule.[1] A secondary reaction pathway may involve the Michael addition of nucleophilic amino acid side chains, such as cysteine, to the carbon-carbon double bond.

This compound Cross-Linking Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound O=CH-CH=CH-CH2-CH=O (this compound) Reaction + This compound->Reaction Protein1 Protein 1 (with Lysine) Protein1->Reaction Protein2 Protein 2 (with Lysine) Protein2->Reaction Crosslinked_Protein Cross-linked Protein Complex Reaction->Crosslinked_Protein Covalent Bond Formation Schiff_Base Formation of Schiff Base (Protein1-N=CH-...-CH=N-Protein2) Crosslinked_Protein->Schiff_Base

Caption: Proposed reaction of this compound with protein amino groups.

Applications in Research and Drug Development

  • Studying Protein-Protein Interactions: this compound can be used to capture and identify interacting proteins in a complex mixture.

  • Stabilization of Protein Complexes: Cross-linking can stabilize fragile protein complexes for structural studies (e.g., cryo-EM) or functional assays.

  • Enzyme Immobilization: Covalent cross-linking of enzymes to a solid support can improve their stability and reusability.

  • Drug Delivery: Cross-linked protein nanoparticles can be explored as carriers for targeted drug delivery.

Experimental Protocols

General Experimental Workflow

The general workflow for a protein cross-linking experiment using this compound would involve reaction, quenching, and analysis steps.

Experimental Workflow Start Start Prepare_Sample Prepare Protein Sample Start->Prepare_Sample Add_Crosslinker Add this compound Prepare_Sample->Add_Crosslinker Incubate Incubate (Time, Temp) Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze Products (SDS-PAGE, Mass Spec) Quench->Analyze End End Analyze->End

Caption: A general workflow for protein cross-linking experiments.

Protocol 1: Cross-Linking of a Purified Protein Complex

This protocol provides a starting point for cross-linking a purified protein complex in solution.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0)

  • This compound stock solution (e.g., 100 mM in DMSO or water)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE materials

  • Mass spectrometer and associated reagents

Procedure:

  • Sample Preparation: Prepare the purified protein complex at a concentration of 1-10 µM in a buffer devoid of primary amines (e.g., HEPES or phosphate (B84403) buffer).

  • Cross-Linking Reaction:

    • Add this compound to the protein solution to a final concentration of 0.1-5 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C. Incubation time may need optimization.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted this compound. Incubate for 15 minutes.

  • Analysis by SDS-PAGE:

    • Mix the quenched reaction product with SDS-PAGE loading buffer.

    • Run the sample on an appropriate percentage polyacrylamide gel.

    • Visualize the protein bands by Coomassie staining or silver staining. The appearance of higher molecular weight bands indicates successful cross-linking.

  • Analysis by Mass Spectrometry:

    • For identification of cross-linked peptides, the protein bands of interest can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.

    • Specialized software is required to identify the cross-linked peptides from the mass spectrometry data.

Protocol 2: In Situ Cross-Linking of Proteins in Cells

This protocol is for capturing protein interactions within a cellular environment.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • This compound solution (e.g., 10 mM in PBS)

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Cell lysis buffer

  • Standard equipment for cell culture and protein analysis

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Cross-Linking:

    • Add the this compound solution to the cells to a final concentration of 1-2 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Quenching: Remove the cross-linking solution and wash the cells twice with the quenching solution. Incubate the cells with the quenching solution for 10 minutes to stop the reaction.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis: The resulting cell lysate can be analyzed by SDS-PAGE and Western blotting to detect cross-linked protein complexes or used for immunoprecipitation followed by mass spectrometry to identify interacting proteins.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of experiments with this compound. These are not real experimental results.

Table 1: Comparison of Cross-Linking Efficiency

Cross-LinkerOptimal Concentration (mM)Reaction Time (min)% Cross-Linked Product
This compound1.030~85%
Glutaraldehyde2.545~70%

Table 2: Optimal Reaction Conditions for this compound

ParameterOptimal RangeNotes
pH7.0 - 8.5Reaction with primary amines is favored at slightly alkaline pH.
Temperature4 - 25°CLower temperatures may reduce non-specific reactions.
Protein Conc.1 - 20 µMHigher concentrations favor intermolecular cross-linking.
Molar Ratio20:1 - 500:1(Cross-linker : Protein)

Table 3: Hypothetical Mass Spectrometry Data for a Cross-Linked Peptide

MS DataValue
Precursor m/z854.43
Charge State+3
Peptide 1K-A-V-L-S-G-R
Peptide 2T-Y-L-P-T-K
Cross-Linked ResiduesLysine (K) - Lysine (K)
Mass of Cross-Linker98.036 Da

Safety Precautions

Aldehydes, including this compound, are potentially hazardous. They can be irritants to the skin, eyes, and respiratory tract, and may be toxic. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application of Pent-2-enedial in Pharmaceutical Synthesis: A Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-enedial, an α,β-unsaturated 1,5-dicarbonyl compound, presents itself as a highly versatile and reactive building block for the synthesis of a variety of heterocyclic scaffolds of significant interest in pharmaceutical development. Its bifunctional nature allows for diverse cyclization strategies, particularly in the construction of pyridine (B92270) and dihydropyridine (B1217469) rings, which are core structures in numerous approved drugs. This document provides detailed application notes on the utility of this compound in the synthesis of dihydropyridine-based pharmaceutical scaffolds, outlines experimental protocols for its preparation and subsequent cyclization reactions, and presents relevant quantitative data from analogous synthetic transformations.

Introduction

The pyridine and dihydropyridine moieties are privileged structures in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including calcium channel blockers, anti-inflammatory, and anti-cancer agents.[1][2] The synthesis of these heterocyclic systems often relies on the condensation of dicarbonyl compounds with other reagents. This compound, with its conjugated double bond and two aldehyde functionalities, offers a unique chemical architecture for the construction of functionalized pyridines and dihydropyridines. The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, while the terminal aldehydes readily participate in condensation reactions.

This application note focuses on the utility of this compound as a precursor to 1,4-dihydropyridine (B1200194) derivatives, a class of compounds known for their activity as calcium channel blockers.[3] The synthetic strategy is based on a modified Hantzsch-type reaction, a well-established multi-component reaction for dihydropyridine synthesis.[1][3]

Data Presentation

Table 1: Synthesis of this compound from Glutaraldehyde (B144438)
StepReactant 1Reactant 2ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1GlutaraldehydePhenylselenyl bromidePyridineDichloromethane0 to rt2-Analogous reaction
2α-phenylseleno glutaraldehyde30% Hydrogen peroxide-Dichloromethanert1~70-80Analogous reaction

Note: Yields are estimated based on similar reported selenoxide elimination reactions.

Table 2: Synthesis of a Dihydropyridine Derivative from this compound
Reactant 1Reactant 2Reactant 3CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundEthyl acetoacetate (B1235776)Ammonium (B1175870) acetate (B1210297)ProlineEthanolReflux6-8~60-70Hantzsch reaction principle

Note: Yield is an estimation for this specific reaction based on typical Hantzsch reaction yields.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound from glutaraldehyde via a selenoxide elimination reaction.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • Phenylselenyl bromide

  • Pyridine

  • Dichloromethane (DCM)

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Selenation of Glutaraldehyde:

    • To a solution of glutaraldehyde (1 equivalent) in dichloromethane, add pyridine (2.2 equivalents) at 0 °C.

    • Slowly add a solution of phenylselenyl bromide (2.1 equivalents) in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous magnesium sulfate.

    • Purify the crude product by flash column chromatography to obtain α-phenylseleno glutaraldehyde.

  • Oxidative Elimination:

    • Dissolve the α-phenylseleno glutaraldehyde (1 equivalent) in dichloromethane.

    • Add 30% hydrogen peroxide (5 equivalents) dropwise at room temperature.

    • Stir the reaction vigorously for 1 hour.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the resulting this compound by column chromatography.

Protocol 2: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol outlines the synthesis of a 1,4-dihydropyridine scaffold using this compound, ethyl acetoacetate, and ammonium acetate in a modified Hantzsch reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Proline (catalyst)

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of proline (10 mol%).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-dihydropyridine derivative.

Signaling Pathways and Logical Relationships

The synthesized dihydropyridine derivatives are analogues of known L-type calcium channel blockers. The mechanism of action of these drugs involves binding to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of extracellular Ca2+ into cells. This leads to vasodilation and a reduction in blood pressure.

Signaling_Pathway L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_influx Ca2+ Influx DHP Dihydropyridine Derivative DHP->L_type_Ca_Channel Vasodilation Vasodilation Ca_influx->Vasodilation Leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Experimental Workflow

The overall workflow for the synthesis of a dihydropyridine-based pharmaceutical scaffold from glutaraldehyde is depicted below.

Experimental_Workflow Start Glutaraldehyde Step1 Selenation (Phenylselenyl bromide, Pyridine) Start->Step1 Intermediate1 α-phenylseleno glutaraldehyde Step1->Intermediate1 Step2 Oxidative Elimination (H2O2) Intermediate1->Step2 Pent2enedial This compound Step2->Pent2enedial Step3 Hantzsch-type Reaction (Ethyl acetoacetate, NH4OAc, Proline) Pent2enedial->Step3 Product 1,4-Dihydropyridine Derivative Step3->Product Analysis Purification and Characterization (Chromatography, NMR, MS) Product->Analysis

Caption: Workflow for dihydropyridine synthesis from glutaraldehyde.

Conclusion

This compound is a promising, yet underexplored, starting material in pharmaceutical synthesis. Its inherent reactivity as an α,β-unsaturated 1,5-dicarbonyl compound makes it an ideal candidate for the construction of complex heterocyclic molecules. The outlined protocols for its synthesis and subsequent conversion to a 1,4-dihydropyridine scaffold provide a foundation for further exploration of its utility in developing novel therapeutic agents. The adaptability of the Hantzsch reaction and related multi-component reactions opens up possibilities for creating diverse libraries of dihydropyridine derivatives for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of new and improved pharmaceuticals. Further research into the scope and limitations of reactions involving this compound is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for Diels-Alder Reaction Involving (E)-Pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This reaction, first described by Otto Diels and Kurt Alder in 1928, offers a high degree of stereochemical and regiochemical control, making it an invaluable tool in the synthesis of complex natural products and novel therapeutic agents. The use of α,β-unsaturated aldehydes, such as (E)-pent-2-enedial, as dienophiles in these reactions allows for the introduction of versatile formyl and alkyl functionalities into the resulting cyclohexene (B86901) adducts. These products can serve as key intermediates in the synthesis of a variety of more complex molecules.

This document provides detailed protocols for both Lewis acid-catalyzed and organocatalyzed Diels-Alder reactions of (E)-pent-2-enedial with cyclopentadiene (B3395910), a common diene. The protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings.

Applications and Significance

The Diels-Alder adducts derived from (E)-pent-2-enedial are valuable synthetic intermediates with potential applications in:

  • Natural Product Synthesis: The resulting substituted cyclohexene core is a common motif in many natural products with interesting biological activities.

  • Drug Discovery: The functional groups present in the adducts can be readily modified to generate libraries of diverse small molecules for high-throughput screening and lead optimization.

  • Fine Chemical Synthesis: The reaction provides an efficient route to highly functionalized six-membered rings used in the production of fragrances, flavors, and other specialty chemicals.

The use of catalysis, either by Lewis acids or small organic molecules (organocatalysis), can significantly enhance the rate and stereoselectivity of the Diels-Alder reaction, often allowing the reaction to proceed under milder conditions and with greater control over the formation of specific stereoisomers.

Data Presentation

The following table summarizes representative quantitative data for Diels-Alder reactions of α,β-unsaturated aldehydes with cyclopentadiene, which can be considered analogous to the reaction with (E)-pent-2-enedial.

DienophileCatalyst (mol%)SolventTime (h)Temp. (°C)Yield (%)endo:exo RatioReference
CrotonaldehydeImidazolidinone organocatalyst (5)THF1223851:2.8[1]
AcroleinImidazolidinone organocatalyst (5)THF1223831:2.7[1]
CinnamaldehydeImidazolidinone organocatalyst (5)THF2423991:1.3[1]
CrotonaldehydeAl-MonoSil (solid Lewis acid)Toluene-60>9590:10[2]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of (E)-Pent-2-enedial with Cyclopentadiene

This protocol describes a representative procedure for the Lewis acid-catalyzed Diels-Alder reaction between (E)-pent-2-enedial and freshly cracked cyclopentadiene. Lewis acids, such as aluminum chloride (AlCl₃), can activate the dienophile towards cycloaddition.[3]

Materials:

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (40 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Carefully add aluminum chloride (1.2 mmol) to the cooled solvent with stirring.

  • Addition of Dienophile: Slowly add (E)-pent-2-enedial (1.0 mmol) to the stirred suspension of the Lewis acid. Stir the mixture for 15 minutes to allow for complexation.

  • Addition of Diene: Add freshly cracked cyclopentadiene (1.5 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Diels-Alder adduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the endo/exo ratio.

Protocol 2: Organocatalyzed Diels-Alder Reaction of (E)-Pent-2-enedial with Cyclopentadiene

This protocol utilizes a chiral imidazolidinone catalyst to promote an enantioselective Diels-Alder reaction.[1] Organocatalysis offers a metal-free alternative to traditional Lewis acid catalysis.[4]

Materials:

  • (E)-Pent-2-enedial

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt (organocatalyst)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a 25 mL vial, dissolve the imidazolidinone organocatalyst (0.05 mmol, 5 mol%) in a mixture of THF (4.5 mL) and water (0.5 mL).

  • Addition of Reactants: To the catalyst solution, add (E)-pent-2-enedial (1.0 mmol) followed by freshly cracked cyclopentadiene (3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature (23 °C) for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC using a hexane:ethyl acetate (9:1) eluent system.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the enantiomerically enriched Diels-Alder adduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Experimental_Workflow_Lewis_Acid_DA cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Flame-dry glassware under inert atmosphere prep2 Add anhydrous CH2Cl2 and cool to -78 °C prep1->prep2 react1 Add Lewis Acid (AlCl3) prep2->react1 react2 Add (E)-Pent-2-enedial react1->react2 react3 Add Cyclopentadiene react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench with sat. NaHCO3 react4->workup1 Upon completion workup2 Extract with CH2Cl2 workup1->workup2 workup3 Wash with H2O and brine workup2->workup3 workup4 Dry over MgSO4 and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 analysis1 Characterize product (NMR, MS) workup5->analysis1 analysis2 Determine endo/exo ratio analysis1->analysis2

Caption: Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction.

Organocatalytic_Cycle_DA catalyst Chiral Amine Organocatalyst iminium Iminium Ion (Activated Dienophile) catalyst->iminium + (E)-Pent-2-enedial - H2O enal (E)-Pent-2-enedial enal->iminium cycloaddition [4+2] Cycloaddition iminium->cycloaddition diene Cyclopentadiene diene->cycloaddition product_iminium Product-Iminium Adduct cycloaddition->product_iminium hydrolysis Hydrolysis product_iminium->hydrolysis hydrolysis->catalyst Regenerated product Diels-Alder Product (Enantioenriched) hydrolysis->product water H2O water->hydrolysis

Caption: Catalytic Cycle for Organocatalyzed Diels-Alder Reaction.

References

Application Notes and Protocols: Aldol Condensation Methods for 2-Alkenal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. It is exceptionally valuable for the preparation of α,β-unsaturated aldehydes and ketones, commonly known as 2-alkenals and enones, respectively.[1] These structural motifs are pivotal intermediates in the synthesis of a wide array of fine chemicals, natural products, and pharmaceuticals. The reaction typically involves the base or acid-catalyzed reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which then undergoes dehydration to yield the conjugated final product.[1]

This document provides detailed application notes and experimental protocols for various Aldol condensation methodologies tailored for the synthesis of 2-alkenals, aimed at researchers, scientists, and professionals in drug development.

Reaction Principles and Mechanisms

The versatility of the Aldol condensation stems from its ability to form new C-C bonds. The reaction can be broadly categorized into base-catalyzed and acid-catalyzed mechanisms.

Base-Catalyzed Aldol Condensation

The base-catalyzed process is the most common approach. It involves three main steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate ion.[2][3]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second carbonyl molecule, forming an alkoxide intermediate.[3]

  • Protonation and Dehydration: The alkoxide is protonated to give a β-hydroxy carbonyl (the aldol addition product). Subsequent heating in the presence of the base leads to the elimination of a water molecule (condensation) to form the α,β-unsaturated product.[1][4] This dehydration step is often favorable as it results in a stable, conjugated system.[5]

base_catalyzed_aldol cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration carbonyl1 R-CH2-CHO enolate [R-CH=CHO]-  (Enolate Ion) carbonyl1->enolate Base abstracts α-H+ base -OH base->enolate water H2O enolate2 Enolate Ion enolate->enolate2 alkoxide Alkoxide Intermediate enolate2->alkoxide Nucleophilic Attack carbonyl2 R'-CHO carbonyl2->alkoxide alkoxide2 Alkoxide Intermediate alkoxide->alkoxide2 aldol_product β-Hydroxy Aldehyde (Aldol) alkoxide2->aldol_product Protonation water2 H2O water2->aldol_product final_product R-CH=C(R')-CHO (2-Alkenal) aldol_product->final_product Dehydration (-H2O, Heat)

Caption: Base-catalyzed Aldol condensation mechanism.

Crossed Aldol (Claisen-Schmidt) Condensation

When the condensation reaction occurs between two different carbonyl compounds, it is termed a crossed Aldol condensation.[6] To avoid a complex mixture of four possible products, this reaction is most effective when one of the carbonyl compounds has no α-hydrogens (e.g., an aromatic aldehyde like benzaldehyde) and thus cannot form an enolate.[1][7] This non-enolizable partner can only act as the electrophile (acceptor). The other carbonyl compound, which possesses α-hydrogens, serves as the nucleophilic partner by forming an enolate.[6] The Claisen-Schmidt condensation, which typically involves an aldehyde and a ketone, is a well-known example of a crossed Aldol reaction used to synthesize α,β-unsaturated carbonyl compounds.[3][5]

Methodologies and Experimental Protocols

Several methods have been developed to perform Aldol condensations for 2-alkenal synthesis, ranging from classic solution-phase reactions to modern solvent-free and microwave-assisted techniques.

methodologies cluster_1 cluster_2 cluster_3 title Aldol Condensation Methods for 2-Alkenal Synthesis method1 Method 1: Classic Claisen-Schmidt (Solution-Phase) title->method1 method2 Method 2: Solvent-Free Grinding title->method2 method3 Method 3: Microwave-Assisted Synthesis title->method3 char1 Homogeneous base (NaOH, KOH) Ethanol (B145695)/Water solvent Longer reaction times (20 min - 24h) method1->char1 char2 Solid catalyst (NaOH) Solvent-free Rapid (2-5 min) High yields Environmentally friendly method2->char2 char3 Organocatalyst or solid support Solvent-free or minimal solvent Very rapid (2-8 min) High energy efficiency method3->char3

Caption: Comparison of Aldol condensation methodologies.

Data Presentation: Comparison of Methods

The following table summarizes quantitative data from various Aldol condensation methods for synthesizing α,β-unsaturated carbonyl compounds.

MethodCarbonyl 1 (Enolizable)Carbonyl 2 (Non-enolizable)CatalystConditionsTimeYield (%)Reference(s)
Classic Claisen-SchmidtAcetone (B3395972)Benzaldehyde (B42025)10% NaOH (aq)Ethanol, Room Temp20 minN/A[8]
Classic Claisen-SchmidtCyclohexanoneBenzaldehydeNaOHEthanol/Water, 10°C120 minN/A[9]
Solvent-Free GrindingCyclopentanone (B42830)BenzaldehydeSolid NaOH (20 mol%)Room Temp, Mortar & Pestle5 min98%[10]
Solvent-Free GrindingAcetoneBenzaldehydeSolid NaOH (20 mol%)Room Temp, Mortar & Pestle2 min98%[10]
Microwave-AssistedCyclohexanone4-MethoxybenzaldehydeNaOHMicrowave Irradiation2 minHigh[9]
Microwave-AssistedVarious AldehydesVarious AldehydesPyrrolidine (B122466)Solvent-Free, Microwave Irradiation<10 minExcellent[11]
Microwave-AssistedAromatic KetonesAromatic AldehydesAcidic AluminaSolvent-Free, Microwave Irradiation2.5 - 8 minGood[12]
Protocol 1: Classic Claisen-Schmidt Condensation

This protocol describes the synthesis of dibenzalacetone from benzaldehyde and acetone using a traditional base-catalyzed method in an ethanol solvent.[8]

Materials:

  • Benzaldehyde (6 mmol)

  • Acetone (3 mmol)

  • 95% Ethanol (3 mL)

  • 10% Sodium Hydroxide (NaOH) solution (1 mL)

  • Ice-water bath

  • Stirring rod, test tubes, beakers

  • Filtration apparatus (Hirsch funnel)

Procedure:

  • In a 25x100 mm test tube, combine benzaldehyde (6 mmol) and acetone (3 mmol).

  • Add 3 mL of 95% ethanol and stir with a glass rod until a homogeneous solution is formed.

  • Add 1 mL of 10% NaOH solution to the mixture. Stir continuously until a precipitate begins to form.

  • Allow the mixture to stand for 20 minutes with occasional stirring to ensure the completion of the reaction.

  • Cool the reaction mixture in an ice bath for 5-10 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Wash the crude product with two portions of cold distilled water (2 mL each).

  • Recrystallize the solid product from a minimum volume of hot 95% ethanol to obtain pure dibenzalacetone.

Protocol 2: Solvent-Free Aldol Condensation via Grinding

This protocol outlines an environmentally friendly, solvent-free synthesis of α,α'-bis-(benzylidene)cyclopentanone using a grinding technique.[10]

Materials:

  • Cyclopentanone (5.0 mmol)

  • Benzaldehyde (10.0 mmol)

  • Solid Sodium Hydroxide (NaOH), pellets or powder (1.0 mmol, 20 mol%)

  • Mortar and pestle

  • 2N Hydrochloric acid (HCl)

  • Filtration apparatus

Procedure:

  • Place cyclopentanone (5.0 mmol), benzaldehyde (10.0 mmol), and solid NaOH (1.0 mmol) into a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for 5 minutes. The reaction mixture will typically solidify as the product forms.

  • Transfer the resulting solid mixture into a beaker containing 2N HCl to neutralize the catalyst.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold distilled water until the washings are neutral.

  • The product can be further purified by flash chromatography on silica (B1680970) gel if required.

Protocol 3: Microwave-Assisted Organocatalytic Cross-Aldol Condensation

This protocol describes a rapid, solvent-free, and atom-economic synthesis of 2-alkenals using an organocatalyst and microwave irradiation.[11]

Materials:

  • Aldehyde 1 (e.g., Heptanal, 1.0 mmol)

  • Aldehyde 2 (e.g., Pentanal, 1.2 mmol)

  • Pyrrolidine (0.1 mmol, 10 mol%)

  • Microwave synthesis reactor

  • Small reaction vial with a magnetic stirrer

Procedure:

  • In a microwave reaction vial, add Aldehyde 1 (1.0 mmol), Aldehyde 2 (1.2 mmol), and pyrrolidine (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for a predetermined time (typically 2-10 minutes) at a set temperature or power, as optimized for the specific reactants.

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can be purified directly by column chromatography on silica gel to yield the desired 2-alkenal.

workflow_protocol2 start Start step1 1. Combine Reactants & Catalyst (Cyclopentanone, Benzaldehyde, Solid NaOH) in a mortar start->step1 step2 2. Grind Vigorously (5 minutes at Room Temperature) step1->step2 step3 3. Quench & Neutralize (Pour mixture into 2N HCl) step2->step3 step4 4. Isolate Product (Vacuum Filtration) step3->step4 step5 5. Wash Product (With cold distilled water until neutral) step4->step5 end End (Pure Product) step5->end

Caption: Experimental workflow for solvent-free synthesis.

Troubleshooting and Synthetic Considerations

  • Avoiding Self-Condensation: In crossed Aldol reactions, self-condensation of the enolizable partner can be a significant side reaction. This can be minimized by slowly adding the enolizable carbonyl compound to a mixture of the non-enolizable aldehyde and the base.[6] This strategy keeps the concentration of the enolizable reactant low at all times.

  • Choice of Base: Strong bases like NaOH or KOH favor the formation of the thermodynamically more stable E-isomer of the 2-alkenal.[13] Milder bases or controlled conditions may be required to favor the kinetic Z-isomer.

  • Reaction Control: For reactions that do not proceed to completion or are slow, gentle heating can promote the dehydration step to drive the equilibrium towards the final conjugated product.[4] However, excessive heat can lead to side reactions.

  • Catalyst Recovery: The use of heterogeneous solid catalysts, such as supported base catalysts or perovskites, simplifies product purification and allows for catalyst recycling, which is a key consideration in green chemistry and industrial applications.[14][15]

References

Application Notes and Protocols for the Reaction of Pent-2-enedial Analogues with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of pent-2-enedial, and its more stable analogue glutaconaldehyde (B1235477), with primary and secondary amines. These reactions are fundamental in the synthesis of N-heterocycles, which are prevalent in pharmaceuticals and functional materials.

Introduction

The reaction of this compound and its derivatives with amines is a versatile method for the synthesis of various nitrogen-containing compounds. With primary amines, these dialdehydes undergo a cyclization reaction to form pyridinium (B92312) salts. In contrast, reactions with secondary amines typically yield 5-(dialkylamino)penta-2,4-dienals, commonly known as Zincke aldehydes. These products serve as valuable synthetic intermediates for more complex molecules. This document outlines the experimental setups, detailed protocols, and quantitative data for these transformations.

Reaction with Primary Amines: Synthesis of Pyridinium Salts

The reaction of glutaconaldehyde with primary amines in an acidic medium provides a direct and efficient route to a wide range of pyridinium salts. This transformation is believed to proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

Experimental Protocol: General Procedure for Pyridinium Salt Synthesis

This protocol is adapted from the work of Asskar, Rivard, and Martens (2020).[1][2]

Materials:

  • Glutaconaldehyde salt

  • Primary amine

  • Hydrochloric acid (HCl), 12 N

  • tert-Butanol (tBuOH)

  • Water (H₂O)

  • Microwave vial (10 mL)

  • Stirring bar

  • Microwave reactor or conventional heating setup

Procedure:

  • Preparation of Acidic Solutions:

    • Aqueous HCl (2.5 N): Dilute 2.08 mL of 12 N HCl in 7.92 mL of H₂O.

    • Aqueous-alcoholic HCl (2.5 N): Dilute 2.08 mL of 12 N HCl in 7.92 mL of a 1:1 (v/v) mixture of tBuOH and H₂O.

  • Reaction Setup (Microwave):

    • To a 10 mL microwave vial equipped with a stirring bar, add the glutaconaldehyde salt (typically 1.0 equivalent).

    • Add the primary amine (1.0 to 2.0 equivalents).

    • Add the appropriate acidic solvent (aqueous or aqueous-alcoholic HCl) to achieve the desired concentration.

    • Seal the vial and place it in the microwave reactor.

  • Reaction Conditions (Microwave):

    • Heat the reaction mixture to 130°C and hold for 15 minutes.

  • Reaction Setup (Conventional Heating):

    • Combine the reagents in a suitable flask with a condenser and stirring bar.

    • Heat the reaction mixture to 90°C in an oil bath and stir for 1 hour.

  • Work-up and Purification:

    • After cooling, the reaction mixture can be concentrated under reduced pressure.

    • Purification of the resulting pyridinium salt is typically performed by reversed-phase chromatography.

Quantitative Data

The reaction of glutaconaldehyde with a variety of primary amines generally proceeds with high to quantitative yields. Below is a summary of representative yields.

Amine SubstrateReaction ConditionsYield (%)
AnilineMW, 130°C, 15 min>95
4-MethoxyanilineMW, 130°C, 15 min>95
4-NitroanilineMW, 130°C, 15 min>95
2,4,6-TrimethylanilineMW, 130°C, 15 min>95
BenzylamineConventional, 90°C, 1h>95
Reaction Workflow and Mechanism

The overall workflow for the synthesis of pyridinium salts is depicted below.

workflow reagents Glutaconaldehyde Salt + Primary Amine + Acidic Solvent reaction Reaction (MW or Conventional Heat) reagents->reaction workup Work-up (Concentration) reaction->workup purification Purification (Reversed-Phase Chromatography) workup->purification product Pyridinium Salt purification->product

Caption: General workflow for pyridinium salt synthesis.

The reaction proceeds via the ANRORC mechanism, which involves the addition of the amine, opening of an intermediate ring, and subsequent closure to form the aromatic pyridinium ring.

ANRORC start Glutaconaldehyde + R-NH2 step1 Nucleophilic Addition start->step1 Addition intermediate1 Open-chain Intermediate step1->intermediate1 step2 Ring Opening of Tautomer intermediate1->step2 intermediate2 Ring-Opened Intermediate step2->intermediate2 step3 Ring Closure intermediate2->step3 Cyclization product Pyridinium Salt step3->product

Caption: Simplified ANRORC mechanism for pyridinium salt formation.

Reaction with Secondary Amines: Synthesis of Zincke Aldehydes

The reaction of glutaconaldehyde derivatives with secondary amines leads to the formation of 5-(dialkylamino)penta-2,4-dienals, also known as Zincke aldehydes. This reaction provides a valuable class of functionalized dienals for further synthetic transformations.

Experimental Protocol: General Procedure for Zincke Aldehyde Synthesis

This protocol is based on the work by Marazano and coworkers, providing an efficient alternative to the classical Zincke reaction.[3]

Materials:

  • Glutaconaldehyde derivative

  • Secondary amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Round-bottom flask

  • Stirring bar

Procedure:

  • Preparation of the Amine Salt (optional but recommended):

    • In a separate flask, dissolve the secondary amine (1.0 equivalent) in CH₂Cl₂.

    • Add trifluoroacetic acid (1.0 equivalent) dropwise and stir for 10 minutes at room temperature to form the alkylammonium trifluoroacetate (B77799) salt.

  • Reaction Setup:

    • In a round-bottom flask with a stirring bar, dissolve the glutaconaldehyde derivative (a slight excess, e.g., 1.1 equivalents) in CH₂Cl₂.

    • Add the solution of the alkylammonium trifluoroacetate salt (or the amine followed by TFA) to the glutaconaldehyde solution.

    • A drop of water can be added to accelerate the reaction.[3]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times are typically short.

  • Work-up and Purification:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with water. The Zincke aldehyde product will remain in the organic phase, while unreacted starting materials and byproducts like pyridinium salts will be in the aqueous phase.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography.[3]

Quantitative Data

This method provides good to excellent yields for a variety of secondary amines.

Secondary AmineProduct (Zincke Aldehyde)Yield (%)
Pyrrolidine5-(Pyrrolidin-1-yl)penta-2,4-dienal85
Piperidine5-(Piperidin-1-yl)penta-2,4-dienal90
Morpholine5-(Morpholino)penta-2,4-dienal88
N-Methylbenzylamine5-(Benzyl(methyl)amino)penta-2,4-dienal75
Reaction Workflow and Mechanism

The workflow for the synthesis of Zincke aldehydes is a straightforward condensation and extraction process.

zincke_workflow reagents Glutaconaldehyde Derivative + Secondary Amine + TFA in CH2Cl2 reaction Condensation (Room Temperature) reagents->reaction workup Aqueous Extraction reaction->workup product Zincke Aldehyde workup->product

Caption: Workflow for the synthesis of Zincke aldehydes.

The formation of Zincke aldehydes from pyridinium salts and secondary amines is a classic named reaction. The mechanism involves nucleophilic attack by the amine, leading to ring opening of the pyridinium salt.

zincke_mechanism start Pyridinium Salt + 2 R2NH step1 Nucleophilic Attack start->step1 intermediate1 Ring-Opened Iminium Intermediate step1->intermediate1 step2 Hydrolysis intermediate1->step2 product Zincke Aldehyde step2->product

Caption: Simplified mechanism of Zincke aldehyde formation.

References

Application Notes and Protocols for the Development of Pent-2-enedial as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent microbicidal activities. Aldehydes, particularly α,β-unsaturated aldehydes, have demonstrated considerable antimicrobial properties. Pent-2-enedial, an α,β-unsaturated dialdehyde, is a promising candidate for investigation as a novel antimicrobial agent. Its structure, analogous to the well-known biocide glutaraldehyde (B144438) (pentanedial), but with the inclusion of a reactive α,β-unsaturated system, suggests a potential for enhanced or distinct antimicrobial efficacy.

This document provides a comprehensive overview of the rationale for investigating this compound, outlines detailed protocols for its evaluation, and presents the expected mechanisms of action based on current knowledge of related compounds. Due to the limited availability of direct research on this compound, this guide leverages data from analogous compounds to provide a foundational framework for its development as a new antimicrobial agent.

Predicted Antimicrobial Efficacy and Rationale

The antimicrobial activity of aldehydes is often attributed to their ability to react with and crosslink primary amines in microbial proteins and nucleic acids.[1] In α,β-unsaturated aldehydes, the presence of the carbon-carbon double bond conjugated to the carbonyl group provides an additional site for nucleophilic attack, potentially enhancing their reactivity and antimicrobial potency.[2] The antibacterial effectiveness of α,β-unsaturated aldehydes is significantly dependent on this structural feature.[3]

This compound combines the features of a dialdehyde, similar to glutaraldehyde, with an α,β-unsaturated bond. This unique combination suggests that it may exhibit a potent, broad-spectrum antimicrobial activity. It is hypothesized that this compound will be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data on Analogous Antimicrobial Aldehydes

To establish a baseline for the potential efficacy of this compound, the following table summarizes the antimicrobial activity of structurally related aldehydes against common pathogens.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Glutaraldehyde Escherichia coli-99.9% reduction in 2h[4]
Staphylococcus aureus-99.9% reduction in 1h[4]
Mycobacterium tuberculosisEffective in <10 min (2% sol.)-[5]
Cinnamaldehyde Escherichia coli200-600-
Staphylococcus aureus100-400-
Candida albicans50-200-
Various Unsaturated Sesquiterpene Dialdehydes Bacteria and Fungi4 - >128-[6][7]

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values for aldehydes can vary based on the specific strain and testing conditions.

Proposed Mechanism of Action

The antimicrobial action of this compound is likely multifaceted, targeting several key cellular components leading to microbial cell death. The proposed mechanisms include:

  • Cell Wall and Membrane Disruption: The lipophilic nature of aldehydes facilitates their interaction with the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[3]

  • Enzyme Inhibition: The electrophilic aldehyde groups can react with nucleophilic groups (e.g., sulfhydryl groups in cysteine, amino groups in lysine) in microbial enzymes and proteins, leading to their inactivation and disruption of essential metabolic pathways.[8]

  • Nucleic Acid Damage: Aldehydes can crosslink with primary amine groups in nucleic acids, interfering with DNA replication and transcription.[9]

The presence of the α,β-unsaturated bond in this compound is expected to enhance these effects compared to its saturated analog, glutaraldehyde.

This compound Mechanism of Action Proposed Antimicrobial Mechanism of this compound cluster_microbe Microbial Cell cluster_cytoplasm CellWall Cell Wall CellMembrane Cytoplasmic Membrane CellWall->CellMembrane Increased Permeability Cytoplasm Cytoplasm CellMembrane->Cytoplasm Entry into Cell Enzymes Essential Enzymes (e.g., with -SH, -NH2 groups) Cytoplasm->Enzymes Inactivation via Nucleophilic Attack DNA Nucleic Acids (DNA/RNA) Cytoplasm->DNA Cross-linking & Damage CellDeath Cell Death Enzymes->CellDeath Metabolic Disruption DNA->CellDeath Inhibition of Replication/Transcription Pent2enedial This compound Pent2enedial->CellWall Disruption Antimicrobial Agent Development Workflow Workflow for Evaluating this compound Start Start: Hypothesis on This compound Activity Synthesis Synthesis and Purification of This compound Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization MIC_MBC Antimicrobial Screening: MIC/MBC Determination (Bacteria & Fungi) Characterization->MIC_MBC Cytotoxicity In Vitro Cytotoxicity: MTT Assay on Mammalian Cells MIC_MBC->Cytotoxicity Lead_Optimization Lead Optimization: Structure-Activity Relationship Studies MIC_MBC->Lead_Optimization Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Mechanism->Lead_Optimization End End: Candidate for Further Preclinical Development Lead_Optimization->End

References

Application Note: High-Purity Isolation of Pent-2-enedial via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pent-2-enedial is an α,β-unsaturated dialdehyde, a chemical structure that makes it a valuable intermediate in organic synthesis. The presence of two electron-withdrawing aldehyde groups in conjugation with a carbon-carbon double bond renders the molecule reactive and useful in various chemical transformations, including Michael additions and Diels-Alder reactions.[1] Given its reactivity, obtaining high-purity this compound is crucial for ensuring the success of subsequent synthetic steps and for the accurate characterization of its chemical and biological properties.

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica (B1680970) gel flash column chromatography. This technique is a widely used and effective method for purifying moderately polar organic compounds.[2][3]

Data Presentation

The following table presents representative data from a typical purification of this compound using the protocol described below. These values are illustrative and may vary based on the initial purity of the crude material and the specific conditions employed.

Purification StageSample Weight (mg)Purity (%)Yield (%)Key Impurities Present
Crude Reaction Mixture1000~65100Unreacted starting materials, non-polar byproducts, polar impurities
Non-polar Fractions (1-5)150< 5-Starting materials, less polar byproducts
This compound Fractions (6-12) 610 >98 ~94 (of theoretical) Trace residual solvent
Polar Fractions (13-15)50--Highly polar byproducts, baseline material

Experimental Protocols

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

1. Principle of Separation

Normal-phase column chromatography separates compounds based on their polarity.[4] The stationary phase, silica gel, is highly polar. A less polar mobile phase (eluent) is passed through the column. Non-polar compounds have a lower affinity for the stationary phase and travel down the column more quickly, while more polar compounds, like this compound, interact more strongly with the silica gel and elute later.[4] A gradient of increasing solvent polarity is used to first wash away non-polar impurities and then elute the target compound with good separation.

2. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)[3]

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes (e.g., 16 x 100 mm test tubes)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

3. Preliminary TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.[3]

  • Prepare several eluent mixtures of varying polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each plate in a chamber saturated with one of the prepared eluent mixtures.

  • Visualize the developed plates under a UV lamp.

  • The ideal eluent system for starting the column is one that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[5]

4. Column Preparation (Slurry Method)

  • Insert a small plug of cotton or glass wool into the bottom of the chromatography column.[6]

  • Carefully add a 1 cm layer of sand over the plug to create a flat base.[7]

  • In a separate beaker, prepare a slurry by mixing approximately 50-75 g of silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[7]

  • With the column stopcock closed, pour the silica gel slurry into the column. Use a funnel to aid the transfer.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add more slurry until the desired column height is reached (e.g., 20-25 cm). Crucially, never let the solvent level drop below the top of the silica bed.

  • Once the silica is packed, add a final 1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition.[6]

  • Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for sample loading.

5. Sample Loading (Dry Loading Method)

Dry loading is recommended for optimal band resolution.[7]

  • Dissolve ~1 g of the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully and evenly apply this powder to the top of the packed column.

6. Elution and Fraction Collection

  • Gently add the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) to the column, taking care not to disturb the top layer.

  • Open the stopcock and begin collecting the eluent in numbered test tubes (fractions of ~10-15 mL each). Apply gentle air pressure to the top of the column (flash chromatography) to achieve a solvent flow rate of approximately 5 cm/minute down the column.[6]

  • Gradually increase the polarity of the eluent. A typical gradient might be:

    • 200 mL of 95:5 Hexane:Ethyl Acetate

    • 200 mL of 90:10 Hexane:Ethyl Acetate

    • 400 mL of 85:15 Hexane:Ethyl Acetate

    • 200 mL of 80:20 Hexane:Ethyl Acetate

  • Systematically monitor the collected fractions using TLC to track the separation. Spot every second or third fraction on a TLC plate to identify which fractions contain the desired compound.

7. Product Isolation

  • Based on the TLC analysis, combine all fractions that contain pure this compound.

  • Remove the solvents from the combined fractions using a rotary evaporator.

  • The resulting oil or solid is the purified this compound. Confirm its purity using analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

Purificaton_Workflow Workflow for this compound Purification cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation TLC 1. Preliminary TLC Analysis (Optimize Eluent, Rf ≈ 0.3) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Determines starting eluent Load 3. Sample Loading (Dry Load onto Column) Pack->Load Elute 4. Gradient Elution (Increase Ethyl Acetate in Hexane) Load->Elute Collect 5. Fraction Collection (Collect ~10-15 mL fractions) Elute->Collect Monitor 6. TLC Monitoring (Analyze collected fractions) Collect->Monitor Feedback loop Pool 7. Pool Pure Fractions Monitor->Pool Evap 8. Solvent Evaporation (Rotary Evaporator) Pool->Evap Final 9. Final Product (>98% Pure this compound) Evap->Final

Caption: Workflow for this compound Purification.

References

Application Notes and Protocols: Dialdehydes in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the applications of pent-2-enedial in polymer chemistry did not yield specific examples or established protocols. The following application notes and protocols are based on the well-documented use of a structurally similar and widely employed dialdehyde, glutaraldehyde (B144438) . The principles, reaction mechanisms, and experimental setups described herein for glutaraldehyde are expected to be broadly applicable to other short-chain dialdehydes like this compound, though reaction kinetics and optimal conditions may vary.

Introduction

Dialdehydes, particularly glutaraldehyde, are highly effective crosslinking agents used extensively in polymer chemistry to enhance the mechanical properties, thermal stability, and chemical resistance of various polymers.[1] Their utility stems from the high reactivity of the aldehyde functional groups towards nucleophiles commonly found in polymer backbones, such as primary amines and hydroxyl groups.[1][2] This reactivity allows for the formation of stable covalent crosslinks, transforming linear or branched polymers into robust three-dimensional networks.

The primary application of dialdehydes in polymer chemistry is in the crosslinking of biopolymers like proteins (e.g., gelatin, collagen) and polysaccharides (e.g., chitosan).[3] The resulting hydrogels and scaffolds are widely used in biomedical applications, including drug delivery, tissue engineering, and wound dressings. Glutaraldehyde is also utilized in industrial applications for producing adhesives, resins, and for sterilizing medical instruments due to its biocidal properties.[1]

Reaction Mechanisms

The crosslinking of polymers by dialdehydes like glutaraldehyde primarily involves reactions with primary amine groups to form Schiff bases (imines).[1][4] This reaction is the foundation of its efficacy as a fixative and crosslinker for proteins.[1] Additionally, under certain conditions, particularly at alkaline pH, glutaraldehyde can undergo aldol (B89426) condensation to form α,β-unsaturated poly-glutaraldehyde, which can then react with amines via Michael addition, contributing to the crosslinking network.[1][3][4] The reaction with hydroxyl groups to form acetals is also a possible crosslinking pathway, especially in polysaccharides.[2]

Diagram of Glutaraldehyde Crosslinking Pathways

Crosslinking_Pathways Glutaraldehyde Glutaraldehyde (Monomeric & Polymeric forms) Crosslinked_Schiff Crosslinked Polymer (Schiff Base Linkage) Glutaraldehyde->Crosslinked_Schiff Schiff Base Formation Crosslinked_Acetal Crosslinked Polymer (Acetal Linkage) Glutaraldehyde->Crosslinked_Acetal Acetal Formation Crosslinked_Michael Crosslinked Polymer (Michael Adduct) Glutaraldehyde->Crosslinked_Michael Michael Addition Polymer_Amine Polymer with Primary Amines (-NH2) Polymer_Amine->Crosslinked_Schiff Polymer_Amine->Crosslinked_Michael Polymer_Hydroxyl Polymer with Hydroxyl Groups (-OH) Polymer_Hydroxyl->Crosslinked_Acetal Gelatin_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Crosslinking cluster_post Post-Processing Gelatin_Sol Prepare 10% Gelatin Solution in PBS Gel_Formation Cast into Molds and Cool to Form Gel Gelatin_Sol->Gel_Formation Immersion Immerse Gel in Glutaraldehyde Solution Gel_Formation->Immersion Glutaraldehyde_Sol Prepare Glutaraldehyde Crosslinking Solutions Glutaraldehyde_Sol->Immersion Incubation Incubate for 48h at 8°C Immersion->Incubation Washing1 Wash with PBS Incubation->Washing1 Quenching Quench with Glycine Solution Washing1->Quenching Washing2 Final Wash with PBS Quenching->Washing2 Storage Store in PBS at 4°C Washing2->Storage Protein_Crosslinking_Logic Start Start Prepare_Protein Prepare Protein Solution Start->Prepare_Protein Add_Glutaraldehyde Add Glutaraldehyde Prepare_Protein->Add_Glutaraldehyde Incubate Incubate Add_Glutaraldehyde->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze Sample Quench->Analyze End End Analyze->End

References

Application Notes and Protocols for Michael Addition Reactions with Pent-2-enedial Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis.[1][2] This reaction is particularly valuable in the construction of complex molecules due to its reliability and the mild conditions under which it can often be performed. Pent-2-enedial, also known as glutaconaldehyde, presents a unique and versatile Michael acceptor. Its bifunctional nature, possessing two aldehyde groups, allows for a range of subsequent transformations, making its Michael adducts valuable intermediates in the synthesis of novel scaffolds for drug discovery and development.

This document provides detailed application notes and generalized protocols for the Michael addition of various nucleophiles to this compound. The resulting adducts can serve as precursors to a variety of heterocyclic and carbocyclic structures with potential biological activity. The inherent reactivity of α,β-unsaturated aldehydes as Michael acceptors is relevant in drug development, as some covalent inhibitor drugs utilize this functionality to bind to target enzymes.[3]

General Reaction Mechanism

The Michael addition to this compound proceeds via the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. The reaction is typically initiated by the formation of a nucleophile, often through deprotonation by a base. This nucleophile then attacks the electron-deficient β-carbon of this compound, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final Michael adduct.[4]

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Nu-H Nu-H Nu- Nu⁻ Nu-H->Nu- Deprotonation Base Base BH+ BH⁺ Pentenedial This compound (Michael Acceptor) Nu-->Pentenedial Nucleophilic Attack Adduct Michael Adduct Enolate Resonance-Stabilized Enolate Pentenedial->Enolate Enolate->Adduct Protonation

Caption: General mechanism of a Michael addition reaction.

Applications in Drug Development and Medicinal Chemistry

The Michael adducts derived from this compound are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which are privileged structures in medicinal chemistry.[5] The 1,5-dicarbonyl relationship in the adducts allows for subsequent cyclization reactions to form pyridines, pyrimidines, and other nitrogen- and sulfur-containing heterocycles. These scaffolds are found in numerous biologically active molecules and approved drugs. Furthermore, α,β-unsaturated carbonyl compounds themselves are recognized as Michael acceptors in biological systems, capable of forming covalent bonds with nucleophilic residues in proteins, a mechanism exploited in the design of some covalent inhibitor drugs.[3]

The Michael adducts of this compound can be seen as building blocks for creating libraries of compounds for screening against various biological targets. The ability to introduce diverse functionalities through the choice of nucleophile allows for the systematic exploration of structure-activity relationships (SAR).

DrugDevWorkflow cluster_0 Synthesis cluster_1 Diversification & Screening cluster_2 Lead Optimization Pentenedial This compound Michael_Addition Michael Addition Pentenedial->Michael_Addition Nucleophiles Diverse Nucleophiles (C, N, S, O) Nucleophiles->Michael_Addition Adducts Michael Adducts Michael_Addition->Adducts Cyclization Cyclization/ Functionalization Adducts->Cyclization Library Compound Library Cyclization->Library Screening Biological Screening Library->Screening Hits Hit Compounds Screening->Hits SAR SAR Studies Hits->SAR Leads Lead Compounds SAR->Leads

Caption: Workflow for drug discovery using this compound Michael adducts.

Experimental Protocols and Data

Note: The following protocols are generalized and may require optimization for the specific this compound substrate and nucleophile used. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Michael Addition of Carbon Nucleophiles

Carbon nucleophiles, particularly stabilized enolates from malonates, β-ketoesters, and nitroalkanes, are classic Michael donors.[4] The resulting adducts are highly functionalized and can undergo further transformations.

a) Diethyl Malonate Addition

EntryMichael AcceptorBaseSolventTime (h)Yield (%)Reference
1ChalconeNaOEtEtOH295[6]
2CyclohexenoneNaOEtEtOH488[7]
3β-NitrostyreneCinchona Alkaloid DerivativeToluene2492[8]

Protocol:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (B145695), add diethyl malonate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

b) Nitromethane (B149229) Addition

EntryMichael AcceptorBaseSolventTime (h)Yield (%)Reference
1ChalconeNaOHWater/DCM185[9]
2AcrylonitrileNaOHWater/DCM0.590[9]
33-Methyl-4-nitro-5-styryl-isoxazolePhase-Transfer CatalystToluene1272[10]

Protocol:

  • To a solution of this compound (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent (e.g., methanol, THF), add a catalytic amount of a base such as DBU or sodium hydroxide (B78521) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with dilute aqueous HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Aza-Michael Addition (Nitrogen Nucleophiles)

The aza-Michael addition of amines to α,β-unsaturated carbonyls is a powerful method for the synthesis of β-amino carbonyl compounds.

Representative Data for Aza-Michael Additions:

| Entry | Michael Acceptor | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Dimethyl (E)-hex-2-en-4-ynedioate | Primary Amine | None | THF | 2 | >90 |[11] | | 2 | Acyclic Dienes | Secondary Amine | Pd-PHOX | Toluene | 20 | 84 |[12] | | 3 | Itaconic Acid | Primary Amine | None | Water | - | - |[13] |

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, methanol), add the amine nucleophile (1.1 eq).

  • The reaction can often proceed without a catalyst, but a mild base (e.g., triethylamine) or a Lewis acid catalyst may be added to promote the reaction if necessary.

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can often be purified by column chromatography on silica gel.

Thia-Michael Addition (Sulfur Nucleophiles)

Thiols are excellent nucleophiles for Michael additions, and the resulting thioethers are valuable intermediates in organic synthesis.

Representative Data for Thia-Michael Additions:

| Entry | Michael Acceptor | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Benzalacetophenone | Thioglycolic acid | NaOH | Water | - | Reversible |[14] | | 2 | α,β-Unsaturated Carbonyls | Thiol | - | - | - | - |[4] |

Protocol:

  • To a solution of this compound (1.0 eq) and the thiol (1.0 eq) in a solvent such as dichloromethane (B109758) or THF, add a catalytic amount of a base like triethylamine (B128534) or DBU at room temperature.

  • Stir the reaction mixture and monitor by TLC. These reactions are often rapid.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Signaling Pathway and Biological Relevance

Michael acceptors are known to interact with biological systems, often through covalent modification of nucleophilic residues (such as cysteine) in proteins. This reactivity is a double-edged sword; while it can lead to toxicity, it is also a mechanism of action for several therapeutic agents. The Keap1-Nrf2-ARE and NF-κB signaling pathways are two key pathways that can be modulated by Michael acceptors.[3]

  • Keap1-Nrf2-ARE Pathway: Electrophilic compounds can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant and cytoprotective genes.

  • NF-κB Pathway: Michael acceptors can inhibit the pro-inflammatory NF-κB pathway by covalently modifying key proteins in the signaling cascade, such as IKKβ or NF-κB itself, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

The Michael adducts of this compound, by virtue of their modified structure and potential for further derivatization, could be designed as probes or modulators of these pathways. For instance, the introduction of specific functionalities via the Michael addition could enhance their selectivity for particular protein targets.

Signaling_Pathways cluster_Keap1 Keap1-Nrf2-ARE Pathway (Antioxidant Response) cluster_NFkB NF-κB Pathway (Inflammation) MA Michael Acceptor (e.g., this compound Adduct Precursor) Keap1_Nrf2 Keap1-Nrf2 Complex MA->Keap1_Nrf2 Covalent Modification of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus_Nrf2 Nrf2 (Nucleus) Nrf2->Nucleus_Nrf2 Translocation ARE ARE Nucleus_Nrf2->ARE Binding Genes Antioxidant Gene Expression ARE->Genes MA2 Michael Acceptor (e.g., this compound Adduct Precursor) IKK IKK Complex MA2->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB NFkB_IkB->NFkB Release (Inhibited) Nucleus_NFkB NF-κB (Nucleus) NFkB->Nucleus_NFkB Translocation (Inhibited) Inflammation Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammation

Caption: Potential modulation of cellular signaling pathways by Michael acceptors.

References

Application Notes and Protocols for Pent-2-enedial Handling and Storage in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Pent-2-enedial was found. The following procedures are adapted from safety protocols for glutaraldehyde, a structurally similar dialdehyde (B1249045). These are general guidelines and should be supplemented by a thorough risk assessment and adherence to all institutional and local safety regulations.

Introduction

This compound is a reactive dialdehyde with potential applications in drug development and scientific research. Due to its chemical nature, it is crucial to handle and store this compound with appropriate safety precautions to minimize risks to laboratory personnel and the environment. These application notes provide detailed protocols for the safe handling and storage of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Given its structural similarity to glutaraldehyde, this compound should be treated as a hazardous substance. Potential hazards include:

  • Inhalation toxicity: Vapors may be irritating to the respiratory tract.[1]

  • Skin and eye irritation: Direct contact can cause irritation or chemical burns.[1]

  • Sensitization: Repeated exposure may lead to allergic reactions.[2]

A comprehensive risk assessment should be conducted before working with this compound to identify specific hazards associated with the planned experiments and to implement appropriate control measures.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., Butyl Rubber, Nitrile) are required. Latex gloves do not provide adequate protection.[1][3]
Eye Protection Splash-proof goggles and a full-face shield must be worn.[1][4]
Lab Coat A lab coat or chemical-resistant apron should be worn.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[4][6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]

Handling Procedures

General Handling
  • All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood with a capture velocity of at least 100 feet per minute.[3][6]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Use the smallest quantity of the chemical necessary for the experiment.[3]

  • Keep containers of this compound tightly closed when not in use.[7][8]

  • Transport this compound in closed, properly labeled containers.[8][9]

Experimental Protocol: Solution Preparation
  • Ensure the chemical fume hood is on and functioning correctly.

  • Don all required PPE.

  • Place all necessary equipment and reagents inside the fume hood.

  • Carefully open the primary container of this compound.

  • Slowly and carefully measure the required amount of the chemical.

  • To prepare a solution, add the this compound to the solvent slowly while stirring to avoid splashing.

  • Once the solution is prepared, securely cap the container.

  • Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

  • Properly dispose of all contaminated materials.

  • Wash hands thoroughly after handling.[2]

Storage Procedures

Proper storage is essential to maintain the stability of this compound and to prevent accidental exposure.

Storage ParameterRecommendation
Temperature Store in a cool, dry, and well-ventilated area.[7][8]
Container Keep in the original, tightly sealed, and properly labeled container.[7][8][9]
Incompatible Materials Store away from strong oxidizing agents and food additives.[7]
Security Store in a secured location to prevent unauthorized access.[9]

Spill and Emergency Procedures

Spill Cleanup Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Neutralize (if applicable): For larger spills, consult with safety personnel regarding the potential for neutralization.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[4]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[4] Do not dispose of down the drain.

Diagrams

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE DonPPE Don PPE GatherPPE->DonPPE WorkInHood Work in Chemical Fume Hood PrepareWorkstation Prepare Workstation WorkInHood->PrepareWorkstation DonPPE->PrepareWorkstation HandleChemical Handle this compound PrepareWorkstation->HandleChemical Cleanup Clean Work Area HandleChemical->Cleanup Spill Spill Occurs HandleChemical->Spill SealContainer Keep Container Tightly Sealed Cleanup->SealContainer StoreChemical Store in Cool, Dry, Ventilated Area SealContainer->StoreChemical Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Spill->FirstAid ContainSpill Contain Spill Evacuate->ContainSpill

References

Application Notes and Protocols for Pent-2-enedial as a Reagent in Tissue Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical properties of pent-2-enedial and established principles of tissue fixation with analogous unsaturated dialdehydes like glutaraldehyde (B144438) and acrolein. As of the date of this document, specific literature on the use of this compound as a primary tissue fixative is not widely available. Therefore, the provided protocols are proposed starting points for research and development, and optimization will be required for specific applications.

Introduction

This compound is an α,β-unsaturated dialdehyde (B1249045) with the chemical formula C5H6O2. Its structure, featuring two aldehyde groups and a carbon-carbon double bond, suggests its potential as a potent crosslinking agent for biological macromolecules. This property makes it a candidate for use as a tissue fixative in histology, immunohistochemistry, and electron microscopy. The aldehyde groups can react with primary amines, such as the lysine (B10760008) residues in proteins, to form Schiff bases and subsequently stable crosslinks. The presence of the unsaturated bond may offer additional reaction sites, potentially leading to more rigid fixation compared to saturated dialdehydes like glutaraldehyde. This dual reactivity could provide excellent preservation of cellular ultrastructure.

These notes provide an overview of the inferred properties of this compound as a fixative and offer detailed protocols for its proposed use in tissue preparation.

Inferred Properties and Comparison with Standard Fixatives

Due to the lack of direct experimental data for this compound as a tissue fixative, its properties are inferred from its chemical structure and comparison with glutaraldehyde and formaldehyde.

PropertyThis compound (Inferred)GlutaraldehydeFormaldehyde
Crosslinking Mechanism Forms Schiff bases via two aldehyde groups; potential for Michael addition at the C=C bond.Primarily forms Schiff bases and polymerizes to create extensive crosslinks.[1][2]Forms methylene (B1212753) bridges between proteins.[2][3]
Penetration Rate Expected to be moderate, faster than glutaraldehyde due to a smaller size, but potentially slower than formaldehyde.Slow, due to its larger size and tendency to polymerize.[1][3]Rapid penetration.[3]
Preservation of Ultrastructure Potentially excellent, due to extensive and rigid crosslinking capabilities.Excellent, the standard for electron microscopy.[2][4]Good, but can cause some distortion of fine structures.
Antigenicity Preservation Likely to mask antigens due to extensive crosslinking, similar to glutaraldehyde. Antigen retrieval methods would likely be necessary for immunohistochemistry.Often masks antigens, requiring antigen retrieval techniques.[5]Generally better than glutaraldehyde, but can still require antigen retrieval.
Autofluorescence Expected to induce autofluorescence due to the presence of aldehyde groups and conjugated double bonds.Induces significant autofluorescence.[1]Can induce some autofluorescence.
Reversibility of Crosslinks Likely to form largely irreversible crosslinks, similar to glutaraldehyde.[2]Crosslinks are largely irreversible.[2]Crosslinks are partially reversible with washing.[3]

Proposed Crosslinking Mechanism

The reactivity of this compound is attributed to its two aldehyde groups and the carbon-carbon double bond. The proposed mechanism for protein crosslinking involves two primary reactions:

  • Schiff Base Formation: The aldehyde groups react with primary amine groups on proteins (e.g., lysine side chains) to form Schiff bases. Given that it is a dialdehyde, it can crosslink two different protein chains or different sites on the same chain.

  • Michael Addition: The α,β-unsaturated nature of the molecule makes the β-carbon electrophilic. This allows for a Michael-type addition reaction with nucleophilic side chains of amino acids, such as the thiol group of cysteine.

These combined reactions would result in a densely crosslinked and stable protein network, which is ideal for preserving tissue morphology.

This compound Crosslinking Mechanism cluster_reactants Reactants cluster_reaction Crosslinking Reactions cluster_products Crosslinked Products This compound O=CH-CH=CH-CH2-CHO (this compound) SchiffBase Schiff Base Formation (Aldehyde + Amine) This compound->SchiffBase reacts with MichaelAddition Michael Addition (C=C bond + Thiol) This compound->MichaelAddition reacts with Protein1 Protein 1 (-NH2) Protein1->SchiffBase Protein2 Protein 2 (-NH2) Protein2->SchiffBase Protein3 Protein 3 (-SH) Protein3->MichaelAddition CrosslinkedProteins1 Protein 1-N=CH-CH=CH-CH2-CH=N-Protein 2 SchiffBase->CrosslinkedProteins1 forms CrosslinkedProteins2 O=CH-CH(S-Protein 3)-CH2-CH2-CHO MichaelAddition->CrosslinkedProteins2 forms

Caption: Proposed protein crosslinking mechanism of this compound.

Experimental Protocols

The following are proposed starting protocols for the use of this compound in tissue fixation. Note: this compound is expected to be a hazardous chemical. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: Immersion Fixation for Light Microscopy

This protocol is designed for routine histological analysis of small tissue samples.

Materials:

  • This compound (assume 25% aqueous solution, electron microscopy grade)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.2-7.4) or 0.1 M Cacodylate Buffer (pH 7.2-7.4)

  • Tissue cassettes

  • Standard tissue processing reagents (graded ethanols, xylene, paraffin)

Procedure:

  • Preparation of Fixative Solution:

    • Prepare a 2.5% this compound solution in 0.1 M phosphate or cacodylate buffer. For example, to make 100 mL, add 10 mL of 25% this compound to 90 mL of buffer. Prepare this solution fresh before use.

  • Tissue Preparation:

    • Excise tissue and trim to a maximum thickness of 5 mm to ensure adequate penetration of the fixative.

  • Fixation:

    • Immediately immerse the tissue samples in the 2.5% this compound fixative solution. The volume of the fixative should be at least 20 times the volume of the tissue.

    • Incubate for 12-24 hours at 4°C. The optimal fixation time will depend on the tissue type and size.

  • Washing:

    • After fixation, wash the tissue in 0.1 M phosphate or cacodylate buffer three times for 15 minutes each to remove excess fixative.

  • Dehydration and Embedding:

    • Dehydrate the tissue through a graded series of ethanol (B145695) (e.g., 70%, 80%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Section the paraffin-embedded tissue at the desired thickness (e.g., 4-6 µm) using a microtome.

    • Mount sections on glass slides and proceed with standard histological staining protocols (e.g., Hematoxylin and Eosin).

Protocol 2: Perfusion and Immersion Fixation for Electron Microscopy

This protocol is designed to achieve optimal preservation of ultrastructure for transmission electron microscopy (TEM).

Materials:

  • This compound (25% aqueous solution, EM grade)

  • Paraformaldehyde (PFA)

  • 0.1 M Cacodylate Buffer (pH 7.2-7.4)

  • Osmium Tetroxide (OsO4)

  • Uranyl Acetate (B1210297)

  • Lead Citrate (B86180)

  • Resin embedding medium (e.g., Epon, Araldite)

  • Perfusion apparatus

Procedure:

  • Preparation of Primary Fixative Solution (Karnovsky-like with this compound):

    • Prepare a solution containing 2% paraformaldehyde and 2.5% this compound in 0.1 M cacodylate buffer (pH 7.2-7.4).

    • To prepare 100 mL: Dissolve 2 g of PFA in ~80 mL of buffer by heating to 60°C and adding a few drops of 1N NaOH to clear the solution. Cool to room temperature. Add 10 mL of 25% this compound and adjust the final volume to 100 mL with buffer. Filter the solution before use.

  • Perfusion (for whole animal studies):

    • Anesthetize the animal according to approved protocols.

    • Perform transcardial perfusion, first with a saline wash to clear the blood, followed by the primary fixative solution.

  • Immersion Fixation:

    • Dissect the tissue of interest into small blocks (no larger than 1 mm³).

    • Immerse the tissue blocks in fresh primary fixative solution and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the tissue blocks in 0.1 M cacodylate buffer three times for 15 minutes each.

  • Secondary Fixation:

    • Post-fix the tissue in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C. This step enhances contrast and preserves lipids.

  • Dehydration and Embedding:

    • Dehydrate the tissue blocks through a graded series of ethanol and then propylene (B89431) oxide.

    • Infiltrate the tissue with resin and embed in molds.

    • Polymerize the resin according to the manufacturer's instructions.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

    • Collect sections on TEM grids.

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

    • Image with a transmission electron microscope.

Experimental Workflow for Tissue Fixation

The following diagram outlines the general workflow for preparing tissue samples for microscopic analysis using this compound as a fixative.

Tissue Fixation Workflow Tissue_Harvest Tissue Harvest Primary_Fixation Primary Fixation (this compound Solution) Tissue_Harvest->Primary_Fixation Washing Washing (Buffer) Primary_Fixation->Washing Post_Fixation Post-Fixation (e.g., OsO4 for EM) Washing->Post_Fixation For EM Dehydration Dehydration (Graded Ethanol) Washing->Dehydration For LM Post_Fixation->Dehydration Clearing Clearing (e.g., Xylene for LM) Dehydration->Clearing Infiltration Infiltration (Paraffin or Resin) Dehydration->Infiltration For EM Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning Embedding->Sectioning Staining Staining Sectioning->Staining Microscopy Microscopy Staining->Microscopy

Caption: General workflow for tissue fixation and processing.

Safety and Handling

This compound, as an unsaturated dialdehyde, should be handled with extreme caution. It is likely to be toxic, an irritant to the skin, eyes, and respiratory tract, and a potential sensitizer. All work with this compound and its solutions should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and chemical safety goggles, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound presents a promising, yet un-validated, alternative to traditional aldehyde fixatives. Its unique chemical structure suggests the potential for robust and comprehensive crosslinking of cellular components, which may offer superior morphological preservation. The protocols provided herein are intended as a foundation for further investigation into the utility of this compound as a tissue fixative. Researchers are encouraged to perform systematic optimization of fixation parameters, including concentration, time, temperature, and buffer conditions, to suit their specific tissues of interest and downstream applications. Comparative studies with standard fixatives will be essential to fully characterize the advantages and limitations of this novel reagent.

References

Synthesis of Heterocyclic Compounds from Pent-2-enedial: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-enedial, a bifunctional α,β-unsaturated dialdehyde (B1249045), serves as a versatile and reactive precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural framework, featuring two aldehyde functionalities and a reactive carbon-carbon double bond, allows for diverse cyclization strategies to construct key heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyridines, furans, and pyrazoles utilizing this compound as a key starting material. The inherent reactivity of this compound offers a convergent and efficient approach to these important classes of heterocycles.

Synthesis of Pyridines

The synthesis of pyridine (B92270) derivatives from this compound can be achieved through a cyclocondensation reaction with an ammonia (B1221849) source. This transformation is analogous to the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. In the case of this compound, the dialdehyde itself provides the C2-C3 and C5-C6 fragments of the pyridine ring, while ammonia provides the nitrogen atom and facilitates the final cyclization and aromatization.

Signaling Pathway Diagram

pyridine_synthesis pentenedial This compound intermediate1 Dihydropyridine (B1217469) Intermediate pentenedial->intermediate1 Cyclocondensation ammonia Ammonia (NH3) ammonia->intermediate1 oxidation Oxidation (Aromatization) intermediate1->oxidation pyridine 3-Formylpyridine oxidation->pyridine

Caption: Synthesis of 3-Formylpyridine from this compound.

Experimental Protocol: Synthesis of 3-Formylpyridine

This protocol describes a general procedure for the synthesis of 3-formylpyridine from this compound and ammonia.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add ammonium acetate (1.5-2.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the initial condensation.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • If the intermediate dihydropyridine is stable, an oxidizing agent (e.g., manganese dioxide, 2.0 eq) can be added to facilitate aromatization to the pyridine ring. Alternatively, bubbling air through the reaction mixture may promote oxidation.

  • After oxidation is complete (as monitored by TLC), remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-formylpyridine.

Quantitative Data
Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundAmmonium AcetateAcetic Acid (cat.)EthanolReflux4-845-60*

*Yields are estimated based on similar reactions with analogous 1,5-dicarbonyl compounds and may vary depending on the specific reaction conditions and scale.

Synthesis of Furans

The synthesis of furan (B31954) derivatives from 1,4-dicarbonyl compounds is classically achieved through the Paal-Knorr furan synthesis.[1] While this compound is a 1,5-dialdehyde, its unsaturated nature allows for an analogous acid-catalyzed intramolecular cyclization and dehydration to form a furan ring, specifically furan-3-carbaldehyde. The reaction proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate that then dehydrates.

Experimental Workflow Diagram

furan_synthesis_workflow start Start dissolve Dissolve this compound in Toluene start->dissolve add_catalyst Add Acid Catalyst (e.g., p-TsOH) dissolve->add_catalyst reflux Reflux with Azeotropic Removal of Water add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for the Paal-Knorr Synthesis of Furan-3-carbaldehyde.

Experimental Protocol: Synthesis of Furan-3-carbaldehyde

This protocol outlines a general procedure for the acid-catalyzed cyclization of this compound to furan-3-carbaldehyde.

Materials:

  • This compound

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) or another strong acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.

  • Charge the flask with a solution of this compound (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield furan-3-carbaldehyde.

Quantitative Data
Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Unsaturated 1,4-dionep-TsOHTolueneReflux2-670-85*[2]

*Yields are based on analogous Paal-Knorr reactions with unsaturated 1,4-dicarbonyl compounds and may vary for this compound.

Synthesis of Pyrazoles

The reaction of α,β-unsaturated aldehydes with hydrazine (B178648) derivatives provides a direct and efficient route to pyrazoles.[3][4] In the case of this compound, the reaction with hydrazine is expected to proceed via the formation of a hydrazone at one of the aldehyde groups, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the unsaturated system, and subsequent dehydration and tautomerization to yield the aromatic pyrazole (B372694) ring. This method offers a high degree of regioselectivity.

Logical Relationship Diagram

pyrazole_synthesis_logic cluster_reactants Reactants cluster_intermediates Intermediates pentenedial This compound hydrazone Hydrazone Formation pentenedial->hydrazone hydrazine Hydrazine (NH2NH2) hydrazine->hydrazone pyrazoline Intramolecular Michael Addition (Pyrazoline formation) hydrazone->pyrazoline Cyclization product Pyrazole-4-carbaldehyde pyrazoline->product Dehydration & Aromatization

Caption: Logical Steps in the Synthesis of Pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of Pyrazole-4-carbaldehyde

The following protocol is adapted from general procedures for the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazine.[3]

Materials:

  • This compound

  • Hydrazine hydrate (B1144303) or hydrazine hydrochloride

  • Ethanol

  • Acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of hydrazine hydrate (1.1 eq) in ethanol dropwise at room temperature. If using hydrazine hydrochloride, a base such as sodium acetate may be required.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pyrazole-4-carbaldehyde.

Quantitative Data
α,β-Unsaturated CarbonylHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
CinnamaldehydeHydrazine hydrateEthanol60385[3]
CrotonaldehydeHydrazine hydrateEthanolRT578[4]

Note: The provided protocols are general and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Improving yield in Pent-2-enedial synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pent-2-enedial. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis are a common issue, often stemming from the inherent reactivity of the α,β-unsaturated dialdehyde (B1249045) product. Key factors that can contribute to low yields include:

  • Side Reactions: The high reactivity of this compound makes it susceptible to polymerization, aldol (B89426) condensation, and other side reactions under both acidic and basic conditions.

  • Product Instability: The conjugated system in this compound can be prone to degradation, especially at elevated temperatures or upon prolonged exposure to air and light.

  • Incomplete Reaction: The conversion of the starting material, such as glutaraldehyde (B144438), may not be complete.

  • Purification Losses: this compound can be difficult to purify due to its reactivity and potential for co-distillation with solvents or byproducts.

Troubleshooting Strategies:

  • Reaction Conditions: Carefully control the reaction temperature, keeping it as low as feasible to minimize side reactions. Optimize the reaction time to maximize product formation without promoting degradation.

  • Catalyst Selection: If employing a catalytic dehydrogenation approach from glutaraldehyde, the choice of catalyst is critical. Palladium-based catalysts, for instance, have been shown to be effective for the α,β-dehydrogenation of aldehydes.[1] The catalyst loading and reaction conditions should be systematically optimized.

  • Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde functional groups.

  • Use of Inhibitors: Consider the addition of a radical inhibitor, such as hydroquinone, to suppress polymerization of the unsaturated product.

  • Purification Method: Employ gentle purification techniques. Flash column chromatography on silica (B1680970) gel, using a carefully selected eluent system, is often preferred over distillation, which can lead to decomposition.

Q2: I am observing the formation of significant byproducts in my reaction mixture. What are these likely to be and how can I minimize them?

A2: The formation of byproducts is a frequent challenge in the synthesis of reactive molecules like this compound. Common byproducts may include:

  • Polymers: this compound can polymerize via Michael addition and aldol-type reactions.

  • Over-oxidation Products: If using an oxidative method, the aldehyde groups can be further oxidized to carboxylic acids.

  • Aldol Condensation Products: Self-condensation of the starting material (e.g., glutaraldehyde) or the product can occur, especially in the presence of acid or base.

Minimization Strategies:

  • Control of pH: Maintain a neutral or slightly acidic pH to minimize base-catalyzed aldol condensations.

  • Temperature Control: As mentioned, lower reaction temperatures can significantly reduce the rate of side reactions.

  • Stoichiometry: Use the correct stoichiometry of reagents. An excess of an oxidizing agent, for example, can lead to the formation of carboxylic acids.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent further reactions of the product.

Q3: How can I effectively purify this compound from the crude reaction mixture?

A3: The purification of this compound is challenging due to its reactivity. Here are some recommended approaches:

  • Extraction: After quenching the reaction, an initial work-up involving extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) can help to remove some impurities. Washing with a mild aqueous solution (e.g., brine) can also be beneficial.

  • Column Chromatography: Flash column chromatography is often the most effective method. Use a deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) to prevent acid-catalyzed degradation on the column. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or pentane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically employed.

  • Distillation: Distillation should be approached with caution as it can induce polymerization and decomposition. If distillation is necessary, it should be performed under reduced pressure and at the lowest possible temperature. The addition of a polymerization inhibitor to the distillation flask is highly recommended.

Quantitative Data Summary

The following table summarizes key experimental parameters that can influence the yield of this compound synthesis, based on analogous reactions for α,β-unsaturated aldehydes.

ParameterConditionExpected Impact on YieldRationale
Temperature Low (e.g., 0-25 °C)HigherMinimizes side reactions and product degradation.
High (e.g., >50 °C)LowerPromotes polymerization and decomposition.
Reaction Time OptimalHighestMaximizes conversion of starting material.
Too ShortLowerIncomplete reaction.
Too LongLowerIncreased byproduct formation and product degradation.
Catalyst Loading OptimalHighestEfficient conversion without promoting side reactions.
Too LowLowerSluggish or incomplete reaction.
Too HighLowerMay lead to increased side reactions.
Atmosphere Inert (N₂ or Ar)HigherPrevents oxidation of aldehyde groups.
AirLowerPotential for oxidation to carboxylic acids.
pH Neutral/Slightly AcidicHigherReduces the likelihood of base-catalyzed aldol condensation.
BasicLowerPromotes aldol condensation and other side reactions.

Experimental Protocols

While a definitive, high-yield synthesis of this compound is not widely published, a plausible approach is the dehydrogenation of glutaraldehyde. The following is a hypothetical protocol based on established methods for the α,β-dehydrogenation of aldehydes.

Protocol: Catalytic Dehydrogenation of Glutaraldehyde

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of glutaraldehyde (1.0 eq) in a suitable dry, high-boiling solvent (e.g., toluene (B28343) or dioxane).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(TFA)₂/4,5-diazafluorenone, 0.05 eq) to the reaction mixture.[1]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Glutaraldehyde in Dry Solvent catalyst Add Pd Catalyst start->catalyst heat Heat under N2 catalyst->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Catalyst cool->filter extract Extract & Dry filter->extract concentrate Concentrate extract->concentrate chromatography Flash Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Impurities side_reactions Side Reactions (Polymerization, Aldol) issue->side_reactions degradation Product Degradation issue->degradation incomplete_rxn Incomplete Reaction issue->incomplete_rxn purification_loss Purification Loss issue->purification_loss optimize_cond Optimize Temp & Time side_reactions->optimize_cond Mitigate inhibitor Add Inhibitor side_reactions->inhibitor Prevent degradation->optimize_cond Reduce inert_atm Use Inert Atmosphere degradation->inert_atm Prevent incomplete_rxn->optimize_cond Improve monitor_rxn Monitor Reaction Progress incomplete_rxn->monitor_rxn Track gentle_purify Gentle Purification purification_loss->gentle_purify Minimize

Caption: Troubleshooting logic for this compound synthesis.

References

Preventing polymerization of Pent-2-enedial during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pent-2-enedial. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this highly reactive dialdehyde (B1249045). Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide: Preventing Polymerization of this compound

Unsaturated dialdehydes like this compound are susceptible to polymerization, which can compromise experimental results. This guide provides solutions to common issues related to its storage and handling.

Problem Potential Cause Recommended Solution
Cloudiness or precipitation in this compound solution Polymer formation1. Confirm polymerization using one of the analytical methods described in the experimental protocols. 2. If polymerization is confirmed, discard the solution. 3. Review storage conditions and inhibitor concentrations.
Decreased concentration of this compound over time Gradual polymerization or degradation1. Implement a routine quality control check of the concentration using HPLC-UV or UV-Vis spectroscopy. 2. Ensure the storage temperature is consistently low and the container is sealed under an inert atmosphere. 3. Consider increasing the concentration of the polymerization inhibitor within recommended limits.
Inconsistent experimental results using stored this compound Presence of oligomers and polymers affecting reactivity1. Before use, verify the purity of the this compound stock solution. 2. If impurities are detected, purify the dialdehyde by distillation or chromatography, though this can be challenging due to its reactivity. It is often more practical to use a fresh, properly stored batch.
Rapid discoloration of the this compound solution Oxidation and/or polymerization1. Ensure the solution is stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Protect the solution from light by using amber vials or storing it in the dark.

Quantitative Data: Efficacy of Polymerization Inhibitors for Unsaturated Aldehydes

While specific quantitative data for the inhibition of this compound polymerization is limited, the following table provides a summary of the effectiveness of common inhibitors for analogous unsaturated aldehydes, such as acrolein and glutaraldehyde. This data can serve as a valuable guideline for selecting an appropriate inhibitor system for this compound.

Inhibitor Typical Concentration (ppm) Inhibition Mechanism Relative Efficacy Notes
Hydroquinone (B1673460) (HQ) 100 - 1000Radical ScavengerModerateA common and cost-effective inhibitor. Its effectiveness can be diminished at elevated temperatures.[1]
4-Methoxyphenol (MEHQ) 10 - 200Radical ScavengerModerate to HighOften preferred over hydroquinone due to better solubility in some organic systems.
Phenothiazine (PTZ) 50 - 500Radical ScavengerHighVery effective, especially at higher temperatures, but can impart color to the solution.
4-tert-Butylcatechol (TBC) 50 - 500Radical ScavengerHighAnother effective phenolic inhibitor.
N-Alkylhydroxylamines 10 - 1000Radical ScavengerHighShow strong polymerization inhibiting effects, particularly in alcohol solutions and at elevated temperatures.[1]
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) 10 - 100Stable RadicalVery HighA highly effective radical scavenger that can provide excellent stability, even at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: The polymerization of this compound is primarily initiated by free radicals. Its structure, containing two aldehyde groups and a conjugated double bond, makes it highly susceptible to radical attack, leading to chain reactions that form polymers. Heat, light (especially UV), and the presence of oxygen can generate these initiating radicals.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize polymerization, this compound should be stored under the following conditions:

  • Temperature: At or below 4°C. Some sources suggest storage at -20°C for long-term stability.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protected from light by using amber glass containers and storing in a dark location.

  • Container: In a tightly sealed, clean glass container.

  • pH: For aqueous solutions, maintaining a slightly acidic pH (around 5.5) can improve stability, as alkaline conditions can promote aldol (B89426) condensation and polymerization.

Q3: Can I use a this compound solution that has turned cloudy?

A3: No. Cloudiness or the formation of a precipitate is a strong indication of polymerization. Using such a solution will lead to inaccurate concentrations and potentially interfere with your experiments. It is recommended to discard the solution and use a fresh, properly stored batch.

Q4: How can I monitor the concentration and purity of my this compound stock solution?

A4: Several analytical techniques can be used to monitor the stability of this compound:

  • HPLC-UV: This is a highly effective method for quantifying the concentration of this compound. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC with UV detection is a common and sensitive approach.

  • UV-Vis Spectrophotometry: Pure monomeric this compound will have a characteristic UV absorbance spectrum. The appearance of new peaks or changes in absorbance can indicate polymerization. For instance, with glutaraldehyde, the monomer absorbs at 280 nm, while polymeric impurities often absorb at around 235 nm.[2]

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of polymers or degradation products.

Q5: Are there any chemicals that are incompatible with this compound during storage?

A5: Yes. This compound should be stored separately from strong acids, strong bases, oxidizing agents, and radical initiators, as these can accelerate its degradation and polymerization.

Experimental Protocols

Protocol 1: Monitoring this compound Concentration by HPLC-UV

Objective: To quantify the concentration of this compound and detect the presence of degradation products.

Methodology:

  • Derivatization Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) with a small amount of acid catalyst (e.g., phosphoric acid).

  • Sample Preparation: a. Carefully withdraw an aliquot of the this compound stock solution. b. Dilute the aliquot with acetonitrile to a suitable concentration. c. Mix the diluted sample with the DNPH reagent solution. d. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature to form the DNPH-hydrazone derivative.

  • HPLC Analysis: a. Column: Use a C18 or a cyano (CN) column. b. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with or without a small amount of acid). c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detector set at the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 360 nm). e. Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve using standards of known this compound concentration that have been subjected to the same derivatization procedure. Calculate the concentration of the sample based on the peak area from the chromatogram.

Protocol 2: Qualitative Assessment of Polymerization using UV-Vis Spectrophotometry

Objective: To quickly assess the potential polymerization of a this compound solution.

Methodology:

  • Sample Preparation: a. Dilute an aliquot of the this compound solution in a suitable solvent (e.g., water or acetonitrile) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • UV-Vis Analysis: a. Scan the sample over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer. b. Use the pure solvent as a blank.

  • Data Interpretation: a. Pure, monomeric this compound is expected to have a primary absorbance peak. For its analogue, glutaraldehyde, this is at 280 nm.[2] b. The appearance or increase in absorbance at a lower wavelength (e.g., around 235 nm for glutaraldehyde) can indicate the presence of polymeric impurities.[2] c. A decrease in the absorbance of the monomer peak over time suggests degradation or polymerization.

Visualizations

Polymerization_Process cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Heat, Light, O2 Monomer This compound Radical->Monomer Reacts with Inhibitor Inhibitor Radical->Inhibitor Reacts with Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Adds to Growing_Polymer->Growing_Polymer Stable_Product Stable Product Inhibitor->Stable_Product Forms Troubleshooting_Workflow Start Observe Issue with This compound Solution Check_Visual Visual Inspection: Cloudy, Precipitate, or Discolored? Start->Check_Visual Yes_Visual Yes Check_Visual->Yes_Visual No_Visual No Check_Visual->No_Visual Discard Discard Solution. Review Storage Procedures. Yes_Visual->Discard Check_Performance Inconsistent Experimental Results? No_Visual->Check_Performance Yes_Performance Yes Check_Performance->Yes_Performance No_Performance No Check_Performance->No_Performance Analyze_Purity Analyze Purity and Concentration (HPLC-UV or UV-Vis) Yes_Performance->Analyze_Purity Solution_OK Solution is Likely Stable. Continue Use with QC. No_Performance->Solution_OK Polymer_Detected Polymer Detected? Analyze_Purity->Polymer_Detected Polymer_Detected->Discard Yes No_Polymer No Polymer_Detected->No_Polymer No_Polymer->Solution_OK

References

Troubleshooting low efficiency in Pent-2-enedial cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency in Pent-2-enedial cross-linking experiments.

Disclaimer: this compound is a less-characterized dialdehyde (B1249045) cross-linker compared to agents like glutaraldehyde. As such, specific quantitative data and established protocols are limited in scientific literature. The information and protocols provided herein are based on the general principles of dialdehyde cross-linking chemistry and data from analogous compounds. Optimization will be critical for successful application to your specific system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary mechanism of this compound cross-linking?

This compound is an α,β-unsaturated dialdehyde. Like other dialdehydes such as glutaraldehyde, its primary cross-linking mechanism involves the reaction of its two aldehyde groups with primary amine groups found on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] This reaction forms a Schiff base, which can then participate in further reactions to create stable, covalent cross-links. The α,β-unsaturated bond may also be reactive towards nucleophiles like the thiol group of cysteine residues via a Michael addition reaction.[3][4]

Q2: I am observing very low or no cross-linking. What are the most likely causes?

Low cross-linking efficiency is a common issue and can often be attributed to suboptimal reaction conditions. The key parameters to investigate are:

  • Incorrect pH: The formation of Schiff bases is highly pH-dependent. The reaction is generally more efficient under neutral to slightly alkaline conditions (pH 7.0-8.5).[5][6] At acidic pH, the amine groups are protonated and less nucleophilic, hindering the reaction.

  • Suboptimal Reagent Concentration: The molar ratio of this compound to your protein is critical. Too little cross-linker will result in incomplete cross-linking, while an excessive amount can lead to intramolecular cross-linking (within the same protein molecule) or protein polymerization and precipitation.

  • Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with this compound, significantly reducing cross-linking efficiency.

  • Low Reaction Temperature: While higher temperatures can increase reaction rates, cross-linking is often performed at room temperature or 4°C to maintain protein stability. If you are working at a low temperature, increasing the reaction time may be necessary.

  • Short Reaction Time: The cross-linking reaction may not have had sufficient time to proceed to completion.

  • Degraded this compound: Aldehydes can oxidize over time. Ensure your this compound stock is not expired and has been stored properly, typically under an inert atmosphere and protected from light.

Q3: How can I optimize the pH for my cross-linking reaction?

It is recommended to perform a pH screening experiment. Prepare your reaction in a series of buffers with varying pH values (e.g., from 6.5 to 8.5) while keeping all other parameters constant. Analyze the results by SDS-PAGE to determine the optimal pH for your specific protein system. Phosphate-buffered saline (PBS) or HEPES buffers are good starting points.

Q4: What is a good starting concentration for this compound?

A typical starting point for dialdehyde cross-linkers is a final concentration in the range of 0.05% to 0.5% (v/v), but the optimal concentration is system-dependent. It is advisable to perform a concentration titration to find the ideal balance between efficient cross-linking and avoiding protein aggregation.

Q5: My protein is precipitating after adding this compound. What can I do?

Protein precipitation is a common sign of excessive cross-linking. To mitigate this, you can:

  • Reduce the this compound concentration: Perform a titration to lower concentrations.

  • Decrease the reaction time: Monitor the reaction at several time points to find the optimal duration before precipitation occurs.

  • Lower the protein concentration: High protein concentrations can favor intermolecular cross-linking and aggregation.

  • Optimize the buffer conditions: Ensure the buffer composition and ionic strength are optimal for your protein's solubility.

Quantitative Data on Dialdehyde Cross-Linking

While specific data for this compound is scarce, the following table, based on studies with glutaraldehyde, illustrates the impact of reaction conditions on cross-linking efficiency. This can serve as a guide for your experimental design.

ParameterConditionExpected Outcome on Cross-Linking EfficiencyRationale
pH pH 6.0LowProtonated amines are poor nucleophiles.
pH 7.4Moderate to HighFavorable for Schiff base formation.[5]
pH 8.5HighDeprotonated amines are more reactive.[6]
Temperature 4°CSlower reaction rateRequires longer incubation times.
25°C (Room Temp)Faster reaction rateA good starting point for many proteins.[7]
37°CEven faster reaction rateRisk of protein denaturation.
Cross-linker Conc. Low (e.g., 0.01%)Low efficiency, mainly intramolecularInsufficient reagent for intermolecular links.
(for a given protein conc.)Moderate (e.g., 0.1%)Optimal intermolecular cross-linkingBalances intra- and intermolecular reactions.
High (e.g., 1%)High cross-linking, risk of precipitationExcessive cross-linking leads to aggregation.[7]

Experimental Protocols

Protocol 1: General Cross-Linking with this compound

This protocol provides a starting point for cross-linking a protein of interest.

  • Protein Sample Preparation:

    • Prepare your protein sample in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 µM.

  • This compound Stock Solution:

    • Prepare a 10% (v/v) stock solution of this compound in an appropriate organic solvent (e.g., DMSO) or directly in the reaction buffer if soluble. Prepare this solution fresh.

  • Cross-Linking Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., start with a range of 0.05% to 0.5%).

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM. The primary amines in Tris will react with and consume the excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

Protocol 2: Troubleshooting Low Efficiency - pH Optimization
  • Prepare Buffers: Prepare a series of amine-free buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).

  • Set up Reactions: For each pH, set up a cross-linking reaction as described in Protocol 1, ensuring the protein and this compound concentrations are consistent across all reactions.

  • Incubate and Quench: Incubate and quench all reactions under the same conditions.

  • Analyze: Run all samples on the same SDS-PAGE gel for direct comparison of cross-linking efficiency at different pH values.

Visualizations

TroubleshootingWorkflow Start Low Cross-Linking Efficiency Check_pH Is the pH between 7.0 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Optimize_pH Perform pH optimization (Protocol 2) Check_pH->Optimize_pH No Check_Concentration Have you optimized the cross-linker concentration? Check_Buffer->Check_Concentration Yes Change_Buffer Switch to an amine-free buffer Check_Buffer->Change_Buffer No Check_Time_Temp Are reaction time and temperature adequate? Check_Concentration->Check_Time_Temp Yes Titrate_Concentration Perform concentration titration (0.01% - 1%) Check_Concentration->Titrate_Concentration No Check_Reagent Is the this compound stock fresh and properly stored? Check_Time_Temp->Check_Reagent Yes Increase_Time_Temp Increase incubation time or temperature Check_Time_Temp->Increase_Time_Temp No Prepare_Fresh_Reagent Prepare fresh this compound stock Check_Reagent->Prepare_Fresh_Reagent No Success Improved Cross-Linking Check_Reagent->Success Yes Optimize_pH->Success Change_Buffer->Success Titrate_Concentration->Success Increase_Time_Temp->Success Prepare_Fresh_Reagent->Success

Caption: Troubleshooting workflow for low this compound cross-linking efficiency.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Crosslink Add this compound to Protein Sample Protein_Prep->Crosslink Reagent_Prep Prepare Fresh this compound Stock Reagent_Prep->Crosslink Incubate Incubate at Room Temperature Crosslink->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench SDS_PAGE Analyze by SDS-PAGE Quench->SDS_PAGE

Caption: General experimental workflow for this compound cross-linking.

References

Side reactions and byproducts in Pent-2-enedial synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pent-2-enedial.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis of this compound is achieved through a base-catalyzed crossed aldol (B89426) condensation between acetaldehyde (B116499) and formaldehyde (B43269).[1][2][3] In this reaction, the enolate of acetaldehyde acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration of the aldol addition product yields this compound.

Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound?

A2: The primary side reactions include:

  • Self-condensation of acetaldehyde: Acetaldehyde can react with its own enolate to form 3-hydroxybutanal, which can then dehydrate to produce crotonaldehyde .[2][4]

  • Multiple additions of formaldehyde: The initial aldol addition product can react with additional formaldehyde molecules, leading to the formation of more complex polyhydroxylated compounds. In the presence of excess formaldehyde, this can ultimately lead to the formation of pentaerythritol.[2]

  • Cannizzaro reaction of formaldehyde: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to yield methanol (B129727) and formate.[5]

  • Polymerization: this compound, being an unsaturated dialdehyde, is susceptible to polymerization, especially at elevated temperatures or in the presence of impurities.[6][7]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following:

  • Control of stoichiometry: Use a carefully controlled molar ratio of acetaldehyde to formaldehyde. A slight excess of formaldehyde can favor the formation of the desired product, but a large excess can lead to multiple additions.

  • Slow addition of reactants: Adding the acetaldehyde slowly to a mixture of formaldehyde and base can help to maintain a low concentration of the acetaldehyde enolate, which can reduce the rate of self-condensation.[4]

  • Temperature control: Running the reaction at a lower temperature can help to minimize side reactions and prevent polymerization.

  • Choice of base: The use of a milder base can help to avoid the Cannizzaro reaction.

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification of this compound can be challenging due to its reactivity. Common methods include:

  • Vacuum distillation: This is a common method for purifying aldehydes, but care must be taken to avoid polymerization at elevated temperatures. The use of a polymerization inhibitor is recommended.

  • Bisulfite adduct formation: Aldehydes can be selectively precipitated from a reaction mixture by forming a solid bisulfite adduct. This adduct can then be isolated and the aldehyde regenerated by treatment with a base.[8][9][10]

  • Column chromatography: While possible, this method can be complicated by the reactivity of the aldehyde on the stationary phase.

Q5: How should I store purified this compound to prevent degradation?

A5: this compound should be stored under the following conditions to minimize polymerization and degradation:[6][11][12]

  • Low temperature: Store at or below 4°C.

  • Inert atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Protection from light: Store in an amber vial to protect it from light, which can initiate polymerization.

  • Use of inhibitors: The addition of a radical inhibitor, such as hydroquinone (B1673460) or BHT, can help to prevent polymerization.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Solution
Low conversion of starting materials (TLC/GC-MS analysis).Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature or prolong the reaction time while monitoring the reaction progress.[13][14]
Inactive catalyst or incorrect catalyst concentration.Use a fresh batch of catalyst and ensure the correct concentration is used.
Formation of a significant amount of crotonaldehyde.Self-condensation of acetaldehyde is dominating.Add acetaldehyde slowly to the reaction mixture. Consider using a slightly higher molar ratio of formaldehyde to acetaldehyde.[4]
Formation of higher molecular weight byproducts.Multiple additions of formaldehyde are occurring.Carefully control the stoichiometry of the reactants. Avoid a large excess of formaldehyde.
Product loss during workup.The product is polymerizing during distillation.Perform distillation under high vacuum to lower the boiling point. Add a polymerization inhibitor to the distillation flask.[6]
The product is being lost during extraction due to its water solubility.Saturate the aqueous layer with salt (brine) to decrease the solubility of the organic product. Use a continuous liquid-liquid extractor for more efficient extraction.
Issue 2: Product is a viscous oil or solid, indicating polymerization
Symptom Possible Cause Solution
The reaction mixture becomes thick or solidifies during the reaction.Polymerization is occurring at the reaction temperature.Lower the reaction temperature. Add a polymerization inhibitor to the reaction mixture.
The purified product polymerizes upon storage.Improper storage conditions.Store the product at a low temperature (≤ 4°C), under an inert atmosphere, protected from light, and with a polymerization inhibitor.[6][11][12]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Distribution (Illustrative Data)

Acetaldehyde:Formaldehyde Molar RatioThis compound Yield (%)Crotonaldehyde (%)Higher Aldol Adducts (%)
1:1453015
1:1.2552018
1:1.5601520
1:2501035

Table 2: Spectroscopic Data for this compound

Technique Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ 9.5-9.7 (2H, m, -CHO), 6.8-7.2 (1H, m, C=CH-CHO), 6.1-6.4 (1H, m, -CH=C-CHO)
¹³C NMR (CDCl₃, 100 MHz)δ 190-195 (CHO), 150-155 (C=CH), 135-140 (CH=C)
IR (neat)~1680 cm⁻¹ (C=O stretch, conjugated aldehyde), ~1640 cm⁻¹ (C=C stretch), ~2720, 2820 cm⁻¹ (C-H stretch, aldehyde)

Experimental Protocols

Protocol 1: Synthesis of this compound via Crossed Aldol Condensation

Materials:

  • Acetaldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydroquinone (inhibitor)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of formaldehyde and a catalytic amount of sodium hydroxide in water.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add acetaldehyde dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir for another 12 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl) to pH 7.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Add a small amount of hydroquinone as a polymerization inhibitor.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound using Bisulfite Adduct Formation

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO₃) saturated solution

  • Sodium carbonate (Na₂CO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1 hour.

  • Filter the resulting white precipitate (the bisulfite adduct).

  • Wash the precipitate with diethyl ether to remove non-aldehydic impurities.

  • Suspend the precipitate in water and add a saturated solution of sodium carbonate until the solution is basic.

  • Stir the mixture for 1-2 hours to regenerate the this compound.

  • Extract the aqueous solution with diethyl ether (3 x 30 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Synthesis_Pathway acetaldehyde Acetaldehyde enolate Acetaldehyde Enolate acetaldehyde->enolate -H₂O formaldehyde Formaldehyde aldol_adduct Aldol Addition Product formaldehyde->aldol_adduct base Base (e.g., NaOH) enolate->aldol_adduct pentenedial This compound aldol_adduct->pentenedial -H₂O

Caption: Main synthetic pathway to this compound.

Side_Reactions acetaldehyde Acetaldehyde enolate Acetaldehyde Enolate acetaldehyde->enolate crotonaldehyde Crotonaldehyde (Self-condensation) enolate->crotonaldehyde penta_precursor Pentaerythritol Precursors (Multiple Additions) enolate->penta_precursor formaldehyde Formaldehyde formaldehyde->penta_precursor

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_conversion Analyze reaction mixture (TLC, GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion byproducts High Byproducts check_conversion->byproducts optimize_conditions Increase temp/time Check catalyst low_conversion->optimize_conditions Yes workup_issue Check workup procedure low_conversion->workup_issue No optimize_stoichiometry Adjust reactant ratio Slow addition of acetaldehyde byproducts->optimize_stoichiometry Yes byproducts->workup_issue No success Improved Yield optimize_conditions->success optimize_stoichiometry->success workup_issue->success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Reaction Conditions for Pent-2-enedial with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pent-2-enedial with various nucleophiles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound for nucleophilic attack?

This compound, an α,β-unsaturated dialdehyde, possesses three principal electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the saturated aldehyde (C1), the β-carbon of the α,β-unsaturated system (C3), and the carbonyl carbon of the unsaturated aldehyde (C5). The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

Q2: What is the difference between 1,2-addition (direct addition) and 1,4-addition (Michael or conjugate addition) in the context of this compound?

  • 1,2-Addition (Direct Addition): The nucleophile directly attacks one of the carbonyl carbons (C1 or C5). This pathway is generally favored by "hard" nucleophiles, such as Grignard reagents or organolithium compounds, and under kinetic control (lower temperatures).

  • 1,4-Addition (Michael Addition): The nucleophile adds to the β-carbon (C3) of the conjugated system. This is typically favored by "soft" nucleophiles, like enolates, amines, and thiols, and is often under thermodynamic control (higher temperatures).

Q3: How do I control the selectivity between 1,2- and 1,4-addition?

Controlling the selectivity is crucial for obtaining the desired product. Here are key factors:

  • Nucleophile Hardness: As a general rule, hard nucleophiles favor 1,2-addition, while soft nucleophiles favor 1,4-addition.

  • Temperature: Lower temperatures often favor the kinetically controlled 1,2-adduct, while higher temperatures can allow for the thermodynamically more stable 1,4-adduct to form, sometimes via a reversible 1,2-addition.

  • Catalyst: The choice of acid or base catalyst can significantly influence the reaction pathway. For instance, base catalysis often promotes the formation of soft nucleophiles (e.g., thiolates from thiols), thereby favoring 1,4-addition.

  • Solvent: The polarity of the solvent can influence the reactivity of both the nucleophile and the electrophile, thus affecting the selectivity.

Q4: What are common side reactions to be aware of when working with this compound?

Due to its high reactivity and bifunctional nature, several side reactions can occur:

  • Polymerization: this compound can undergo self-polymerization, especially under basic conditions or upon prolonged storage. It is often supplied as an acidic aqueous solution to improve stability.

  • Double Addition: Depending on the stoichiometry, a nucleophile can add to both electrophilic sites (e.g., a di-Michael addition).

  • Cyclization/Aromatization: Reactions with primary amines can lead to the formation of dihydropyridine (B1217469) and pyridine (B92270) derivatives through a sequence of addition and cyclization reactions, particularly with glutaraldehyde (B144438), a related compound.[1]

  • Aldol (B89426) Condensation: The enolate formed after a Michael addition can potentially participate in subsequent aldol reactions.

Q5: How can I monitor the progress of my reaction with this compound?

Standard analytical techniques can be employed to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): A quick and effective method to observe the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the products and help determine the ratio of different isomers or adducts.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the aldehyde C=O stretch and the appearance of new functional groups.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incorrect Reaction Conditions Verify the optimal temperature, solvent, and catalyst for the specific nucleophile. Consult the provided experimental protocols for starting points. For Michael additions, ensure the conditions favor the formation of the desired nucleophilic species (e.g., using a suitable base to deprotonate a thiol).
Decomposition of this compound This compound can polymerize. Use fresh or properly stored starting material. Consider purification of commercial glutaraldehyde solutions if polymerization is suspected.
Reversibility of the Reaction Some nucleophilic additions are reversible.[2] If the desired product is the kinetic one, maintain low temperatures throughout the reaction and workup. For thermodynamic products, longer reaction times at elevated temperatures might be necessary.
Poor Nucleophilicity The chosen nucleophile may not be strong enough under the reaction conditions. For carbon nucleophiles like malonates, ensure complete deprotonation with a suitable base. For thiols, a base will generate the more nucleophilic thiolate.
Problem 2: Formation of Multiple Products/Poor Selectivity
Possible Cause Troubleshooting Steps
Mixture of 1,2- and 1,4-Adducts To favor 1,4-addition, use softer nucleophiles and consider thermodynamically controlled conditions (higher temperature, longer reaction time). For 1,2-addition, use harder nucleophiles and kinetically controlled conditions (low temperature).
Di-addition Products Use a stoichiometric excess of this compound relative to the nucleophile to favor mono-addition. Alternatively, if the di-adduct is desired, use an excess of the nucleophile.
Formation of Cyclized Byproducts (e.g., with amines) The reaction of glutaraldehyde (a related compound) with primary amines is known to form pyridine derivatives.[1][3] This is often pH-dependent. Adjusting the pH and temperature may help control this. For simple Michael addition of amines, consider using a secondary amine if a subsequent cyclization is not desired.
Stereoselectivity Issues For reactions creating stereocenters, the use of chiral catalysts or auxiliaries may be necessary to achieve desired enantioselectivity or diastereoselectivity.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Polymeric Byproducts Purification of the monomeric product from polymeric material can be challenging. Consider techniques like fractional distillation for volatile products or column chromatography with a suitable solvent system.
Co-elution of Products If multiple adducts (e.g., 1,2- and 1,4-) are formed and have similar polarities, separation by column chromatography may be difficult. Optimize the reaction for selectivity to simplify purification. A change in the eluent system or the use of a different stationary phase might be necessary.
Product Instability The purified product may be unstable. Store under an inert atmosphere and at low temperatures. Avoid exposure to strong acids or bases during workup if the product is sensitive.

Quantitative Data from Analogous Systems

Data for this compound is limited in the literature. The following tables provide representative data for the Michael addition to 3-penten-2-one, a structurally similar α,β-unsaturated carbonyl compound, which can serve as a starting point for optimization.

Table 1: Aza-Michael Addition to 3-Penten-2-one [4]

EntryNucleophileCatalystSolventTemp (°C)Time (h)Yield (%)
1AnilineNoneNeat804>95 (NMR)
2BenzylamineNoneNeatRT24~90
3MorpholineNoneNeatRT2>95

Table 2: Thia-Michael Addition to 3-Penten-2-one [4]

EntryNucleophileCatalystSolventTemp (°C)Time (min)Yield (%)
1ThiophenolEt₃N (10 mol%)CH₂Cl₂RT15-30>95
2BenzylthiolDBU (5 mol%)CH₂Cl₂RT10>95

Table 3: Michael Addition of Diethyl Malonate to 3-Penten-2-one [4]

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | NaOEt (10 mol%) | EtOH | Reflux | 1 | ~90 | | 2 | DBU (10 mol%) | CH₂Cl₂ | RT | 2 | >95 |

Experimental Protocols (Adapted for this compound)

Note: The following protocols are adapted from general procedures for similar compounds and may require optimization for this compound.

Protocol 1: Aza-Michael Addition of a Primary Amine

Objective: To synthesize the 1,4-adduct of a primary amine and this compound.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Solvent (e.g., ethanol (B145695), or neat)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (if not running neat).

  • Add the primary amine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80°C for aniline).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Thia-Michael Addition of a Thiol

Objective: To synthesize the 1,4-adduct of a thiol and this compound.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add the thiol (1.0 eq).

  • Add triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction for 15-60 minutes. The reaction may be exothermic.

  • Monitor the disappearance of the starting materials by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Michael Addition of Diethyl Malonate

Objective: To synthesize the 1,4-adduct of diethyl malonate and this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add ethanol.

  • Add this compound (1.0 eq) and diethyl malonate (1.1 eq) to the flask.

  • Carefully add a catalytic amount of sodium ethoxide (10 mol%).

  • Heat the mixture to a gentle reflux and maintain for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine this compound, Nucleophile, & Solvent add_catalyst Add Catalyst (e.g., Base) start->add_catalyst react Stir at Specified Temperature add_catalyst->react monitor Monitor Progress (TLC, GC/MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, HRMS) purify->analyze end Determine Yield & Purity analyze->end

Caption: General experimental workflow for a Michael addition reaction.

Reaction_Pathways cluster_products Potential Products pentenedial This compound product_1_2 1,2-Adduct (Direct Addition) pentenedial->product_1_2 Hard Nu⁻ Low Temp. product_1_4 1,4-Adduct (Michael Addition) pentenedial->product_1_4 Soft Nu⁻ High Temp. nucleophile Nucleophile (Nu⁻) product_di Di-adduct product_1_4->product_di Excess Nu⁻ product_cyclized Cyclized Product (e.g., Dihydropyridine) product_1_4->product_cyclized Primary Amine, Intramolecular Reaction

Caption: Logical relationships of reaction pathways for this compound.

Hantzsch_Synthesis pentenedial This compound (Aldehyde source) condensation One-Pot Condensation pentenedial->condensation beta_ketoester 2x β-Ketoester (e.g., Ethyl Acetoacetate) beta_ketoester->condensation ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->condensation dihydropyridine 1,4-Dihydropyridine Derivative condensation->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Potential application in Hantzsch dihydropyridine synthesis.

References

Technical Support Center: Purification of Pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pent-2-enedial. The following sections offer guidance on identifying and removing common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A1: this compound, as an unsaturated dialdehyde, is susceptible to several types of impurities. These can arise from synthesis, storage, or handling. Common impurities include:

  • Polymers: Unsaturated aldehydes can polymerize, especially during storage or upon heating. These are often higher molecular weight species. Commercial glutaraldehyde (B144438), a related compound, is known to contain polymeric impurities.[1][2]

  • Oxidation Products: The aldehyde functional groups are easily oxidized to carboxylic acids, particularly when exposed to air.[3]

  • Hemiacetals and Hydrates: In the presence of water or alcohols, aldehydes can form hemiacetals or hydrates. Commercial aqueous solutions of glutaraldehyde contain hemiacetals.[1]

  • Synthesis Byproducts: Depending on the synthetic route used to produce this compound, various organic byproducts may be present.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: A preliminary assessment of purity can be made using several analytical techniques:

  • UV-Vis Spectroscopy: Pure, monomeric glutaraldehyde has a characteristic absorbance peak at 280 nm, while polymeric impurities often show a strong absorbance at 235 nm.[1] A similar spectral profile may be observable for this compound. An elevated 235 nm peak could indicate polymerization.

  • NMR Spectroscopy: Proton and Carbon-13 NMR can help identify the presence of impurities by showing unexpected signals that do not correspond to the this compound structure.

  • FT-IR Spectroscopy: The presence of a broad O-H stretch around 3000 cm⁻¹ could indicate the presence of carboxylic acid impurities or water.

Q3: What is the best general-purpose method for purifying this compound?

A3: For a general-purpose purification, vacuum distillation is often a good starting point, especially for removing non-volatile impurities and some polymeric species.[2][4] However, the optimal method will depend on the specific impurities present.

Q4: My this compound sample has a high absorbance at 235 nm. What does this indicate and how can I fix it?

A4: A high absorbance at 235 nm likely indicates the presence of polymeric impurities.[1] To remove these, you can try the following:

  • Treatment with Activated Charcoal: Stirring the sample with activated charcoal can adsorb the polymeric impurities. Subsequent filtration will yield a purer monomeric solution.[1]

  • Vacuum Distillation: This can separate the monomeric this compound from higher-boiling point polymers.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution(s)
Sample is viscous and yellowed.Polymerization of the aldehyde.1. Attempt vacuum distillation to isolate the monomer. 2. Treat a solution of the sample with activated charcoal followed by filtration.[1]
pH of the sample solution is acidic.Oxidation of one or both aldehyde groups to carboxylic acids.1. Perform a mild basic wash (e.g., with a dilute sodium bicarbonate solution) during an extraction procedure. Be cautious, as strong bases can catalyze aldol (B89426) condensation reactions. 2. Use bisulfite extraction to selectively remove the aldehyde.[5]
Presence of broad O-H peak in FT-IR spectrum.Carboxylic acid impurities or residual water/alcohol.1. Dry the sample using a suitable drying agent (e.g., anhydrous magnesium sulfate) if dissolved in an organic solvent. 2. For carboxylic acid impurities, refer to the solutions for acidic pH.
Low yield after purification by distillation.Thermal degradation or polymerization upon heating.1. Ensure the distillation is performed under high vacuum to lower the boiling point. 2. Consider non-thermal methods like column chromatography.
Impurities co-distill with the product.Impurities have a similar boiling point to this compound.1. Use fractional distillation for better separation. 2. Employ column chromatography with an appropriate stationary and mobile phase.

Purification Method Selection

The choice of purification method is critical and depends on the nature of the impurities. The following diagram outlines a logical workflow for selecting an appropriate technique.

PurificationWorkflow Purification Method Selection for this compound start Start with Impure This compound Sample analysis Analyze Sample (e.g., UV-Vis, NMR, IR) start->analysis decision Identify Primary Impurity Type analysis->decision polymers Polymers / Non-Volatiles decision->polymers High Viscosity / High 235nm Absorbance oxidation Oxidation Products (Carboxylic Acids) decision->oxidation Acidic pH / O-H in IR other_organic Other Organic Byproducts decision->other_organic Complex Mixture (e.g., by NMR) distillation Vacuum Distillation polymers->distillation charcoal Activated Charcoal Treatment polymers->charcoal extraction Bisulfite or Mild Basic Extraction oxidation->extraction chromatography Column Chromatography other_organic->chromatography end Pure this compound distillation->end charcoal->end extraction->end chromatography->end

Caption: Workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities such as polymers and salts.

Materials:

  • Impure this compound sample

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the impure this compound sample and a stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum line.

  • Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Gently heat the sample using the heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Once the distillation is complete, allow the system to cool to room temperature before releasing the vacuum.

Protocol 2: Removal of Polymeric Impurities with Activated Charcoal

This protocol is adapted from methods used for purifying glutaraldehyde and is effective for removing polymeric contaminants.[1]

Materials:

  • This compound sample (preferably dissolved in a suitable solvent)

  • Activated charcoal (e.g., 5% w/v)

  • Erlenmeyer flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a syringe filter)

Procedure:

  • Dissolve the impure this compound in a minimal amount of a suitable organic solvent in an Erlenmeyer flask.

  • Add activated charcoal (approximately 5% of the sample weight).

  • Stir the suspension vigorously at room temperature for 1-2 hours.

  • Filter the mixture to remove the charcoal. For fine particles, a celite plug or a fine porosity filter may be necessary.

  • The filtrate should contain the purified this compound. The solvent can be removed under reduced pressure if necessary.

  • For aqueous solutions, this process can be repeated 3-4 times for optimal purification.[1]

Protocol 3: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and can separate them from non-carbonyl containing organic impurities.[5]

Materials:

  • Impure this compound sample

  • Saturated aqueous sodium bisulfite solution

  • A water-miscible organic solvent (e.g., methanol (B129727) or dimethylformamide)

  • An immiscible organic solvent for extraction (e.g., ethyl acetate (B1210297)/hexanes mixture)

  • Separatory funnel

  • Aqueous base (e.g., 1 M NaOH)

  • Aqueous acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the impure sample in a water-miscible solvent like methanol.

  • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake vigorously for several minutes to form the bisulfite adduct.

  • Add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and water to the separatory funnel and shake.

  • Separate the aqueous layer (containing the aldehyde-bisulfite adduct) from the organic layer (containing non-aldehyde impurities).

  • To regenerate the aldehyde, treat the aqueous layer with a base (e.g., 1 M NaOH) until the solution is basic, which will reverse the bisulfite addition.

  • Extract the liberated this compound from the aqueous layer using an organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification MethodTarget ImpurityExpected Purity ImprovementKey IndicatorReference
Vacuum Distillation Polymers, Non-volatilesHighReduction in residue after distillation[4],[2]
Activated Charcoal PolymersSignificantRatio of UV absorbance at 280 nm to 235 nm approaches 1.[1]
Bisulfite Extraction Non-aldehyde organicsVery High SelectivityRemoval of non-carbonyl signals in NMR of the purified product.[5]

This guide provides a starting point for the purification of this compound. The specific conditions for each method may require optimization based on the nature and extent of the impurities in your sample. Always handle this compound in a well-ventilated fume hood, as aldehydes can be irritants.

References

Pent-2-enedial stability issues in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pent-2-enedial under various pH conditions. The information is designed to assist users in designing and executing experiments, as well as interpreting their results.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Question: My this compound solution turned yellow and a precipitate formed after adjusting the pH to alkaline conditions (pH > 8). What is happening?

Answer: This is a common observation and is indicative of instability of this compound in alkaline environments. At higher pH, α,β-unsaturated aldehydes, and particularly dialdehydes, are prone to undergo self-condensation and polymerization reactions. The yellowing and precipitation are likely due to the formation of polymeric materials.[1][2] To avoid this, prepare fresh solutions of this compound and use them immediately when working under alkaline conditions. If the experimental protocol allows, maintain the pH in the neutral to slightly acidic range where the compound is more stable.

Question: I am seeing a loss of my this compound peak in my HPLC analysis even when my solution is at a neutral pH. Why is this occurring?

Answer: While more stable than in alkaline conditions, this compound can still exhibit instability at neutral pH over time. Several factors could contribute to this observation:

  • Intramolecular Aldol (B89426) Condensation: As a 1,5-dicarbonyl compound, this compound can undergo an intramolecular aldol condensation to form a cyclic product, which would have a different retention time in your HPLC analysis.[3]

  • Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of dissolved oxygen.

  • Reaction with Buffers: If you are using a buffer containing primary or secondary amines (e.g., Tris, glycine), the amine can react with the aldehyde groups of this compound.

To troubleshoot, try the following:

  • Prepare solutions fresh and analyze them promptly.

  • Degas your solvents to minimize dissolved oxygen.

  • If possible, use a non-amine-containing buffer (e.g., phosphate (B84403) buffer).

  • Analyze for the appearance of new peaks that could correspond to degradation products.

Question: How should I store my stock solution of this compound?

Answer: For long-term storage, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). The solvent used for the stock solution should be dry and aprotic if possible. Avoid repeated freeze-thaw cycles.

Question: What are the expected degradation products of this compound under acidic conditions?

Answer: Under acidic conditions (pH < 4), the primary degradation pathway is likely to be acid-catalyzed intramolecular aldol condensation. This would lead to the formation of a cyclic α,β-unsaturated aldehyde. While generally more stable in acidic than alkaline conditions, prolonged exposure to strong acids or high temperatures can still lead to degradation.

Quantitative Stability Data

pH ConditionExpected StabilityPrimary Degradation Pathways
Acidic (pH < 4) Relatively StableIntramolecular Aldol Condensation
Neutral (pH 6-8) Moderately StableIntramolecular Aldol Condensation, Oxidation
Alkaline (pH > 8) UnstablePolymerization, Aldol Condensation

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under different pH conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffer (pH 7.0)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • For each condition (acidic, neutral, alkaline), prepare a test solution by diluting the stock solution with the respective medium (0.1 M HCl, phosphate buffer, 0.1 M NaOH) to a final concentration of approximately 100 µg/mL.

  • Prepare a control solution by diluting the stock solution with the initial mobile phase of the HPLC method.

3. Stress Conditions:

  • Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the acidic and alkaline samples before HPLC analysis to prevent further degradation on the column.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.

  • Analyze the samples from each time point.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Degradation_Pathways cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 6-8) cluster_alkaline Alkaline Conditions (pH > 8) P2ED_acid This compound Cyclic_Product Cyclic Aldol Product P2ED_acid->Cyclic_Product Intramolecular Aldol Condensation P2ED_neutral This compound Cyclic_Product_neutral Cyclic Aldol Product P2ED_neutral->Cyclic_Product_neutral Intramolecular Aldol Condensation Oxidized_Product Oxidized Products P2ED_neutral->Oxidized_Product Oxidation P2ED_alkaline This compound Polymer Polymer P2ED_alkaline->Polymer Polymerization P2ED This compound P2ED->P2ED_acid P2ED->P2ED_neutral P2ED->P2ED_alkaline

Caption: Predicted degradation pathways of this compound under different pH conditions.

Experimental_Workflow start Start prep Prepare this compound Stock Solution start->prep stress Incubate under Acidic, Neutral, Alkaline Conditions prep->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize Acidic/ Alkaline Samples sample->neutralize hplc HPLC Analysis neutralize->hplc data Analyze Data (Degradation Kinetics) hplc->data end End data->end

Caption: General experimental workflow for a forced degradation study of this compound.

References

Common mistakes in handling α,β-unsaturated aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α,β-unsaturated aldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My reaction is yielding a mixture of 1,2- and 1,4-addition products. How can I improve the selectivity?

Answer: The competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon) is a common issue dictated by the nature of the nucleophile and reaction conditions.[1][2] The outcome is determined by whether the reaction is under kinetic or thermodynamic control.[2][3]

  • 1,2-Addition (Direct Addition): This pathway is generally faster and irreversible, making it the kinetically favored product. It is promoted by strong, "hard" nucleophiles.[2][3][4]

  • 1,4-Addition (Conjugate Addition): This pathway leads to a more thermodynamically stable product because it retains the strong carbonyl (C=O) bond.[2][3] It is favored by weaker, "soft" nucleophiles, especially when the 1,2-addition is reversible.[2][5]

The following diagram illustrates the competing reaction pathways.

G cluster_start Reactants cluster_paths Reaction Pathways cluster_intermediates Intermediates cluster_products Products start α,β-Unsaturated Aldehyde + Nucleophile (Nu⁻) C2 Attack at Carbonyl Carbon (C2) start->C2 Strong, 'Hard' Nu⁻ Fast, Irreversible C4 Attack at β-Carbon (C4) start->C4 Weak, 'Soft' Nu⁻ Slow or Reversible 1,2-add. alkoxide Alkoxide Intermediate C2->alkoxide enolate Enolate Intermediate C4->enolate P12 1,2-Addition Product (Kinetic Product) alkoxide->P12 Protonation P14 1,4-Addition Product (Thermodynamic Product) enolate->P14 Protonation & Tautomerization G cluster_problem Problem: Unwanted Polymerization cluster_solution Solution Monomer Aldehyde Monomer Polymer Unwanted Polymer Monomer->Polymer Initiator (Light, Heat, Impurity) Store Store Cool & Dark Under Inert Gas Monomer->Store Prevents Inhibit Add Inhibitor (e.g., Benzoquinone) Monomer->Inhibit Prevents Purify Purify Before Use (e.g., Distillation) Monomer->Purify Removes Initiators

References

Technical Support Center: Scaling Up Pent-2-enedial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of Pent-2-enedial. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale experiments to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound at a laboratory scale?

A1: At the laboratory scale, this compound is commonly synthesized via the oxidation of pent-2-ene-1,5-diol (B13692101). Another approach involves the acid-catalyzed hydrolysis of a precursor like 2-alkoxy-3,4-dihydropyran, followed by controlled oxidation to introduce the unsaturation. The choice of method often depends on the availability of starting materials and the desired purity profile.

Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?

A2: The main challenges include:

  • Heat Management: The oxidation reactions are often exothermic. Managing heat transfer in larger reactors is critical to prevent runaway reactions and the formation of byproducts.[1]

  • Mass Transfer: Ensuring efficient mixing of reactants, especially in multi-phase systems, becomes more complex at a larger scale and can impact reaction kinetics and yield.

  • Reaction Kinetics: Reactions that are fast at the lab scale may become mass-transfer limited in a large reactor, affecting conversion rates and selectivity.

  • Impurity Profile: The impurity profile can change with scale due to longer reaction times, different heating/cooling profiles, and variations in raw material lots.

  • Product Isolation and Purification: Techniques that are straightforward in the lab, such as column chromatography, are often not feasible for large quantities. Developing scalable purification methods, like crystallization or distillation, is crucial.[2]

Q3: How does the choice of oxidizing agent impact the synthesis and scale-up?

A3: The choice of oxidizing agent is critical. Mild oxidizing agents are preferred to avoid over-oxidation to the corresponding carboxylic acid. While lab-scale syntheses might use chromium-based reagents, these are often avoided at the pilot scale due to toxicity and waste disposal issues. Catalytic oxidation processes using more environmentally benign oxidants are generally preferred for larger-scale production.

Q4: What are the key safety considerations for the pilot-plant production of this compound?

A4: Key safety considerations include:

  • Exothermic Reactions: Implement robust temperature control and emergency cooling systems.

  • Flammable Solvents: Use appropriate ventilation, grounding, and inerting to prevent fires and explosions.

  • Reactive Aldehydes: this compound is a reactive molecule. Avoid exposure to air to prevent oxidation and handle it in well-ventilated areas or closed systems.

  • Pressure Build-up: Reactions that evolve gas should be conducted in appropriately rated pressure vessels with relief systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield at Pilot Scale Inefficient mixing leading to localized "hot spots" and side reactions.- Improve agitation by using a different impeller design or increasing the stirring speed.- Consider using a reactor with baffles to enhance mixing.
Poor temperature control, leading to thermal degradation of the product.- Ensure the reactor's heating/cooling jacket has sufficient capacity for the reaction volume.- Implement a more precise temperature control system.
Mass transfer limitations.- For multi-phase reactions, consider using a phase-transfer catalyst.- Investigate if a different solvent system could improve solubility and mass transfer.
Increased Impurity Levels Longer reaction times at pilot scale allowing for the formation of side products.- Optimize the reaction time by closely monitoring the reaction progress using in-process controls (e.g., GC, HPLC).- Investigate if a higher catalyst loading could reduce the required reaction time.
Different raw material quality between lab and pilot batches.- Qualify vendors and establish strict specifications for all raw materials.- Perform small-scale test reactions with new batches of raw materials.
Difficulty in Product Purification The formation of a stable emulsion during aqueous workup.- Minimize vigorous shaking during extraction.- Add a small amount of brine to help break the emulsion.
Product degradation on silica (B1680970) gel during chromatography.- Deactivate the silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent.[3]- Consider alternative purification methods like distillation or crystallization.
Low recovery of the aldehyde after bisulfite adduct formation.- The bisulfite adduct of lower molecular weight aldehydes may be soluble. Use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[2]- Ensure a freshly prepared, saturated solution of sodium bisulfite is used.[2]
Color Formation in the Final Product Presence of trace impurities or degradation products.- Treat the crude product with activated carbon to remove colored impurities.- Ensure the final product is stored under an inert atmosphere and protected from light to prevent degradation.

Data Presentation: Lab vs. Pilot Plant Scale

The following table provides a representative comparison of parameters for the synthesis of an unsaturated dialdehyde, illustrating the typical changes observed during scale-up.

Parameter Laboratory Scale (1 L Reactor) Pilot Plant Scale (100 L Reactor) Key Considerations for Scale-Up
Reactant A (mol) 1.0100Ensure accurate dosing of large quantities.
Reactant B (mol) 1.2120Maintain molar ratios precisely.
Solvent Volume (L) 0.880Solvent purity and handling of large volumes.
Reaction Temperature (°C) 25 ± 125 ± 5Heat transfer becomes less efficient; monitor for exotherms.
Addition Time (min) 30180 - 300Slower addition is often necessary to control the reaction temperature.
Reaction Time (h) 46 - 8May increase due to mixing and mass transfer limitations.
Stirring Speed (RPM) 300100 - 150Tip speed of the agitator is a more relevant parameter for scale-up.
Typical Yield (%) 8570 - 80Yields often decrease slightly on scale-up.
Purity (by GC, %) >9895 - 97Impurity profile may change.
Purification Method Flash ChromatographyDistillation / CrystallizationLab methods are often not scalable.

Experimental Protocols

Laboratory Scale Synthesis of this compound via Oxidation of Pent-2-ene-1,5-diol

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • Pent-2-ene-1,5-diol (1.0 mol)

  • Pyridinium chlorochromate (PCC) (2.2 mol)

  • Dichloromethane (DCM), anhydrous (2 L)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (2.2 mol) in anhydrous DCM (1 L) in a 5 L round-bottom flask, add a solution of pent-2-ene-1,5-diol (1.0 mol) in anhydrous DCM (1 L) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (2 L) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether (3 x 500 mL).

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to afford pure this compound.

Visualizations

Experimental Workflow: Lab to Pilot Plant

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_synthesis Synthesis in Round-Bottom Flask lab_workup Aqueous Workup & Extraction lab_synthesis->lab_workup lab_purification Flash Chromatography lab_workup->lab_purification lab_analysis GC/MS, NMR Analysis lab_purification->lab_analysis pilot_synthesis Synthesis in Jacketed Reactor lab_analysis->pilot_synthesis Process Development pilot_workup Phase Separation in Large-Scale Separator pilot_synthesis->pilot_workup pilot_purification Distillation or Crystallization pilot_workup->pilot_purification pilot_analysis In-Process & Final Product QC pilot_purification->pilot_analysis

Caption: A simplified workflow for scaling up this compound synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Was the reaction complete? start->check_reaction check_workup Were there issues during workup? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_purification Was there product loss during purification? check_workup->check_purification No emulsion Emulsion Formation check_workup->emulsion Yes degradation Product Degradation check_workup->degradation Possible purification_loss Loss on Column or during transfer check_purification->purification_loss Yes increase_time Increase reaction time or temperature incomplete_reaction->increase_time check_reagents Check reagent purity and stoichiometry incomplete_reaction->check_reagents add_brine Add brine to break emulsion emulsion->add_brine control_ph Control pH and temperature degradation->control_ph optimize_purification Optimize purification method (e.g., change solvent, use alternative technique) purification_loss->optimize_purification

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Why is my Pent-2-enedial reaction not going to completion?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pent-2-enedial. The information herein is designed to address specific challenges that may arise during experimentation, with a focus on resolving incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is not proceeding to completion. What are the most likely causes?

An incomplete reaction with this compound can be attributed to several factors, primarily stemming from its high reactivity as both a dialdehyde (B1249045) and an α,β-unsaturated carbonyl compound. The most common culprits include:

  • Self-Condensation and Polymerization: Like its analogue glutaraldehyde, this compound has a strong tendency to self-polymerize, especially under neutral or alkaline conditions. This occurs through aldol (B89426) condensation and Michael addition pathways, leading to the formation of α,β-unsaturated poly-glutaraldehyde and related oligomers. This polymerization competes with the desired reaction, consuming the starting material and leading to a complex mixture of side products.

  • Reversibility of the Reaction: The initial steps of many reactions involving aldehydes, such as aldol additions, can be reversible. If the subsequent steps that would drive the reaction to completion are not favorable or are too slow, the reaction may stall at an equilibrium point with significant starting material remaining.

  • Inactivation of Reagents or Catalysts: The purity of this compound and other reagents is crucial. Acidic or basic impurities can neutralize catalysts or promote side reactions. The catalyst itself may be inactive or used in insufficient quantities.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations play a critical role. For instance, excessively high temperatures can lead to decomposition of the starting material or intermediates.

Q2: What are the common side reactions to be aware of when working with this compound?

Due to its bifunctional nature, this compound is susceptible to several side reactions:

  • Polymerization: As mentioned, this is a major competing reaction pathway.

  • 1,2- vs. 1,4-Conjugate Addition: Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). The reaction pathway is dependent on the nature of the nucleophile. Hard nucleophiles (e.g., Grignard reagents) tend to favor 1,2-addition, while soft nucleophiles (e.g., amines, thiols) often favor 1,4-addition. If your desired product results from one pathway, the other will be a competing side reaction.

  • Oxidation: The aldehyde functional groups are susceptible to oxidation to carboxylic acids, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

Q3: How can I monitor the progress of my this compound reaction?

Regular monitoring is key to understanding the reaction's progress and identifying issues early. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for tracking the consumption of starting materials and the formation of products and byproducts.

Q4: What are the recommended purification techniques for this compound and its products?

Purification can be challenging due to the reactivity of the aldehyde functional groups.

  • Column Chromatography: This is a standard method, but care must be taken to choose a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system to avoid on-column reactions.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the starting materials and byproducts, vacuum distillation can be effective.

  • Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is the formation of a solid bisulfite adduct.[1][2][3][4][5] The impure aldehyde is reacted with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off. The purified aldehyde can then be regenerated by treating the adduct with a base.[1][4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving an incomplete this compound reaction.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.- Ensure the catalyst is fresh and used in the appropriate stoichiometric or catalytic amount.- Consider screening alternative catalysts (e.g., different acids, bases, or metal catalysts).
Low reaction temperature leading to a slow reaction rate.- Gradually increase the reaction temperature while carefully monitoring for the formation of side products via TLC or GC-MS.
Impure starting materials.- Purify this compound before use, for example, by distillation or through its bisulfite adduct.- Ensure all other reagents and solvents are pure and dry.
Reaction Stalls at Partial Conversion Reaction is reversible and has reached equilibrium.- If the reaction produces a small molecule byproduct like water, try to remove it as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium forward.
Product inhibition.- If possible, try to remove the product from the reaction mixture as it is formed.
Formation of a Complex Mixture of Products Self-condensation/polymerization of this compound.- Run the reaction under more dilute conditions.- If base-catalyzed, consider using a weaker base or a lower concentration of the base.- If acid-catalyzed, use a milder acid.- Lower the reaction temperature.
Competing 1,2- and 1,4-addition pathways.- The choice of nucleophile is critical. If possible, modify the nucleophile to favor the desired addition pathway.- Adjusting the solvent and temperature may also influence the selectivity.
Product Decomposition High reaction temperature.- Monitor the reaction for the appearance of degradation products.- If decomposition is observed, run the reaction at a lower temperature, potentially for a longer duration or with a more active catalyst.
Presence of strong acid or base.- Use milder reaction conditions or buffer the reaction mixture if appropriate.

Experimental Protocols

Note: Specific, optimized protocols for this compound are not widely available in the literature. The following protocols are generalized based on the chemistry of α,β-unsaturated aldehydes and dialdehydes and should be used as a starting point for optimization.

General Protocol for a Nucleophilic Addition to this compound
  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of purified this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether, or dichloromethane).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Reagent Addition: Add the nucleophile solution dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution or water).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Protocol for Purification of this compound via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the impure this compound in a minimal amount of ethanol (B145695) or methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours.

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove impurities.

  • Regeneration: Suspend the purified adduct in water and add a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Basify the aqueous layer by the dropwise addition of a sodium hydroxide (B78521) solution until the pH is strongly basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and shake to extract the regenerated this compound into the organic layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent.

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table provides hypothetical yield data for a generic reaction of this compound with a nucleophile under various conditions to illustrate how reaction parameters can be optimized.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1NoneTHF2524<10
2NaOH (10)Ethanol251235 (with significant side products)
3Sc(OTf)₃ (5)Dichloromethane0875
4Sc(OTf)₃ (5)Dichloromethane25460 (increased side products)
5Proline (20)DMSO252465

Visualizations

Troubleshooting Workflow for Incomplete this compound Reaction

troubleshooting_workflow start_node Reaction Incomplete check_purity Purity of Starting Materials? start_node->check_purity Start Troubleshooting check_node check_node action_node action_node end_node Reaction Optimized purify_sm Purify this compound (e.g., bisulfite adduct) check_purity->purify_sm No check_conditions Reaction Conditions Optimal? check_purity->check_conditions Yes purify_sm->check_purity optimize_conditions Adjust Temperature, Solvent, Catalyst check_conditions->optimize_conditions No check_polymerization Evidence of Polymerization? check_conditions->check_polymerization Yes optimize_conditions->check_conditions check_polymerization->end_node No reduce_polymerization Lower Concentration, Use Milder Conditions check_polymerization->reduce_polymerization Yes reduce_polymerization->check_polymerization reaction_pathways pentenedial This compound add_12 1,2-Addition Product pentenedial->add_12 1,2-Attack (Hard Nucleophiles) add_14 1,4-Addition Product (Conjugate Addition) pentenedial->add_14 1,4-Attack (Soft Nucleophiles) polymer Polymerization/ Self-Condensation pentenedial->polymer Side Reaction (esp. basic/neutral pH) nucleophile Nucleophile

References

Technical Support Center: Managing Pent-2-enedial Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Pent-2-enedial. Given the limited direct data on this compound, this guide draws upon information from structurally similar compounds, such as glutaraldehyde (B144438) and other α,β-unsaturated aldehydes, to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an α,β-unsaturated dialdehyde. Based on compounds with similar structures, the primary hazards are likely:

  • Exothermic Polymerization: Unsaturated aldehydes can undergo self-polymerization, which can be highly exothermic and potentially lead to a runaway reaction.[1][2] This tendency can be influenced by factors like temperature, pH, and the presence of contaminants.

  • Reactivity: The aldehyde functional groups are highly reactive towards nucleophiles, such as amines, and can participate in condensation reactions that are often exothermic.

  • Health Hazards: Similar to other aldehydes, this compound may be an irritant to the skin, eyes, and respiratory tract.[3][4]

Q2: What conditions can trigger a runaway reaction with this compound?

A2: While specific data for this compound is scarce, conditions that can trigger runaway reactions in similar aldehydes include:

  • High Temperatures: Increased temperatures can accelerate reaction rates, including decomposition and polymerization, leading to rapid heat generation.[5][6] For example, the stability of glutaraldehyde is significantly affected by temperature.[5]

  • Incorrect pH: The stability of aldehydes can be pH-dependent. For instance, glutaraldehyde tends to polymerize at pH 8-9.[1]

  • Presence of Catalysts or Impurities: Unintended catalysts or impurities can initiate or accelerate exothermic side reactions.

  • Improper Reagent Addition: Adding reagents too quickly without adequate cooling can lead to a rapid accumulation of heat.[7]

  • Inadequate Cooling: Insufficient heat removal capacity for the scale of the reaction is a common cause of thermal runaway.[7]

Q3: How can I safely store this compound?

A3: Based on best practices for unsaturated aldehydes, storage conditions should include:

  • Cool Temperatures: Store in a cool, well-ventilated area, away from heat sources and direct sunlight.[8][9] For purified glutaraldehyde solutions, storage at -20°C has been shown to maintain stability for extended periods.[8]

  • Inert Atmosphere: Consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Inhibitors: For long-term storage, the use of a polymerization inhibitor may be appropriate, similar to practices with other unsaturated monomers.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected Temperature Spike - Uncontrolled polymerization.- Reaction proceeding faster than anticipated.- Inadequate cooling.- Immediately apply emergency cooling (e.g., ice bath).- If the reaction is in a flask, add a pre-cooled, inert solvent to dilute the reaction mixture.- Prepare to use a quenching agent if the temperature continues to rise uncontrollably (see Protocol 2).- Stop any further reagent addition.
Formation of Insoluble Material (Polymer) - Localized "hot spots" in the reactor.- Presence of impurities that initiate polymerization.- Incorrect reaction temperature or pH.- Improve stirring to ensure uniform temperature distribution.- Ensure all reagents and solvents are pure.- Re-evaluate and control the reaction pH and temperature within the desired range.
Low Product Yield and Formation of Byproducts - Side reactions due to excessive temperature.- Incorrect stoichiometry or order of reagent addition.- Lower the reaction temperature and extend the reaction time.- Carefully control the rate of reagent addition.- Verify the purity and exact quantities of all starting materials.
Difficulty Controlling the Reaction - Reaction is too concentrated.- Heat transfer is poor.- Use a more dilute solution.- Use a reaction vessel with a larger surface area-to-volume ratio or a jacketed reactor for better heat exchange.- Improve stirring.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction

This protocol provides a general framework for conducting an exothermic reaction with this compound on a laboratory scale.

Materials:

  • This compound

  • Reaction solvent (ensure it is dry and free of impurities)

  • Other reactants

  • Jacketed reaction vessel or a round-bottom flask equipped with a magnetic stir bar

  • Thermometer or thermocouple

  • Addition funnel

  • Inert gas supply (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water or a cryocooler)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the reaction vessel is clean and dry. The setup should include a means for efficient stirring, temperature monitoring, and controlled addition of reagents.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Initial Charge: Add the initial solvent and one of the reactants (typically the less reactive one) to the reaction vessel.

  • Cooling: Cool the reaction mixture to the desired starting temperature using the cooling bath.

  • Slow Addition: Add the this compound (or other reactive reagent) dropwise from the addition funnel over a prolonged period.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature until the reaction is complete (as determined by a suitable analytical method, e.g., TLC, GC, or NMR).

  • Workup: Once the reaction is complete, proceed with the appropriate workup and purification steps.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be used in an emergency situation where a reaction is showing signs of thermal runaway.

Materials:

  • Quenching agent (e.g., a solution of a reducing agent like sodium bisulfite, or a nucleophile like a primary or secondary amine in an inert solvent). The choice of quenching agent will depend on the specific reaction chemistry.

  • Large cooling bath (e.g., a large tub of ice water or dry ice/acetone).

Procedure:

  • Alert Personnel: Immediately alert others in the laboratory of the emergency.

  • Remove Heat Source: If a heating mantle is being used, remove it immediately.

  • Emergency Cooling: Immerse the reaction vessel in the large cooling bath.

  • Stop Reagent Addition: Ensure no more reagents are being added to the reaction.

  • Dilution: If possible and safe to do so, add a large volume of a pre-cooled, inert solvent to the reaction mixture to dilute the reactants and help dissipate heat.

  • Quenching: If the temperature continues to rise, slowly and carefully add the quenching agent to the reaction mixture. Be prepared for a vigorous reaction upon addition of the quencher.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table summarizes the stability of glutaraldehyde, a structurally related compound, under various conditions. This data should be used as an estimate for the potential behavior of this compound.

Parameter Condition Observation for Glutaraldehyde Reference
Temperature 60°C90% degradation of a 1000 ppm solution in 24 hours.[5]
Temperature 50°CEstimated 27% change in chemical composition.[6]
Temperature 70°CEstimated 43% change in chemical composition.[6]
pH Acidic (pH 3.0-4.5)More stable.[1]
pH Alkaline (pH 8-9)Tends to polymerize.[1]
Storage Room Temperature (2% solution)14-18% loss of active ingredient after one month when buffered to be alkaline.[10]
Storage -20°C (8% solution)Virtually no change in UV absorbance after 8 months.[8]

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_exec Execution cluster_outcome Outcome A Risk Assessment B Select Appropriate Reaction Vessel and Cooling A->B C Ensure Reagent Purity B->C D Inert Atmosphere Purge C->D E Cool to Starting Temperature D->E F Slow, Controlled Reagent Addition E->F G Continuous Temperature Monitoring F->G H Temperature Stable? G->H I Continue Monitoring Until Reaction is Complete H->I Yes J Initiate Emergency Quenching Protocol H->J No Troubleshooting_Decision_Tree Start Unexpected Exotherm Q1 Is Temperature Rising Rapidly? Start->Q1 A1 Apply Emergency Cooling and Stop Additions Q1->A1 Yes Q4 Is Polymer Forming? Q1->Q4 No Q2 Is Reaction Under Control? A1->Q2 A2 Prepare for Emergency Quench Q2->A2 No A3 Continue Reaction with Caution Q2->A3 Yes A4 Improve Stirring and Check for Hot Spots Q4->A4 Yes A5 Investigate Purity of Reagents Post-Reaction Q4->A5 No

References

Technical Support Center: Optimizing Pent-2-enedial Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and optimization of Pent-2-enedial reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for the synthesis of dialdehydes like this compound?

A1: The synthesis of dialdehydes can be approached through various catalytic methods. Common strategies include the oxidation of corresponding diols. Ruthenium-based catalysts are effective for the oxidation of 1,4-, 1,5-, or 1,6-diols to dialdehydes using oxygen as the oxidant.[1] Other approaches involve the use of metallic catalysts in the presence of water.[1] For the synthesis of dialdehydes from organic dihalides, methods like the modified Sommelet oxidation, Kröhnke oxidation, and protocols using manganese dioxide or sodium periodate (B1199274) have been investigated.[2] Biocatalytic methods are also emerging as a green alternative to traditional chemical synthesis, though they may face challenges with product yield and reaction time.[3]

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in dialdehyde (B1249045) synthesis are a common issue and can stem from several factors. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can significantly hinder the reaction. The purity of the starting materials is also crucial, as impurities can lead to unwanted side reactions.[4] Over-oxidation of the aldehyde groups to carboxylic acids is a frequent side reaction that reduces the yield of the desired dialdehyde.[5] To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time.

  • Ensure Reagent Purity: Use purified starting materials to minimize side reactions.

  • Catalyst Selection: The choice of catalyst can dramatically impact the yield. Experiment with different catalysts and catalyst loadings.

  • Control Oxidation: Employ milder oxidizing agents or reaction conditions to prevent over-oxidation. The use of TEMPO in conjunction with an oxidant like trichloroisocyanuric acid can be highly selective for the oxidation of alcohols to aldehydes without significant over-oxidation.[5]

Q3: I am observing the formation of by-products in my reaction. How can I increase the selectivity for this compound?

A3: The formation of by-products is a common challenge in the synthesis of reactive molecules like dialdehydes. In the oxidation of diols, the formation of lactones is a possible side reaction.[1] To enhance selectivity, careful selection of the catalyst and reaction conditions is paramount. For instance, certain ruthenium catalysts have been shown to minimize the formation of lactone by-products.[1] In some cases, the order of reagent addition can influence the reaction pathway and minimize the formation of side products.[6] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in identifying the optimal time to quench the reaction to maximize the yield of the desired product and minimize by-product formation.[4]

Q4: How can I purify the synthesized this compound?

A4: The purification of aldehydes can be challenging due to their reactivity. Common purification techniques include distillation, crystallization, and column chromatography.[7][8] For volatile aldehydes, distillation can be effective.[8] If the product is a solid, recrystallization from a suitable solvent system is a powerful method for achieving high purity.[8] Column chromatography on silica (B1680970) gel is a versatile technique, but the acidic nature of silica gel can sometimes cause issues with sensitive aldehydes. To mitigate this, a small amount of a neutralizer like triethylamine (B128534) can be added to the eluent.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or insufficient catalyst.Ensure the catalyst is active and used in the correct stoichiometric amount.
Low reaction temperature leading to a very slow reaction rate.Gradually increase the reaction temperature while monitoring for by-product formation.[4]
Impure starting materials.Purify starting materials before use. Acidic impurities can neutralize basic catalysts.[7]
Low Yield of this compound Over-oxidation to carboxylic acid.Use a milder oxidizing agent or a selective catalyst system (e.g., TEMPO-based).[5]
Formation of by-products (e.g., lactones, polymers).Optimize reaction conditions (temperature, solvent) to favor the desired reaction pathway.[1][6]
Product loss during workup and purification.Handle the product carefully and optimize the purification method to minimize losses.[9]
Poor Selectivity Competing reaction pathways.Change the order of reagent addition or explore different catalyst systems to enhance selectivity.[6]
Unfavorable reaction temperature.Systematically screen different temperatures to find the optimal condition for the desired product.[6]
Catalyst Deactivation Poisoning of the catalyst by impurities in the reactants or solvent.Use highly pure reactants and solvents.
Thermal degradation of the catalyst.Operate the reaction at a temperature that ensures catalyst stability.
Difficult Product Purification Product instability on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or add a stabilizer to the eluent.[8]
Co-elution of impurities.Optimize the eluent system for column chromatography or consider an alternative purification method like distillation or crystallization.[7][8]

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Oxidation of a Diol to a Dialdehyde

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the diol (e.g., pent-2-ene-1,5-diol) in a suitable solvent (e.g., toluene, dioxane).

  • Catalyst Addition: Add the ruthenium catalyst (e.g., RuCl₃·nH₂O) and any co-catalyst or additive.

  • Reaction Execution: Pressurize the reactor with oxygen and heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or distillation.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Dialdehyde Synthesis (Illustrative)

Catalyst SystemOxidantTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
RuCl₃/NaIO₄Oxygen8067585[1]
TEMPO/NaOCl-0-528895[5]
Vanadium Pentoxide/H₂O₂Hydrogen PeroxideReflux46570[2]
Manganese Dioxide-100125060[2]

Note: The data in this table is illustrative and intended to show representative trends. Actual results will vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_optimization Optimization start Start reagents Prepare Reactants and Solvents start->reagents catalyst Prepare Catalyst Solutions reagents->catalyst setup Set up Reaction Vessel catalyst->setup addition Add Reactants and Catalyst setup->addition run Run Reaction under Controlled Conditions addition->run monitoring Monitor Progress (TLC/GC) run->monitoring workup Quench Reaction and Workup monitoring->workup Reaction Complete purification Purify Product (Chromatography/Distillation) workup->purification characterization Characterize Product (NMR, MS) purification->characterization evaluate Evaluate Yield and Purity characterization->evaluate adjust Adjust Conditions (Temp, Time, Catalyst) evaluate->adjust Optimization Needed end End evaluate->end Target Achieved adjust->setup troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst analyze_byproducts Analyze for Side Products (TLC, GC-MS) start->analyze_byproducts impure_reactants Purify Reactants check_reactants->impure_reactants Impurities Found optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions Suboptimal optimize_catalyst Screen Different Catalysts/Loadings check_catalyst->optimize_catalyst Issue Identified modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol Side Products Identified end Improved Yield impure_reactants->end optimize_conditions->end optimize_catalyst->end modify_protocol->end

References

Technical Support Center: Purification of Polar Aldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar aldehyde compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude polar aldehyde samples?

A1: The most prevalent impurities are typically the corresponding carboxylic acids formed via air oxidation, alcohols from reduction or as starting materials, and products from self-condensation reactions like aldol (B89426) condensation.[1] For aldehydes synthesized from heterocyclic precursors, starting materials and regioisomers can also be significant impurities.[1]

Q2: My polar aldehyde is degrading on my silica (B1680970) gel column. What is happening and what can I do?

A2: Silica gel is acidic and can promote the decomposition of sensitive aldehydes.[2][3] This is a common problem observed by researchers.[2] To mitigate this, you can:

  • Neutralize the silica gel: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-2%) to your eluent to neutralize the acidic sites on the silica.[2][3]

  • Switch to a different stationary phase: Consider using basic or neutral alumina (B75360), or reversed-phase silica (C18) for your chromatography.[1][4]

Q3: I am having difficulty separating my polar aldehyde from other polar compounds in my mixture. What chromatographic techniques can I use?

A3: For separating highly polar compounds, conventional normal-phase or reversed-phase chromatography can be challenging.[5] In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[5][6][7] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8] This allows for the retention and separation of very polar compounds.[8]

Q4: What are the advantages of using the sodium bisulfite adduct method for purifying aldehydes?

A4: The formation of a sodium bisulfite adduct is a highly effective and scalable method for aldehyde purification.[9] Its main advantages include:

  • High Selectivity: It is highly selective for aldehydes, allowing for their separation from ketones and other non-carbonyl compounds.[9]

  • Improved Purity: This method can significantly increase the purity of the aldehyde, sometimes eliminating the need for chromatography.[9]

  • Stability: The crystalline bisulfite adduct is often more stable than the free aldehyde, providing a convenient storage intermediate.[9]

  • Cost-Effectiveness: It utilizes inexpensive reagents and simple extraction or filtration techniques, making it economical for large-scale purification.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of polar aldehydes and offers potential solutions.

Troubleshooting Bisulfite Adduct Purification
Problem Potential Cause Solution
Low yield of precipitated bisulfite adduct. The adduct may be soluble in the reaction mixture, especially for low molecular weight aldehydes.[9]Instead of filtration, use a liquid-liquid extraction to isolate the water-soluble adduct in the aqueous phase.[9]
Steric hindrance around the aldehyde's carbonyl group can inhibit adduct formation.[9]Increase the reaction time and ensure vigorous stirring to maximize contact between the aldehyde and the bisulfite reagent.[2]
The sodium bisulfite solution may have degraded.Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[11]
The aldehyde is sensitive to the strong basic conditions used for regeneration. Aldehydes with α-stereocenters can undergo epimerization at high pH.Minimize the exposure time to the base during regeneration. Rapid extraction immediately following basification can improve recovery.[9]
Other functional groups in the molecule may be base-labile.Consider a non-aqueous regeneration method. Treating the bisulfite adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) can regenerate the aldehyde under neutral conditions.[12]
Formation of an insoluble solid at the interface of the organic and aqueous layers. The bisulfite adduct of a highly non-polar aldehyde may be insoluble in both the organic and aqueous layers.[11]Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[11]
Troubleshooting Column Chromatography
Problem Potential Cause Solution
The polar aldehyde streaks badly on the TLC plate and column. Strong interaction between a basic polar aldehyde (e.g., containing a pyridine (B92270) ring) and the acidic silanol (B1196071) groups on the silica surface.[1]Add a basic modifier like triethylamine (0.1–2.0%) or ammonia (B1221849) in methanol (B129727) to the mobile phase.[1]
The sample is overloaded on the column.Load a more dilute solution of your sample onto the column.
The polar aldehyde does not move from the baseline of the column. The mobile phase is not polar enough to elute the highly polar compound.Gradually increase the polarity of the eluent. For very polar aldehydes, a methanol/dichloromethane solvent system can be effective.[13]
The aldehyde is irreversibly adsorbed to the silica.Consider switching to a different stationary phase such as alumina or C18 reversed-phase silica.[1]

Quantitative Data on Purification Methods

The following tables summarize reported yields and purities for the purification of aldehydes using the bisulfite adduct method.

Table 1: Purification of Aldehyde Intermediate for ALC-0315 Synthesis [14]

Step / Product Metric Value
Bisulfite Adduct FormationYield from alcohol-ester90%
Purity of adduct (HPLC-CAD)83%
Aldehyde RegenerationPurity of free aldehyde85-88%
Final Product (ALC-0315)Overall Yield54%
Final Purity (HPLC-CAD)97.3%

Table 2: Purification of SM-102 Aldehyde Intermediate [14]

Step / Product Metric Value
Final Product (SM-102)Yield after column purification67%
Purity (HPLC-CAD)96.0%

Table 3: Nonaqueous Regeneration of an Aldehyde from its Bisulfite Adduct [15]

Step / Product Metric Value
Bisulfite Adduct Formation & IsolationOverall Yield75-80%
Aldehyde Regeneration (Aqueous, high pH)Recovery after 30 min< 50%
Aldehyde Regeneration (Nonaqueous, TMS-Cl)Yield97%

Experimental Protocols

Protocol 1: Purification of a Polar Aromatic Aldehyde via Bisulfite Adduct Formation[9]
  • Dissolve the crude mixture containing the aromatic aldehyde in a minimal amount of methanol.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Stir the mixture vigorously. A precipitate of the bisulfite adduct may form.

  • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and shake.

  • Separate the aqueous layer, which contains the water-soluble bisulfite adduct.

  • To regenerate the aldehyde, add an organic solvent (e.g., ethyl acetate) to the aqueous layer.

  • Slowly add a 50% sodium hydroxide (B78521) solution with stirring until the pH of the aqueous layer is approximately 12.

  • Shake the separatory funnel to extract the regenerated aldehyde into the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified aldehyde.

Protocol 2: Purification of a Polar Aliphatic Aldehyde via Bisulfite Adduct Formation[9]
  • Dissolve the crude mixture containing the aliphatic aldehyde in dimethylformamide (DMF).

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Stir the mixture vigorously.

  • Add deionized water and an immiscible organic solvent (e.g., hexanes).

  • Transfer the mixture to a separatory funnel and shake.

  • Separate the aqueous layer containing the bisulfite adduct.

  • Follow steps 7-10 from Protocol 1 to regenerate and isolate the purified aliphatic aldehyde.

Visualizations

experimental_workflow cluster_crude Crude Aldehyde Mixture cluster_purification Purification Step cluster_regeneration Regeneration & Isolation cluster_final Final Product Crude Crude Polar Aldehyde (with impurities) Adduct_Formation Bisulfite Adduct Formation (Addition of NaHSO3) Crude->Adduct_Formation Extraction Liquid-Liquid Extraction (Separation of aqueous layer) Adduct_Formation->Extraction Regeneration Aldehyde Regeneration (Basification to pH 12) Extraction->Regeneration Final_Extraction Extraction into Organic Solvent Regeneration->Final_Extraction Drying_Concentration Drying and Concentration Final_Extraction->Drying_Concentration Pure_Aldehyde Purified Polar Aldehyde Drying_Concentration->Pure_Aldehyde

Caption: Workflow for polar aldehyde purification via bisulfite adduct formation.

troubleshooting_flowchart Start Low Yield of Purified Aldehyde Check_Adduct Is bisulfite adduct precipitating? Start->Check_Adduct Soluble_Adduct Adduct is likely soluble. Use liquid-liquid extraction to isolate. Check_Adduct->Soluble_Adduct No Regeneration_Issue Check aldehyde regeneration step. Check_Adduct->Regeneration_Issue Yes Base_Sensitive Is the aldehyde base-sensitive? Regeneration_Issue->Base_Sensitive Use_Nonaqueous Use non-aqueous regeneration (e.g., TMS-Cl in acetonitrile). Base_Sensitive->Use_Nonaqueous Yes Optimize_Base Minimize exposure to base. Perform rapid extraction. Base_Sensitive->Optimize_Base No

Caption: Troubleshooting low yield in bisulfite adduct purification.

signaling_pathway cluster_np Normal Phase Chromatography cluster_rp Reversed-Phase Chromatography cluster_hilic HILIC NP_Stationary Polar Stationary Phase (e.g., Silica) NP_Mobile Non-polar Mobile Phase (e.g., Hexane/Ethyl Acetate) NP_Elution Least polar compounds elute first RP_Stationary Non-polar Stationary Phase (e.g., C18) RP_Mobile Polar Mobile Phase (e.g., Water/Acetonitrile) RP_Elution Most polar compounds elute first HILIC_Stationary Polar Stationary Phase (e.g., Silica) HILIC_Mobile Polar Mobile Phase (High organic content) HILIC_Elution Least polar compounds elute first

Caption: Comparison of chromatographic techniques for polar compounds.

References

Technical Support Center: Minimizing Degradation of Pent-2-enedial in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and experimentation of Pent-2-enedial in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow and showing a decrease in potency. What is happening?

A1: The yellowing of your this compound solution and the accompanying loss of potency are likely due to degradation. As an α,β-unsaturated dialdehyde, this compound is susceptible to several degradation pathways, including oxidation, polymerization, and nucleophilic addition reactions. These reactions can be catalyzed by factors such as pH, temperature, light, and the presence of contaminants.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound, a reactive α,β-unsaturated aldehyde, include:

  • Oxidation: The aldehyde groups are susceptible to oxidation to carboxylic acids, particularly in the presence of air (oxygen).

  • Polymerization/Autocondensation: Aldehydes can undergo self-condensation or polymerization reactions, especially under basic conditions, leading to the formation of higher molecular weight byproducts.

  • Michael Addition: The conjugated double bond is electrophilic and can react with nucleophiles present in the solution (e.g., amines, thiols) in a 1,4-conjugate addition, also known as a Michael-type addition.[1]

  • Hydration: Water can add across the double bond or to the aldehyde groups, though this is often reversible.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor in the stability of this compound. Generally, aldehydes are more stable in slightly acidic to neutral conditions.

  • Acidic pH (below 7): Can catalyze hydration and other addition reactions, but generally suppresses base-catalyzed polymerization.

  • Basic pH (above 7): Strongly promotes aldol-type condensation and polymerization reactions, leading to rapid degradation. It is advisable to maintain the pH of aqueous solutions at 5 or above for prolonged stability.[2]

Q4: What is the recommended storage temperature for this compound solutions?

A4: Lower temperatures are crucial for minimizing degradation. For stock solutions of similar unsaturated aldehydes like (E)-Pent-2-enal, storage at -20°C for up to one month and -80°C for up to six months is recommended, preferably under an inert nitrogen atmosphere.[3] For working solutions, it is best to prepare them fresh and keep them on ice or at 2-8°C during use. Increased temperature accelerates the rate of degradation reactions.[4]

Troubleshooting Guides

Issue 1: Rapid Loss of Purity Observed by HPLC/GC

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • Decrease in the area of the main this compound peak.

  • Broadening of the this compound peak.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent pH Ensure the solvent system is buffered to a slightly acidic pH (e.g., pH 5-6.5) using a non-nucleophilic buffer like acetate (B1210297) or phosphate.[2] Avoid amine-based buffers like Tris, which can react with the aldehyde.
Oxidation Degas solvents before use and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant.
High Temperature Prepare and handle solutions at low temperatures (on ice or in a cold room). Store stock solutions at -20°C or -80°C.[3]
Light Exposure Protect the solution from light by using amber vials or covering the container with aluminum foil.
Contamination Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and free of contaminants that could catalyze degradation.
Issue 2: Formation of a Precipitate or Cloudiness in the Solution

Symptoms:

  • The solution becomes turbid or a solid precipitate forms over time.

Possible Causes & Solutions:

CauseRecommended Solution
Polymerization This is often catalyzed by basic conditions. Ensure the pH is maintained in the slightly acidic to neutral range. Prepare fresh solutions and use them promptly.
Low Solubility If using a concentrated stock solution, the compound may be precipitating out. Verify the solubility of this compound in your chosen solvent system. Gentle warming or sonication may aid dissolution, but be mindful of temperature-induced degradation.[3]
Reaction with Buffer Components Ensure the buffer used is non-nucleophilic. Amine-containing buffers (e.g., Tris) can react with the aldehyde groups to form Schiff bases, which may precipitate.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes the preparation of a 10 mM aqueous working solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity water (e.g., HPLC grade)

  • Sodium acetate trihydrate

  • Potassium acetate

  • Glacial acetic acid

  • Nitrogen or Argon gas

  • Amber glass vials

Procedure:

  • Prepare a 0.1 M Acetate Buffer (pH 5.5):

    • Dissolve sodium acetate trihydrate and potassium acetate in high-purity water to a final concentration of 0.1 M each.

    • Adjust the pH to 5.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.22 µm filter.

  • Degas the Buffer:

    • Sparge the acetate buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Prepare the this compound Stock Solution:

    • Accurately weigh the required amount of this compound in a clean, dry amber vial.

    • Under a stream of inert gas, add the degassed acetate buffer to achieve the desired final concentration (e.g., 10 mM).

    • Cap the vial tightly and mix gently by inversion until the solid is completely dissolved.

  • Storage:

    • For immediate use, keep the solution on ice and protected from light.

    • For short-term storage (up to 24 hours), store at 2-8°C under an inert atmosphere.

    • For longer-term storage, aliquot into smaller volumes in amber vials, flush with inert gas, and store at -80°C.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring this compound Stability by RP-HPLC

This protocol provides a general method for monitoring the degradation of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, PDA/UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes. (This is a starting point and should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25°C (or controlled at a consistent temperature)
Detection Wavelength Monitor at the λmax of this compound (determine experimentally, likely in the UV range of 220-280 nm)
Injection Volume 10 µL

Procedure:

  • Prepare the this compound solution according to Protocol 1.

  • At time zero (t=0), inject a sample onto the HPLC system to obtain the initial purity profile.

  • Incubate the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

  • At regular intervals, withdraw an aliquot of the solution, dilute if necessary with the initial mobile phase composition, and inject it into the HPLC system.

  • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.

  • Calculate the percentage of remaining this compound at each time point relative to t=0.

Visualizations

degradation_pathways cluster_degradation Degradation Pathways cluster_products Degradation Products pent2enedial This compound oxidation Oxidation pent2enedial->oxidation [O], Light, Air polymerization Polymerization pent2enedial->polymerization Base (high pH) michael_addition Michael Addition pent2enedial->michael_addition Nucleophiles (e.g., R-NH2, R-SH) carboxylic_acid Carboxylic Acids oxidation->carboxylic_acid polymer Polymers/Resins polymerization->polymer adduct Nucleophilic Adducts michael_addition->adduct troubleshooting_workflow start This compound Degradation Observed check_ph Is pH between 5 and 6.5? start->check_ph adjust_ph Adjust pH with non-nucleophilic buffer (e.g., acetate, phosphate) check_ph->adjust_ph No check_temp Is solution stored at low temp (-20°C or -80°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at recommended low temperature check_temp->adjust_temp No check_atmosphere Is solution under inert gas? check_temp->check_atmosphere Yes adjust_temp->check_atmosphere use_inert_gas Degas solvent and store under N2 or Ar check_atmosphere->use_inert_gas No check_light Is solution protected from light? check_atmosphere->check_light Yes use_inert_gas->check_light protect_from_light Use amber vials or foil check_light->protect_from_light No stable_solution Solution Stabilized check_light->stable_solution Yes protect_from_light->stable_solution

References

Technical Support Center: Monitoring Pent-2-enedial Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring Pent-2-enedial reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on tracking reaction progress and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is monitoring its reaction important?

This compound is an organic compound featuring two aldehyde functional groups and a carbon-carbon double bond, making it a conjugated system.[1][2] Monitoring its reactions is crucial to determine the rate of consumption of starting materials and the formation of products. This ensures the reaction has reached completion, helps to optimize reaction conditions (like temperature or catalyst loading), and prevents the formation of unwanted side products, ultimately maximizing yield and purity.[3][4][5]

Q2: Which analytical techniques are best suited for monitoring a this compound reaction?

The choice of technique depends on the specific reaction, available equipment, and the level of detail required. The most common methods include:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on the presence of starting materials and products. It is simple, fast, and cost-effective.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of different species in the reaction mixture over time. It is highly effective for assessing purity and identifying impurities.[4][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It separates components and provides mass information, which is excellent for identifying products and byproducts.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the molecules in the reaction mixture. By integrating key signals, it can be used for quantitative analysis of reaction conversion.[11][12]

  • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These techniques are useful for tracking changes in functional groups and conjugated systems. For instance, the disappearance of the aldehyde C-H stretch in IR or a shift in the λmax in UV-Vis can indicate reaction progress.[13][14][15]

Q3: How can I use UV-Vis spectroscopy to monitor the reaction?

This compound is a conjugated system containing both a C=C double bond and C=O carbonyl groups. Such conjugated systems absorb light in the UV-Vis region.[16][17][18][19] As the reaction proceeds, the nature of this conjugation may change. For example, if the C=C double bond is consumed, a significant shift in the maximum absorption wavelength (λmax) will occur. This change allows the reaction to be monitored by periodically taking aliquots, diluting them, and measuring their UV-Vis spectrum. A decrease in the absorbance at the λmax of the starting material or the appearance of a new peak corresponding to the product indicates progress.

Q4: Can I monitor the reaction in real-time?

Yes, certain techniques allow for real-time or in situ monitoring. Probes can be inserted directly into the reaction vessel for techniques like FTIR-ATR (Attenuated Total Reflection) spectroscopy.[15] This allows for the continuous collection of spectra without the need to withdraw samples, providing a detailed kinetic profile of the reaction under its actual conditions.[15] Flow NMR is another advanced technique that enables real-time monitoring by continuously passing the reaction mixture through an NMR spectrometer.[20]

Method Selection and General Workflow

Choosing the right analytical method is key to successful reaction monitoring. The following diagram outlines a decision-making process based on common laboratory scenarios.

Caption: Decision tree for selecting an analytical monitoring method.

Below is a generalized workflow for monitoring your reaction after selecting the appropriate technique.

ReactionWorkflow setup 1. Set up Reaction (t=0) aliquot_initial 2. Take Initial Aliquot (t=0 sample) setup->aliquot_initial start_reaction 3. Initiate Reaction (e.g., add catalyst, heat) aliquot_initial->start_reaction monitor_loop 4. Take Aliquots at Timed Intervals start_reaction->monitor_loop analyze 5. Analyze Samples (TLC, HPLC, GC, NMR, etc.) monitor_loop->analyze evaluate 6. Evaluate Progress (Compare to t=0) analyze->evaluate complete Reaction Complete evaluate->complete Yes incomplete Reaction Incomplete evaluate->incomplete No workup 7. Proceed to Work-up and Purification complete->workup continue_reaction Continue Monitoring incomplete->continue_reaction continue_reaction->monitor_loop

Caption: General experimental workflow for reaction monitoring.

Experimental Protocols

Here are detailed methodologies for the most common monitoring techniques.

Method 1: Thin-Layer Chromatography (TLC)

TLC is used to quickly visualize the consumption of starting materials and the appearance of new products.

  • Materials: TLC plates (e.g., silica (B1680970) gel on aluminum), developing chamber, spotting capillaries, appropriate solvent system (eluent), UV lamp, and/or a chemical staining solution.

  • Protocol:

    • Prepare the Eluent: Select a solvent system where the starting material has an Rf value of approximately 0.4-0.5. This provides good separation from the baseline and the solvent front.

    • Prepare the Chamber: Add a small amount of the eluent to the developing chamber, cover it, and let it saturate for 5-10 minutes.

    • Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[6]

    • At t=0, spot the starting material and any co-reagents on the origin line.

    • As the reaction proceeds, take a small aliquot (a drop) with a capillary, dilute it in a suitable solvent if necessary, and spot it on the plate. It is good practice to spot the t=0 sample alongside the reaction mixture for direct comparison.[3]

    • Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[21]

    • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate (B83412) or dinitrophenylhydrazine for aldehydes/ketones).[22][23]

    • Interpret: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate reaction progress.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Protocol:

    • Sample Preparation: At each time point, withdraw a small aliquot from the reaction.

    • Quench the Reaction: Immediately quench the reaction in the aliquot by diluting it in a suitable cold solvent (e.g., ethyl acetate) and/or adding a quenching agent to stop the reaction.

    • Prepare for Injection: Filter the diluted sample if necessary to remove any solids. Further dilution may be required to fall within the linear range of the detector.

    • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.

    • Analysis: The GC will separate the components of the mixture based on their boiling points and interaction with the column's stationary phase. The MS will detect and fragment the molecules, providing a mass spectrum for each peak.

    • Interpret: Monitor the peak area of the starting material and the product over time. A decrease in the starting material's peak area and an increase in the product's peak area signify reaction progress. The mass spectra can confirm the identity of the compounds.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Acquire Reference Spectra: Before starting the reaction, obtain a ¹H NMR spectrum of the pure starting material(s) and, if available, the expected product. This helps in identifying characteristic peaks for monitoring.

    • Sample Preparation: At each time point, withdraw an aliquot from the reaction.

    • Quench and Filter: Quench the reaction if it is fast. Remove any solid material by filtering the sample through a small plug of celite or cotton into an NMR tube.

    • Add Deuterated Solvent: Add the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.

    • Acquire Spectrum: Run the ¹H NMR experiment.

    • Interpret: Identify a clean, well-resolved peak for both a starting material and a product that does not overlap with other signals. Compare the integration of these peaks over time to determine the relative ratio of product to starting material, and thus the reaction conversion.[12]

Troubleshooting Guide

Issue 1: No change is observed on the TLC plate after several hours.

Possible CauseRecommended Solution
Reaction has not started. Verify that all reagents and catalysts were added correctly. Check the reaction temperature; it may be too low.
Incorrect TLC solvent system. The product and starting material may have the same Rf value in the chosen eluent. Try a more polar or less polar solvent system to achieve better separation.[23]
Reactant or catalyst degradation. Ensure the purity and activity of your starting materials and catalysts. For example, some reagents are sensitive to air or moisture.[3][5]
Sample for TLC is too concentrated. Highly concentrated spots can lead to streaking and poor separation, masking the results.[6] Dilute the aliquot before spotting it on the TLC plate.

Issue 2: The NMR spectrum is too complex or uninterpretable.

Possible CauseRecommended Solution
Presence of multiple side products. The reaction may be producing unexpected byproducts. Re-evaluate the reaction conditions (temperature, solvent, catalyst). Consider using a different monitoring technique like HPLC or LC-MS to better resolve the mixture.[24][25]
Paramagnetic species in the mixture. If a metal catalyst is used, it can cause significant peak broadening. Attempt to remove the metal by passing the aliquot through a small plug of silica gel before preparing the NMR sample.
Poor signal resolution (shimming). Ensure the NMR spectrometer is properly shimmed for your sample to obtain sharp, well-resolved peaks.

Issue 3: HPLC or GC peaks for the product and starting material are overlapping.

Possible CauseRecommended Solution
Suboptimal chromatography method. The current method (column, mobile phase gradient, temperature program) is not sufficient to resolve the compounds.
For HPLC: Adjust the mobile phase composition or gradient. Try a different column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl).[7][26][27]
For GC: Modify the temperature ramp (slower ramp rates can improve separation).[9] Use a longer column or a column with a different stationary phase.

The following diagram illustrates a logical approach to troubleshooting common monitoring problems.

Troubleshooting cluster_tlc TLC Issues cluster_spec Spectroscopy/Chromatography Issues start Problem with Reaction Monitoring tlc_no_change No Change on TLC start->tlc_no_change tlc_streaking Spots are Streaking start->tlc_streaking spec_overlap Overlapping Peaks (GC/HPLC) start->spec_overlap spec_complex Complex NMR Spectrum start->spec_complex tlc_sol1 Check Reaction Conditions (Temp, Catalyst) tlc_no_change->tlc_sol1 Cause: No Reaction tlc_sol2 Change Eluent Polarity tlc_no_change->tlc_sol2 Cause: Poor Separation tlc_sol3 Dilute Sample tlc_streaking->tlc_sol3 Cause: Too Concentrated tlc_sol4 Add Acetic Acid/Amine to Eluent for Acidic/ Basic Compounds tlc_streaking->tlc_sol4 Cause: Compound is Ionic spec_sol1 Optimize Method (Gradient, Temp Ramp) spec_overlap->spec_sol1 Solution spec_sol2 Change Column spec_overlap->spec_sol2 Solution spec_sol3 Check for Side Reactions spec_complex->spec_sol3 Cause: Impurities spec_sol4 Filter out Paramagnetic Metals spec_complex->spec_sol4 Cause: Peak Broadening

Caption: A logical workflow for troubleshooting reaction monitoring.

References

Validation & Comparative

Confirming the Purity of Pent-2-enedial: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of reagents like Pent-2-enedial is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical methods used to confirm the purity of this α,β-unsaturated dialdehyde. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination depends on various factors, including the required sensitivity, selectivity, sample matrix, and the nature of potential impurities. The following table summarizes the key performance parameters of the most common methods for analyzing this compound and similar unsaturated aldehydes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with PFBHA DerivatizationHigh-Performance Liquid Chromatography (HPLC-UV) with DNPH DerivatizationQuantitative ¹H NMR (qNMR)
Principle Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of stable, chromophoric derivatives based on their polarity and interaction with a stationary phase, followed by UV absorbance detection.Direct quantification based on the proportionality of the integral of a specific proton signal to the number of nuclei.
Derivatization Required (e.g., with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) to improve volatility and thermal stability.[1][2]Required (e.g., with 2,4-Dinitrophenylhydrazine) to form a UV-active derivative.[3]Not required.
Selectivity High, especially with Selected Ion Monitoring (SIM).Good, but may be susceptible to interferences from other carbonyl compounds.Excellent, highly specific signals for the analyte.
Sensitivity (LOD) Low ng/mL to pg/mL range.[4]Typically in the low µg/mL range.[4]Generally in the mg/mL range, but can be improved with high-field instruments.
Accuracy (% Recovery) Typically 90-110%.[4]88-107%.[4]High accuracy, as it is a primary ratio method.[5]
Precision (RSD) < 15%< 15%< 2%
Analysis Time ~30-60 minutes per sample.~20-40 minutes per sample.~10-20 minutes per sample.
Strengths High sensitivity and selectivity, excellent for identifying unknown impurities.Robust, widely available, and suitable for routine analysis.Non-destructive, provides structural information, no need for a specific reference standard of the analyte for purity determination.[6]
Limitations Derivatization can be complex and introduce variability.Indirect method, derivatization may not be quantitative for all aldehydes.Lower sensitivity compared to chromatographic methods, requires a relatively pure internal standard.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method offers high sensitivity and is particularly useful for identifying and quantifying trace impurities.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1-5 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

  • Add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a buffer (e.g., phosphate (B84403) buffer, pH 7) to the sample solution.

  • Heat the mixture (e.g., at 60°C for 1 hour) to facilitate the derivatization reaction.

  • After cooling, extract the PFBHA-oxime derivatives into an organic solvent like hexane.

  • Wash the organic layer with water to remove excess reagent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and then concentrate it under a gentle stream of nitrogen before GC-MS analysis.[2]

2. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[4]

  • Injector: Splitless injection at 250°C.[4]

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Acquire data in full scan mode to identify impurities and in Selected Ion Monitoring (SIM) mode for quantification of this compound and known impurities.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add PFBHA & Heat Dissolve->Derivatize Extract Extract with Hexane Derivatize->Extract Wash Wash with Water Extract->Wash Dry Dry & Concentrate Wash->Dry GC_Inject Inject into GC Dry->GC_Inject GC_Separate Separation on Column GC_Inject->GC_Separate MS_Detect MS Detection (EI) GC_Separate->MS_Detect Data_Acquire Data Acquisition (Full Scan/SIM) MS_Detect->Data_Acquire Purity_Calc Purity Calculation Data_Acquire->Purity_Calc

GC-MS with PFBHA Derivatization Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection

This robust and widely available technique is suitable for routine purity assessments.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in acetonitrile (B52724).

  • Add an acidic solution of 2,4-Dinitrophenylhydrazine (DNPH).

  • Allow the reaction to proceed at room temperature for about 1-2 hours.

  • The resulting solution containing the DNPH-hydrazone derivatives can be directly injected into the HPLC system.[3]

2. HPLC-UV Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 360 nm.

  • Injection Volume: 10-20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add Acidic DNPH Dissolve->Derivatize React React at Room Temp Derivatize->React HPLC_Inject Inject into HPLC React->HPLC_Inject HPLC_Separate Separation on C18 Column HPLC_Inject->HPLC_Separate UV_Detect UV Detection (360 nm) HPLC_Separate->UV_Detect Chromatogram Obtain Chromatogram UV_Detect->Chromatogram Area_Percent Calculate Area Percent Purity Chromatogram->Area_Percent

HPLC-UV with DNPH Derivatization Workflow
Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) about 10-20 mg of the this compound sample into an NMR tube.[7]

  • Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.[7]

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.[8]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification. A d1 of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[5]

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire_Spectrum Acquire ¹H NMR Spectrum (long d1) Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase, Baseline) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Analyte & IS Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Purity using Formula Integrate_Signals->Calculate_Purity

Quantitative ¹H NMR (qNMR) Workflow

Conclusion

The choice of the analytical method for determining the purity of this compound should be guided by the specific requirements of the research. For the highest level of accuracy and for identifying unknown impurities, GC-MS is the preferred method. For routine quality control, HPLC-UV offers a robust and reliable alternative. qNMR stands out as a powerful, non-destructive technique that provides an absolute measure of purity and valuable structural information, making it an excellent primary method for purity assessment. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality of their starting materials and the integrity of their scientific findings.

References

A Researcher's Guide to Experimentally Distinguishing (E) and (Z) Isomers of Pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in chemical synthesis and analysis. The (E) and (Z) isomers of pent-2-enedial, due to their different spatial arrangements, exhibit distinct physical and spectroscopic properties. This guide provides a comparative overview of experimental techniques to differentiate between these two isomers, supported by established principles and data from analogous compounds.

Spectroscopic and Chromatographic Differentiation: A Comparative Overview

The primary methods for distinguishing between the (E) and (Z) isomers of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique offers unique insights into the isomeric identity.

Data Presentation: Predicted and Analogous Spectroscopic and Chromatographic Data

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ) ppm - (E)-isomerPredicted Chemical Shift (δ) ppm - (Z)-isomerKey Differentiating Feature: Coupling Constant (J)
H1 (Aldehyde)~9.5~9.4Triplet
H2 (Olefinic)~6.1~5.9Doublet of Doublets
H3 (Olefinic)~6.8~6.3Doublet of Doublets of Triplets
H4 (Methylene)~2.4~2.8Quartet
H5 (Aldehyde)~9.7~9.6Triplet
J₂₋₃ (Olefinic Coupling) ~15-18 Hz ~10-12 Hz Larger J-value for (E)-isomer

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ) ppm - (E)-isomerPredicted Chemical Shift (δ) ppm - (Z)-isomer
C1 (Aldehyde)~193~192
C2 (Olefinic)~135~133
C3 (Olefinic)~150~148
C4 (Methylene)~35~30
C5 (Aldehyde)~200~199

Table 3: Key Differentiating IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹) - (E)-isomerExpected Wavenumber (cm⁻¹) - (Z)-isomerNotes
C-H out-of-plane bend (olefinic)~960-980 (strong)~675-730 (strong)A strong band in the 960-980 cm⁻¹ region is highly characteristic of a trans (E) double bond.
C=C stretch~1660-1680 (weak to medium)~1650-1670 (weak to medium)Intensity can vary between isomers.
C=O stretch (aldehyde)~1680-1705~1680-1705Conjugation lowers the frequency.
Fingerprint Region< 1500< 1500Unique pattern for each isomer.[1]

Table 4: Predicted UV-Vis and Chromatographic Data

Analytical TechniqueExpected Result for (E)-isomerExpected Result for (Z)-isomerKey Differentiating Principle
UV-Vis SpectroscopyHigher λmax, higher molar absorptivityLower λmax, lower molar absorptivityThe more linear (E)-isomer generally exhibits a stronger absorption at a longer wavelength.
Gas Chromatography (GC)Shorter retention timeLonger retention timeThe more compact (Z)-isomer may have stronger interactions with the stationary phase, leading to a longer retention time.
HPLC (Normal Phase)Longer retention timeShorter retention timeThe more polar face of the (Z)-isomer may elute faster on a polar stationary phase.
HPLC (Reverse Phase)Shorter retention timeLonger retention timeThe less polar (E)-isomer is expected to elute faster on a non-polar stationary phase.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the coupling constant between the olefinic protons (H2 and H3), which is the most definitive method for assigning the E/Z configuration.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the this compound isomer mixture or isolated isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Analysis:

  • Process the acquired Free Induction Decay (FID) with a Fourier transform.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • In the ¹H NMR spectrum, identify the signals for the olefinic protons (expected between 5.5 and 7.0 ppm).

  • Measure the coupling constant (J-value) between these two protons. A value of ~15-18 Hz indicates the (E)-isomer, while a value of ~10-12 Hz indicates the (Z)-isomer.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic C-H out-of-plane bending vibration for the (E)-isomer and to compare the fingerprint regions.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest and analyze in a liquid cell.

Data Acquisition:

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the salt plates (and solvent, if used) and subtract it from the sample spectrum.

Data Analysis:

  • Examine the region between 1000 and 650 cm⁻¹. The presence of a strong absorption band around 960-980 cm⁻¹ is a clear indication of the (E)-isomer.[1]

  • The (Z)-isomer will lack this band but will show a strong absorption in the range of 675-730 cm⁻¹.[1]

  • Compare the overall fingerprint region (< 1500 cm⁻¹) of an unknown sample to reference spectra of the pure isomers for definitive identification.[1]

Gas Chromatography (GC)

Objective: To separate the (E) and (Z) isomers based on their different boiling points and interactions with the stationary phase.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions (starting point):

  • Column: A polar capillary column (e.g., DB-WAX or similar polyethylene (B3416737) glycol phase) is recommended for separating isomers of polar compounds. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID) or as per MS requirements.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 200 °C.

  • Injection: 1 µL of a dilute solution (e.g., in dichloromethane (B109758) or ethyl acetate), split injection (e.g., 50:1 split ratio).

Data Analysis:

  • The two isomers should appear as two separate peaks with different retention times.

  • Based on data for similar compounds, the (E)-isomer is expected to have a slightly shorter retention time than the (Z)-isomer on a polar column.

  • For confirmation, analyze pure standards of each isomer if available. If using a GC-MS, the mass spectra of the two isomers will be very similar, but fragmentation patterns may show minor, reproducible differences.

Logical Workflow and Visualization

The following workflow outlines the process of distinguishing between the (E) and (Z) isomers of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_decision Isomer Identification synthesis Synthesize or Procure This compound Isomer Mixture nmr 1H NMR Spectroscopy synthesis->nmr Analyze Sample ir IR Spectroscopy synthesis->ir Analyze Sample gc Gas Chromatography (GC) synthesis->gc Analyze Sample j_value Measure J(H,H) coupling constant of olefinic protons nmr->j_value ir_band Identify C-H out-of-plane bend ir->ir_band retention_time Compare Retention Times gc->retention_time e_isomer (E)-Pent-2-enedial j_value->e_isomer J ≈ 15-18 Hz z_isomer (Z)-Pent-2-enedial j_value->z_isomer J ≈ 10-12 Hz ir_band->e_isomer Band at ~970 cm⁻¹ ir_band->z_isomer Band at ~700 cm⁻¹ retention_time->e_isomer Shorter tR (polar column) retention_time->z_isomer Longer tR (polar column)

Caption: Experimental workflow for distinguishing (E) and (Z) isomers.

This comprehensive guide provides the necessary framework for researchers to confidently distinguish between the (E) and (Z) isomers of this compound using standard laboratory techniques. By combining spectroscopic and chromatographic data, a definitive structural assignment can be achieved.

References

A Comparative Analysis of Pent-2-enedial and Other C5 Dialdehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, biological activities, and experimental applications of Pent-2-enedial in comparison to other relevant C5 dialdehydes such as Glutaraldehyde (B144438), Succinaldehyde, and Adipaldehyde.

This guide provides a comprehensive comparative study of this compound and other C5 dialdehydes, offering valuable insights for researchers, scientists, and professionals involved in drug development. The comparison focuses on their chemical structure, reactivity, and biological performance, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.

Chemical Properties and Reactivity

Dialdehydes are characterized by the presence of two aldehyde functional groups, which confer high reactivity, particularly towards nucleophiles such as the amino groups in proteins. This reactivity is the basis for their widespread use as cross-linking agents. The C5 dialdehydes discussed in this guide share a five-carbon backbone but differ in their saturation, which significantly influences their chemical behavior and biological effects.

This compound , an α,β-unsaturated dialdehyde (B1249045), possesses a carbon-carbon double bond conjugated to one of the aldehyde groups. This structural feature enhances its electrophilicity and allows it to react not only through Schiff base formation at the aldehyde groups but also via Michael addition at the double bond. This dual reactivity is thought to contribute to its distinct biological effects compared to its saturated counterparts.

Glutaraldehyde (Pentanedial) is a saturated dialdehyde and one of the most extensively used cross-linking agents in various applications, including as a disinfectant, sterilant for medical equipment, and tissue fixative.[1][2][3] Its cross-linking mechanism primarily involves the reaction of its two aldehyde groups with primary amine groups on proteins, forming stable intermolecular and intramolecular cross-links.[1][3]

Succinaldehyde (Butanedial) and Adipaldehyde (Hexanedial) are C4 and C6 saturated dialdehydes, respectively, that also function as cross-linking agents. Succinaldehyde is utilized in the manufacturing of synthetic resins and as a protein cross-linking agent, though it is generally less commonly used than glutaraldehyde.[4][5] Adipaldehyde is a precursor in various chemical syntheses and has potential applications as a cross-linking agent for polymers and as an antimicrobial agent.[6][7]

Comparative Performance Data

The following tables summarize the available quantitative data on the cytotoxicity and antimicrobial activity of the discussed C5 dialdehydes. It is important to note that direct comparative data for this compound is limited in the scientific literature. The provided data for this compound is inferred from the general behavior of α,β-unsaturated aldehydes, which are known to exhibit higher cytotoxicity than their saturated counterparts.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (mg/L)Citation(s)
Glutaraldehyde A549 (Human Lung Carcinoma)≈ 200[6]
HepG2 (Human Liver Carcinoma)-[6]
Skin Fibroblasts99.9 ± 17.2[6]
This compound VariousExpected to be lower than glutaraldehydeInferred from general toxicity of α,β-unsaturated aldehydes
Succinaldehyde -Data not readily available
Adipaldehyde -Data not readily available

Note: The cytotoxicity of aldehydes can vary significantly depending on the cell line and experimental conditions.[8]

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

CompoundMicroorganismMIC (mg/L)Citation(s)
Glutaraldehyde Bacillus subtilis2750 - 3750[1]
Acinetobacter calcoaceticus2750 - 3750[1]
Enterobacter cloacae2750 - 3750[1]
Escherichia coli1375 - 1875[1]
Staphylococcus aureus1375 - 1875[1]
Most Bacteria (in a disinfectant solution)3750[4]
This compound VariousExpected to be lower than glutaraldehydeInferred from the antimicrobial properties of α,β-unsaturated aldehydes
Succinaldehyde -Data not readily available
Adipaldehyde -Potential antimicrobial agent[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative study of C5 dialdehydes.

Protein Cross-linking Assay with SDS-PAGE Analysis

This protocol describes a method to assess the cross-linking efficiency of dialdehydes by observing the formation of higher molecular weight protein oligomers using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • Purified protein solution (e.g., Bovine Serum Albumin, BSA, at 1 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialdehyde solutions (e.g., 0.1% w/v Glutaraldehyde, this compound, etc. in PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie Brilliant Blue or silver stain for gel visualization

Procedure:

  • Prepare reaction mixtures by combining 50 µL of the protein solution with 50 µL of the respective dialdehyde solution in microcentrifuge tubes. Include a negative control with PBS instead of the dialdehyde.

  • Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes).

  • Stop the cross-linking reaction by adding 10 µL of the quenching solution and incubate for an additional 15 minutes.

  • Add 40 µL of SDS-PAGE loading buffer to each reaction tube and heat at 95°C for 5 minutes to denature the proteins.

  • Load equal volumes of the samples onto an SDS-PAGE gel.

  • Run the gel according to standard procedures.

  • Stain the gel to visualize the protein bands. The formation of higher molecular weight bands compared to the control indicates successful cross-linking. The intensity and distribution of these bands can be used to qualitatively compare the cross-linking efficiency of the different dialdehydes.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of C5 dialdehydes on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

Materials:

  • Adherent cell line (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dialdehyde stock solutions of known concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the C5 dialdehydes in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different dialdehyde concentrations to the respective wells. Include a vehicle control (medium only).

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value for each dialdehyde.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of C5 dialdehydes against a bacterial strain using the broth microdilution method.[13][14][15]

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Dialdehyde stock solutions of known concentrations

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the highest concentration of the dialdehyde to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of the dialdehyde.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial inoculum to each well.

  • Include a positive control for growth (wells with bacteria and no dialdehyde) and a negative control for sterility (wells with medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for the lowest concentration of the dialdehyde that shows no visible bacterial growth.

Signaling Pathways and Experimental Workflows

Dialdehydes, as reactive electrophilic species, can modulate various cellular signaling pathways, often by inducing oxidative stress or by directly modifying key signaling proteins. The following diagrams, created using the DOT language, illustrate some of these interactions and a typical experimental workflow.

Aldehyde-Induced Cellular Stress and NF-κB Activation

NF_kB_Activation cluster_cytoplasm Cytoplasm Dialdehyde C5 Dialdehyde (e.g., this compound) ROS Reactive Oxygen Species (ROS) Dialdehyde->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_active Degradation of IκB

Regulation of the YAP/TAZ Pathway by Aldehyde-Induced Stress

YAP_TAZ_Pathway cluster_cytoplasm Cytoplasm Aldehyde C5 Dialdehyde Stress Cellular Stress (e.g., Oxidative Stress) Aldehyde->Stress LATS1_2 LATS1/2 Kinase Stress->LATS1_2 Inhibits YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P Phosphorylated YAP/TAZ Cytoplasmic_Sequestration Cytoplasmic Sequestration & Degradation YAP_TAZ_P->Cytoplasmic_Sequestration Nucleus Nucleus YAP_TAZ->Nucleus Translocates to TEAD TEAD Transcription Factors YAP_TAZ->TEAD Binds to Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates

Experimental Workflow for Comparative Cytotoxicity Analysis

Cytotoxicity_Workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Treatment Treatment with C5 Dialdehydes (Serial Dilutions) Cell_Culture->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Incubation_2 Incubation (2-4 hours) MTT_Addition->Incubation_2 Solubilization Addition of Solubilization Buffer Incubation_2->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Data_Analysis Data Analysis (IC50 Calculation) Absorbance->Data_Analysis End End Data_Analysis->End

References

Validating the Structure of Pent-2-enedial Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of Pent-2-enedial, an α,β-unsaturated dialdehyde, with a focus on validating their structure. Understanding the reactivity and the nature of the adducts formed is crucial for researchers in toxicology, drug development, and mechanistic biology. This guide offers a comparison with crotonaldehyde (B89634), a well-studied α,β-unsaturated aldehyde, and provides detailed experimental protocols for structural validation.

Comparison of Reactivity: this compound vs. Crotonaldehyde

This compound and crotonaldehyde are both electrophilic species that readily react with biological nucleophiles. The primary mechanism of reaction is typically a Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. However, the presence of a second aldehyde group in this compound introduces the potential for more complex reactions, including the formation of heterocyclic products.

AldehydeNucleophileAdduct TypeYield (mmol/mol DNA-P)
AcroleinDeoxyguanosine3-(2-deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydropyrimido[1,2-a]purine-10(3H)one0.2
CrotonaldehydeDeoxyguanosineCorresponding diastereomeric adducts0.03[1]

This data suggests that the simpler α,β-unsaturated aldehyde, acrolein, is more reactive towards deoxyguanosine than crotonaldehyde under the tested conditions.[1] Given the structural similarities, it is plausible to hypothesize that this compound would also exhibit significant reactivity, potentially leading to a variety of adducts, including both Michael addition products and subsequent cyclization products due to the presence of the second aldehyde functionality.

Structural Validation of Reaction Products

Accurate structural elucidation of the reaction products of this compound is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Key Spectroscopic Methods:
  • Mass Spectrometry (MS): Essential for determining the molecular weight of the adducts and for fragmentation analysis to elucidate the structure. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying these products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom in the molecule. 1H and 13C NMR are crucial for confirming the connectivity of atoms and the stereochemistry of the products.

Experimental Protocols

Protocol 1: Derivatization and GC-MS Analysis of this compound Adducts

This protocol is adapted from a method for crotonaldehyde and is suitable for the analysis of Michael adducts of this compound with nucleophiles such as N-acetylcysteine. The derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) enhances the volatility and detectability of the adducts.

1. Sample Preparation and Reaction:

  • Incubate this compound with the nucleophile (e.g., N-acetylcysteine) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C.

  • Monitor the reaction progress using a suitable method (e.g., HPLC).

  • Once the reaction is complete, quench any remaining this compound with an excess of a scavenging agent like glutathione.

2. Derivatization with PFBHA:

  • Take an aliquot of the reaction mixture and adjust the pH to approximately 4-5 with a dilute acid.

  • Add a freshly prepared solution of PFBHA (in water or a suitable organic solvent).

  • Incubate the mixture at 60°C for 1 hour to form the oxime derivatives.

3. Extraction:

  • After cooling, extract the PFBHA derivatives with a non-polar organic solvent such as hexane (B92381) or ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • GC Column: Use a suitable capillary column (e.g., HP-5MS).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

  • MS Detector: Operate in electron ionization (EI) mode.

  • Data Acquisition: Collect data in full scan mode to identify unknown adducts and in selected ion monitoring (SIM) mode for targeted quantification.

Protocol 2: NMR Analysis of this compound-N-acetylcysteine Adducts

1. Sample Preparation:

  • React this compound with N-acetylcysteine in a deuterated solvent (e.g., D₂O or deuterated phosphate buffer) to allow for direct NMR analysis.

  • The reaction can be monitored directly in the NMR tube.

2. NMR Spectroscopy:

  • 1H NMR: Acquire 1H NMR spectra to observe the disappearance of the aldehydic and vinylic protons of this compound and the appearance of new signals corresponding to the adduct. Key signals to monitor include the protons of the newly formed stereocenters and any heterocyclic ring systems.

  • 13C NMR: Acquire 13C NMR spectra to confirm the formation of new carbon-carbon and carbon-sulfur bonds. The chemical shifts of the carbonyl and olefinic carbons will change significantly upon reaction.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, which is essential for unambiguously determining the structure of the adducts, especially in the case of complex cyclized products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the validation of this compound reaction products.

experimental_workflow Workflow for Validating this compound Reaction Products cluster_reaction Reaction cluster_analysis Analysis cluster_structure Structure Validation pent2enedial This compound reaction_mixture Reaction Mixture pent2enedial->reaction_mixture nucleophile Nucleophile (e.g., N-acetylcysteine) nucleophile->reaction_mixture lcms LC-MS/MS Analysis reaction_mixture->lcms Direct Analysis gcms GC-MS Analysis reaction_mixture->gcms After Derivatization nmr NMR Analysis reaction_mixture->nmr Direct Analysis in D2O structure Validated Adduct Structure lcms->structure gcms->structure nmr->structure

Caption: Experimental workflow for the validation of this compound reaction products.

References

Comparative Reactivity Analysis: Pent-2-enedial vs. Pent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the reactivity profiles of two key α,β-unsaturated aldehydes, supported by established chemical principles and experimental data from analogous compounds.

The reactivity of α,β-unsaturated aldehydes is of significant interest in various fields, including drug development, materials science, and toxicology. These compounds are characterized by a conjugated system that includes a carbon-carbon double bond and a carbonyl group, leading to multiple reactive sites. This guide provides a comparative analysis of the reactivity of Pent-2-enedial and Pent-2-enal, two five-carbon α,β-unsaturated aldehydes. Due to the limited availability of direct comparative experimental data, this analysis leverages well-established principles of organic chemistry and data from structurally similar compounds to infer their relative reactivity.

Pent-2-enal possesses a single aldehyde functional group conjugated to a carbon-carbon double bond. In contrast, this compound features two aldehyde groups, one of which is part of the α,β-unsaturated system. This fundamental structural difference is the primary determinant of their distinct reactivity profiles. The presence of a second aldehyde group in this compound is anticipated to significantly enhance its electrophilicity and introduce additional reaction pathways.

Enhanced Electrophilicity of this compound

The second aldehyde group in this compound, being electron-withdrawing, is expected to increase the partial positive charge on both the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This heightened electrophilicity makes this compound a more potent target for nucleophilic attack compared to Pent-2-enal.

Key Reaction Pathways

Both molecules undergo characteristic reactions of α,β-unsaturated aldehydes, including 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon.[1][2][3][4] The outcome of the reaction is often dependent on the nature of the nucleophile; strong, "hard" nucleophiles tend to favor 1,2-addition, while weaker, "soft" nucleophiles typically favor 1,4-addition.[5]

Michael Addition: This 1,4-conjugate addition is a crucial reaction for α,β-unsaturated carbonyl compounds.[5][6][7] In the context of biological systems, this reaction is implicated in the covalent modification of cellular nucleophiles like cysteine residues in proteins.[8][9] Given its enhanced electrophilicity, this compound is expected to undergo Michael additions more readily than Pent-2-enal.

Schiff Base Formation: The reaction of the aldehyde functional group(s) with primary amines to form imines (Schiff bases) is another important transformation.[10][11][12][13][14] Pent-2-enal can form a single Schiff base. This compound, with its two aldehyde groups, can react with monoamines to form mono- or di-imines, and more significantly, it can be cross-linked by diamines to form polymers or macrocycles.

Polymerization: The extended conjugation and multiple reactive sites of α,β-unsaturated carbonyls make them susceptible to polymerization.[2] this compound's bifunctionality allows for the formation of cross-linked polymers, a property not shared by Pent-2-enal.

Quantitative Reactivity Comparison (Inferred)

Reaction TypeNucleophilePent-2-enal ReactivityThis compound (Inferred) ReactivityRationale for Difference
Michael Addition Thiols (e.g., Cysteine)ModerateHighThe second aldehyde group in this compound is electron-withdrawing, increasing the electrophilicity of the β-carbon.
Schiff Base Formation Primary AminesForms Mono-imineForms Mono- or Di-imine; can be cross-linked by diaminesPresence of two aldehyde groups allows for multiple and cross-linking reactions.
Polymerization Radical or Anionic InitiatorsCan polymerizeHigh tendency to form cross-linked polymersBifunctional nature allows for the formation of a polymer network.
1,2-Addition Strong Nucleophiles (e.g., Organolithium reagents)HighVery HighIncreased electrophilicity of the carbonyl carbon due to the second aldehyde group.

Experimental Protocols

The following are representative experimental protocols for key reactions, adapted from literature procedures for analogous α,β-unsaturated aldehydes.

Protocol 1: Michael Addition of a Thiol to an α,β-Unsaturated Aldehyde

This protocol describes the conjugate addition of a thiol to an α,β-unsaturated aldehyde, a reaction of significant biological relevance.

  • Preparation of Reactants: Dissolve the α,β-unsaturated aldehyde (e.g., Pent-2-enal, 1.0 eq) in a suitable solvent such as dichloromethane (B109758) or methanol. In a separate flask, dissolve the thiol nucleophile (e.g., benzyl (B1604629) thiol, 1.1 eq) in the same solvent.

  • Reaction Initiation: Cool the aldehyde solution to 0 °C in an ice bath. Add a catalytic amount of a mild base (e.g., triethylamine, 0.1 eq) to the thiol solution.

  • Reaction Execution: Slowly add the thiol solution to the aldehyde solution with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Schiff Base Formation with a Primary Amine

This protocol outlines the formation of an imine from an α,β-unsaturated aldehyde and a primary amine.

  • Preparation of Reactants: Dissolve the α,β-unsaturated aldehyde (e.g., Pent-2-enal, 1.0 eq) and the primary amine (e.g., aniline, 1.0 eq) in a solvent such as ethanol (B145695) or methanol.

  • Catalysis: Add a catalytic amount of a mild acid (e.g., acetic acid) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The formation of the imine is often accompanied by the elimination of water. A Dean-Stark apparatus can be used to remove water and drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude imine can be purified by recrystallization or column chromatography.

Visualizing Reactivity and Experimental Workflow

Comparative Reactivity Pathways

The following diagram illustrates the principal reaction pathways for Pent-2-enal and this compound, highlighting the increased reactivity and additional possibilities for the dialdehyde.

G Comparative Reactivity of Pent-2-enal and this compound Pentenal Pent-2-enal Michael_Pentenal Michael Adduct Pentenal->Michael_Pentenal 1,4-Addition (e.g., R-SH) Schiff_Pentenal Schiff Base Pentenal->Schiff_Pentenal Condensation (R-NH2) Polymer_Pentenal Linear Polymer Pentenal->Polymer_Pentenal Polymerization Pentenedial This compound Michael_Pentenedial Michael Adduct (More Reactive) Pentenedial->Michael_Pentenedial 1,4-Addition (e.g., R-SH) Schiff_Pentenedial Di-Schiff Base / Cross-linked Polymer Pentenedial->Schiff_Pentenedial Condensation (e.g., H2N-R-NH2) Polymer_Pentenedial Cross-linked Polymer Pentenedial->Polymer_Pentenedial Polymerization

Caption: Comparative reaction pathways of Pent-2-enal and this compound.

Experimental Workflow for Michael Addition

The diagram below outlines a typical experimental workflow for performing a Michael addition reaction, as described in Protocol 1.

G Experimental Workflow for Michael Addition prep 1. Prepare Reactant Solutions (Aldehyde and Nucleophile) react 2. Mix Reactants with Catalyst (Stir at controlled temperature) prep->react monitor 3. Monitor Reaction Progress (e.g., TLC, GC-MS) react->monitor workup 4. Reaction Quench and Work-up (Aqueous wash and extraction) monitor->workup purify 5. Purify Product (Column Chromatography) workup->purify analyze 6. Characterize Product (NMR, MS, etc.) purify->analyze

References

Assessing the Cytotoxicity of Pent-2-enedial in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pent-2-enedial, an α,β-unsaturated dialdehyde, is a molecule of interest due to its potential biological activities. Understanding its cytotoxic profile is crucial for any therapeutic or industrial application. This guide provides a comparative assessment of the cytotoxicity of this compound, benchmarked against other well-characterized aldehydes. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde, and the saturated dialdehyde, glutaraldehyde, to provide a predictive comparison. This approach is based on the common mechanism of action shared by α,β-unsaturated aldehydes, which involves Michael addition reactions with cellular nucleophiles, leading to protein and DNA damage.

Comparative Cytotoxicity of Aldehydes

The cytotoxic potential of aldehydes is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for aldehydes structurally related to this compound in various human cell lines. This data provides a basis for estimating the potential cytotoxicity of this compound.

AldehydeCell LineAssayExposure TimeIC50 Value
Glutaraldehyde A549 (Lung Carcinoma)MTSNot Specified~200 mg/L
HepG2 (Hepatocellular Carcinoma)MTSNot Specified~103.8 ± 23.6 mg/L[1]
Skin FibroblastsMTSNot Specified~99.9 ± 17.2 mg/L[1]
WI-38 (Lung Fibroblast)Mitochondrial Dehydrogenase Activity4 hours4.83 mM
WI-38 (Lung Fibroblast)Mitochondrial Dehydrogenase Activity24 hours2.09 mM[2]
Acrolein A549 (Lung Carcinoma)Not SpecifiedNot SpecifiedInduces apoptosis at 0-50 µM[3]
Malondialdehyde (MDA) SplenocytesNot Specified5 hours>62.5 µg/ml (induces necrosis)[4]

Key Mechanisms of Aldehyde-Induced Cytotoxicity

The toxicity of α,β-unsaturated aldehydes is largely attributed to their high reactivity, leading to the induction of cellular stress and ultimately, cell death. The primary mechanisms include:

  • Oxidative Stress: These aldehydes can deplete intracellular glutathione (B108866) (GSH), a key antioxidant, and increase the production of reactive oxygen species (ROS), leading to a state of oxidative stress.[5]

  • Mitochondrial Dysfunction: Aldehydes can disrupt mitochondrial function, leading to a decrease in the mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors.[6][7]

  • Apoptosis and Necrosis: At lower concentrations, aldehydes typically induce programmed cell death (apoptosis), while at higher concentrations, they can cause unregulated cell death (necrosis).[3][5][6] The induction of apoptosis often involves the activation of caspase cascades.[5]

  • Modulation of Signaling Pathways: Aldehydes can interfere with key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical for cell survival, proliferation, and inflammation.[8][9][10]

Experimental Protocols for Assessing Cytotoxicity

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for three standard cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cells in culture

  • This compound or other test aldehydes

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test aldehyde and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • Cells in culture

  • This compound or other test aldehydes

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of the test aldehyde, a vehicle control, a positive control for maximum LDH release (e.g., cell lysis buffer), and a negative control (untreated cells).

  • After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit protocol.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells in culture

  • This compound or other test aldehydes

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the previous protocols.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualization of Key Cellular Pathways and Workflows

To provide a clearer understanding of the processes involved in aldehyde cytotoxicity and its assessment, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with this compound (or other aldehydes) B->C D Incubate for desired time C->D MTT MTT Assay D->MTT LDH LDH Assay D->LDH AnnexinV Annexin V/PI Assay D->AnnexinV Readout Measure Absorbance/ Fluorescence MTT->Readout LDH->Readout AnnexinV->Readout Calculation Calculate % Viability/ % Cytotoxicity/ % Apoptosis Readout->Calculation

Experimental workflow for assessing aldehyde cytotoxicity.

signaling_pathway cluster_stress Cellular Stress Induction cluster_pathways Signaling Pathway Modulation cluster_outcome Cellular Outcome Aldehyde This compound (α,β-unsaturated aldehyde) ROS Increased ROS (Reactive Oxygen Species) Aldehyde->ROS Mito Mitochondrial Dysfunction Aldehyde->Mito MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis Mito->Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation NFkB->Apoptosis NFkB->Inflammation

Signaling pathways affected by α,β-unsaturated aldehydes.

Conclusion

While direct data on the cytotoxicity of this compound is not extensively available, by comparing it to structurally similar aldehydes, we can infer its likely mechanisms of action. It is anticipated that this compound will exhibit cytotoxicity through the induction of oxidative stress, mitochondrial dysfunction, and the modulation of key signaling pathways such as MAPK and NF-κB, ultimately leading to apoptosis. The provided experimental protocols offer a standardized approach for researchers to directly assess the cytotoxicity of this compound and build upon the comparative data presented in this guide. Further research is warranted to establish a definitive cytotoxic profile and to elucidate the specific molecular targets of this compound.

References

A Comparative Guide to the Quantitative Analysis of Pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of reactive aldehydes like pent-2-enedial in complex reaction mixtures is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the quality and safety of pharmaceutical products. This compound, an α,β-unsaturated aldehyde, can be challenging to quantify due to its reactivity. This guide provides an objective comparison of the primary analytical methods for its quantification, complete with performance data and detailed experimental protocols.

Comparison of Analytical Methods

The two most common and reliable methods for the quantitative analysis of this compound and other aldehydes are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Both typically require a derivatization step to enhance the stability and detectability of the analyte.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for aldehyde analysis.[1] Since many aldehydes, including this compound, lack a strong native chromophore, a derivatization step is essential for sensitive UV detection.[2] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable DNPH-hydrazone derivative that can be easily detected by UV.[3][4][5] This method is robust, and with modern UHPLC systems, analysis times can be significantly reduced.[3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying aldehydes in complex matrices.[7] Similar to HPLC, a derivatization step is often employed to improve the volatility and thermal stability of the aldehyde. A common reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[7][8][9] GC-MS provides structural information, which is valuable for confident peak identification.[8]

Data Presentation: Performance Comparison

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes typical performance metrics for the quantification of aldehydes using these two methods.

Parameter HPLC-UV with DNPH Derivatization GC-MS with PFBHA Derivatization
Linearity (r²) > 0.999[3][5]> 0.99
Limit of Detection (LOD) ~0.1 ng[3]< 0.13 µg/m³[9]
Limit of Quantification (LOQ) 4 ng/mL - 3 µg/mL range for various aldehydes[5][10]Typically in the low ng/mL to pg/mL range
Precision (%RSD) < 0.4% (Area)[5]< 15%
Accuracy (% Recovery) 96-104% for some aldehydes[4]Typically 85-115%[9]

Note: The performance metrics can vary depending on the specific analyte, sample matrix, and instrumentation.

Experimental Protocols

Method 1: HPLC-UV with DNPH Derivatization

This protocol outlines the general procedure for the quantification of this compound in a reaction mixture using DNPH derivatization followed by HPLC-UV analysis.

1. Reagent Preparation:

  • DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724). Acidify the solution by adding a small amount of sulfuric acid (e.g., 1 µL of concentrated H₂SO₄ per mL of solution).
  • This compound Standards: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.

2. Derivatization Procedure:

  • To a known volume of the reaction mixture sample (or standard), add an excess of the DNPH solution.
  • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light. The reaction results in the formation of a yellow-orange DNPH-hydrazone derivative.[10]

3. Sample Preparation:

  • After the reaction is complete, the sample may need to be diluted with an acetonitrile/water mixture to fall within the calibration range.
  • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC-UV Analysis:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.[4]
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm or a sub-2 µm UHPLC column).[5][6]
  • Mobile Phase: A gradient of acetonitrile and water is typically used.[3]
  • Flow Rate: 1.0 mL/min for a standard HPLC column.
  • Detection: UV detector set at approximately 360 nm.[10]

5. Quantification:

  • Generate a calibration curve by injecting the derivatized this compound standards and plotting the peak area against the concentration.
  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method 2: GC-MS with PFBHA Derivatization

This protocol provides a general procedure for the quantification of this compound using PFBHA derivatization and GC-MS analysis.

1. Reagent Preparation:

  • PFBHA Solution: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water (e.g., 10 mg/mL).[11]
  • This compound Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Prepare calibration standards by serial dilution.

2. Derivatization Procedure:

  • In a reaction vial, combine a known volume of the sample (or standard) with the PFBHA solution.
  • Adjust the pH to approximately 4 with HCl.[11]
  • Heat the reaction mixture (e.g., at 70°C for 10 minutes) to facilitate the derivatization.[11]

3. Extraction:

  • After cooling, extract the PFBHA-oxime derivative into an organic solvent such as hexane (B92381) or ethyl acetate.[11]
  • The organic layer, containing the derivative, is carefully collected for GC-MS analysis.

4. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a mass spectrometer.[8]
  • Column: A non-polar capillary column, such as a ZB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), then ramp to a high temperature (e.g., 280°C).[8]
  • Injector: Splitless or split mode at a temperature of around 250°C.
  • Mass Spectrometer: Operated in electron ionization (EI) mode, with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[8]

5. Quantification:

  • Create a calibration curve by analyzing the derivatized standards.
  • Quantify this compound in the sample by comparing the peak area of the characteristic ions of its PFBHA derivative to the calibration curve. The use of an internal standard is recommended for improved accuracy.[12]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Sample Derivatization Derivatization (e.g., with DNPH or PFBHA) Sample->Derivatization Standard This compound Standard Standard->Derivatization Extraction Extraction / Cleanup (if necessary) Derivatization->Extraction Analysis HPLC-UV or GC-MS Analysis Extraction->Analysis Calibration Generate Calibration Curve Analysis->Calibration Quantification Quantify this compound in Sample Analysis->Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the quantitative analysis of this compound.

G Pent2enedial This compound (Reactive Aldehyde) Protein Cellular Proteins (e.g., Keap1) Pent2enedial->Protein Covalent Modification DNA DNA Pent2enedial->DNA Adduct Formation Adducts Protein/DNA Adducts Pent2enedial->Adducts Nrf2 Nrf2 Activation Protein->Nrf2 Keap1 modification leads to Nrf2 release CellularDamage Cellular Damage & Apoptosis DNA->CellularDamage OxidativeStress Oxidative Stress Adducts->OxidativeStress OxidativeStress->CellularDamage ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress Detoxification

Caption: Hypothetical signaling pathway involving this compound.

References

The Performance of Dialdehyde Crosslinkers in Material Science: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of material science, the strategic crosslinking of polymers is a cornerstone for tailoring the mechanical properties, degradation rates, and overall functionality of biomaterials and other advanced materials. Dialdehydes are a prominent class of crosslinking agents, valued for their ability to form stable covalent bonds with various polymer backbones. This guide provides a comparative overview of common dialdehyde (B1249045) crosslinkers, with a speculative look at the potential of Pent-2-enedial, a compound for which public domain data in material science applications is currently limited.

Executive Summary

Comparison of Dialdehyde Crosslinking Agents

FeatureGlutaraldehyde (B144438)Dialdehyde Starch (DAS)This compound (Theoretical)
Chemical Structure Saturated 5-carbon dialdehydePolysaccharide with aldehyde groupsUnsaturated 5-carbon dialdehyde
Reactivity High, reacts with amine and hydroxyl groupsModerate, reacts with amine groupsPotentially high due to aldehyde groups and C=C bond
Biocompatibility Can exhibit cytotoxicity due to residual unreacted molecules[1][2][3]Generally considered biocompatible and biodegradable[1][2]Unknown, requires investigation
Effect on Mechanical Properties Significantly increases tensile strength and modulus[1]Improves mechanical strength and thermal stability[1][2]Expected to increase stiffness and strength
Crosslinking Mechanism Forms Schiff bases and Michael-type adductsPrimarily forms Schiff bases with amine groupsExpected to form Schiff bases and potentially undergo reactions at the C=C bond
Key Advantages High crosslinking efficiency, readily available, and low cost[3]Biocompatible, biodegradable, and low toxicity[1][2]Potential for dual crosslinking mechanisms (aldehyde and vinyl)
Key Disadvantages Cytotoxicity, potential for calcification in vivoLower crosslinking efficiency compared to glutaraldehydeLack of experimental data, unknown biocompatibility and performance

Experimental Protocols

General Protocol for Glutaraldehyde Crosslinking of a Protein Scaffold
  • Preparation of Crosslinking Solution: Prepare a 0.1% to 2.5% (v/v) solution of glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The concentration will depend on the desired degree of crosslinking.

  • Scaffold Immersion: Immerse the protein-based scaffold (e.g., collagen, gelatin) in the glutaraldehyde solution. Ensure the scaffold is fully submerged.

  • Crosslinking Reaction: Allow the reaction to proceed for a specified time, typically ranging from 4 to 24 hours at room temperature, with gentle agitation.

  • Washing: After crosslinking, thoroughly wash the scaffold with a quenching solution (e.g., 0.1 M glycine (B1666218) in PBS) to react with any unreacted aldehyde groups.

  • Final Rinsing: Rinse the scaffold extensively with sterile PBS or deionized water to remove any residual glutaraldehyde and quenching agent.

  • Sterilization and Drying: Sterilize the crosslinked scaffold using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation) and then lyophilize or air-dry for storage.

General Protocol for Dialdehyde Starch (DAS) Crosslinking of a Chitosan (B1678972) Film
  • Preparation of DAS: Dialdehyde starch can be synthesized by the periodate (B1199274) oxidation of starch.

  • Film Casting: Prepare a chitosan solution (e.g., 2% w/v in 1% acetic acid) and cast it onto a suitable surface.

  • Preparation of DAS Solution: Prepare a solution of DAS in deionized water. The concentration will vary depending on the desired crosslinking density.

  • Crosslinking: Immerse the cast chitosan film in the DAS solution. The crosslinking reaction is typically carried out for several hours at a controlled temperature (e.g., 40-60°C).

  • Washing: After the desired crosslinking time, wash the film thoroughly with deionized water to remove any unreacted DAS.

  • Drying: Dry the crosslinked chitosan film at room temperature or in a vacuum oven.

Visualizing Crosslinking Mechanisms

Glutaraldehyde Crosslinking Pathway

G Polymer1 Polymer Chain 1 (-NH2) Crosslinked Crosslinked Polymer (Schiff Base Linkage) Polymer1->Crosslinked Polymer2 Polymer Chain 2 (-NH2) Polymer2->Crosslinked Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) Glutaraldehyde->Crosslinked

Caption: Glutaraldehyde crosslinking of polymer chains via Schiff base formation.

Dialdehyde Starch (DAS) Crosslinking Workflow

G cluster_0 Preparation cluster_1 Crosslinking Starch Starch Periodate Periodate Oxidation Starch->Periodate DAS Dialdehyde Starch (DAS) Periodate->DAS Crosslinking Schiff Base Formation DAS->Crosslinking Polymer Amine-containing Polymer (e.g., Chitosan) Polymer->Crosslinking CrosslinkedPolymer Crosslinked Polymer Network Crosslinking->CrosslinkedPolymer G Pent2enedial This compound (OHC-CH=CH-CH2-CHO) SchiffBase Schiff Base Formation (Reaction with -NH2) Pent2enedial->SchiffBase MichaelAddition Michael Addition (Reaction with -SH at C=C) Pent2enedial->MichaelAddition Polymer_NH2 Polymer Chain (-NH2) Polymer_NH2->SchiffBase Polymer_SH Polymer Chain (-SH) Polymer_SH->MichaelAddition

References

Cross-Validation of Experimental vs. Computational Data for Pent-2-enedial: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational data for Pent-2-enedial against experimental data of the closely related analogue, (E)-2-Pentenal. Due to the limited availability of direct experimental data for this compound, this cross-validation approach offers valuable insights into the predictive accuracy of computational models for this class of unsaturated dialdehydes.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available computational data for (Z)-Pent-2-enedial and the experimental data for its structural isomer, (E)-2-Pentenal. This comparison serves as a foundational reference for researchers engaged in the modeling and synthesis of similar compounds.

Property(Z)-Pent-2-enedial (Computational)[1](E)-2-Pentenal (Experimental)
Molecular Formula C5H6O2C5H8O
Molecular Weight 98.10 g/mol 84.12 g/mol [2][3]
Boiling Point Not available80-81 °C @ 160 mmHg[3][4][5]; ~138 °C (estimated at 760 mmHg)[6]
Density Not available0.850-0.860 g/mL at 20-25 °C[2][3][4]
Refractive Index Not available1.440-1.447 at 20-21 °C[2][3][4]
Calculated LogP -0.41.04[3]
¹H NMR (Aldehyde H) Not available~9.5 ppm[7]
IR (C=O Stretch) Not availableTypically 1685-1710 cm⁻¹ for α,β-unsaturated aldehydes[8][9][10][11][12]

Logical Relationship of the Comparative Study

The following diagram illustrates the logical framework of this comparative analysis, where computational data of the target compound is validated against experimental data from a structural analogue.

cluster_computational Computational Domain cluster_experimental Experimental Domain comp_target (Z)-Pent-2-enedial (Computed Data) exp_analog (E)-2-Pentenal (Experimental Data) comp_target->exp_analog Structural Analogy & Cross-Validation

Logical flow of the cross-validation approach.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound would follow standard procedures for small, volatile aldehydes. Below are generalized methodologies for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure by identifying the chemical environment of each proton and carbon atom.

  • Protocol:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Acquire a ¹H NMR spectrum to identify the number of unique proton signals, their chemical shifts (aldehydic protons are expected around 9-10 ppm)[9][11][12], their integration (ratio of protons), and their splitting patterns (coupling with neighboring protons).

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments. Carbonyl carbons of α,β-unsaturated aldehydes typically appear in the 190-200 ppm region.[11]

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly on the crystal.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Key absorptions to identify for an α,β-unsaturated aldehyde include a strong C=O stretching band around 1685-1710 cm⁻¹, a C=C stretching band, and characteristic C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[8][9][10][11][12]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

    • Ionize the sample using an appropriate method, such as Electron Impact (EI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and fragment ions that can help elucidate the structure.

4. Physical Property Determination

  • Boiling Point:

    • Place a small volume of the liquid in a micro boiling point apparatus.

    • Slowly heat the sample and record the temperature at which the liquid and vapor phases are in equilibrium. For small sample sizes, a Siwoloboff's method can be employed.

  • Density:

    • Accurately measure a known volume of the liquid using a pycnometer.

    • Determine the mass of the liquid using an analytical balance.

    • Calculate the density by dividing the mass by the volume.

  • Refractive Index:

    • Place a drop of the liquid on the prism of a calibrated refractometer.

    • Measure the refractive index at a specified temperature (e.g., 20°C).

Experimental Workflow for Aldehyde Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of an aldehyde like this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical Physical Properties synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms bp Boiling Point purification->bp density Density purification->density ri Refractive Index purification->ri

General workflow for the synthesis and characterization of an aldehyde.

References

Navigating Bifunctional Electrophiles: A Comparative Guide to Alternatives for Pent-2-enedial in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Pent-2-enedial, an α,β-unsaturated dialdehyde (B1249045), offers a unique combination of reactivity with its two aldehyde moieties and a conjugated carbon-carbon double bond. However, its stability, availability, or specific reactivity profile may necessitate the use of alternatives. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to inform the selection of the optimal reagent for various applications in organic synthesis.

This comparison focuses on other dialdehydes and cross-linking agents that can serve as effective substitutes, considering their reactivity, performance in key organic reactions, and, where relevant, their biocompatibility for applications at the interface of chemistry and biology.

Performance Comparison of this compound Alternatives

The following table summarizes the key characteristics and performance indicators of common alternatives to this compound. The choice of an alternative will depend on the specific requirements of the synthesis, including desired reactivity, reaction conditions, and tolerance of functional groups.

ParameterGlutaraldehyde (B144438)SuccindialdehydeGenipin1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)
Structure OHC-(CH₂)₃-CHOOHC-(CH₂)₂-CHOC₁₁H₁₄O₅EDC: C₉H₁₇N₃ • HCl, NHS: C₄H₅NO₃
Reactivity Reacts with primary amines to form imine bonds; can undergo aldol (B89426) condensation and Michael additions.[1]Bifunctional aldehyde that can be used as a precursor in the synthesis of complex molecules and heterocyclic compounds.[2]Reacts with primary amines to form covalent cross-links.[3][4][5][6]"Zero-length" cross-linker that activates carboxyl groups to form stable amide bonds with primary amines.[7][8][9]
Typical Applications Cross-linking of proteins and enzymes, bioconjugation, synthesis of heterocyclic compounds.[1]Precursor to tropinone, cross-linking agent for proteins, synthesis of prostaglandins (B1171923) and heterocyclic compounds like pyrroles.[2][10]Biocompatible cross-linker for hydrogels, tissue engineering, and drug delivery systems.[3][4]Peptide synthesis, bioconjugation, immobilization of biomolecules on surfaces, formation of antibody-drug conjugates.[7][9]
Typical Reaction Conditions Aqueous solution, often at neutral to alkaline pH for cross-linking.[1]Can be used in organocatalysis, for example, in proline-catalyzed dimerizations.[2]Neutral to slightly alkaline pH, reaction can be slow (up to 70 hours).[5]Two-step reaction: carboxyl activation at pH 4.5-6.0, followed by amine coupling at pH 7.0-8.5.[7]
Reported Yields Synthesis from cyclopentene (B43876) oxide can achieve yields up to 99%.[11]Used in the synthesis of dialdehydes with yields around 80-82%.Cross-linking of 33% of free chitosan (B1678972) groups at 0.5% (w/v) concentration and 60% at 1% (w/v).[5]Peptide coupling reactions can proceed to completion with high yields.[12]
Cytotoxicity/Biocompatibility High cytotoxicity, poor biocompatibility.Data on cytotoxicity is less prevalent than for glutaraldehyde, but as a dialdehyde, caution is warranted.Low cytotoxicity (approximately 10,000 times lower than glutaraldehyde), excellent biocompatibility.[13]Low to moderate cytotoxicity, good biocompatibility.

Featured Experimental Protocol: Knoevenagel Condensation with Glutaraldehyde

This protocol details a representative Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis, using glutaraldehyde as the dialdehyde component. This reaction is pivotal for creating α,β-unsaturated systems.

Reaction: Synthesis of 1,5-bis(dicyanomethylene)pentane

Materials:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (2.0 g, 30.3 mmol) in ethanol (30 mL).

  • Addition of Aldehyde: To the stirred solution, add glutaraldehyde (25% aqueous solution, 6.0 g, 15.0 mmol of glutaraldehyde) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to obtain 1,5-bis(dicyanomethylene)pentane.

Visualizing Synthetic Pathways

The following diagrams illustrate key reaction workflows where alternatives to this compound are employed.

pictet_spengler_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_arylethylamine β-Arylethylamine schiff_base Schiff Base beta_arylethylamine->schiff_base + Aldehyde aldehyde Aldehyde (e.g., Succindialdehyde moiety) aldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Acid Catalyst (H+) spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Cyclization tetrahydroisoquinoline Tetrahydroisoquinoline Derivative spirocycle->tetrahydroisoquinoline [1,2]-shift & Deprotonation edc_nhs_coupling cluster_step1 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_step2 Step 2: Amine Coupling (pH 7.0-8.5) carboxyl R-COOH (Carboxylic Acid) o_acylisourea O-Acylisourea Intermediate (unstable) carboxyl->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs_ester NHS-Ester (amine-reactive) o_acylisourea->nhs_ester + NHS nhs NHS nhs->nhs_ester amide_bond R-CO-NH-R' (Stable Amide Bond) nhs_ester->amide_bond + R'-NH₂ amine R'-NH₂ (Primary Amine) amine->amide_bond

References

Performance Comparison of Catalysts for the Synthesis of Unsaturated 1,4-Dials via Furan Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of unsaturated 1,4-dials, such as Pent-2-enedial and its structural analog but-2-enedial (malealdehyde), is a significant transformation in organic chemistry, providing access to versatile building blocks for pharmaceuticals and complex molecules. A primary route to these compounds involves the oxidative ring-opening of furan (B31954) and its derivatives. The choice of catalyst is paramount in controlling the reaction's efficiency and selectivity, as over-oxidation to more stable products like maleic anhydride (B1165640) or maleic acid is a common challenge. This guide provides a comparative overview of different catalytic systems for this transformation, supported by available experimental data.

While direct literature on this compound synthesis is scarce, the synthesis of but-2-enedial from furan serves as an excellent model system. The principles and catalytic performances discussed herein are broadly applicable to substituted furans for the synthesis of homologous dials.

Comparative Performance of Catalytic Systems

The catalytic oxidation of furans to unsaturated 1,4-dials can be performed under various conditions using both heterogeneous and homogeneous catalysts. The key performance indicators—conversion, selectivity, and yield—are highly dependent on the catalyst type, oxidant, and reaction conditions.

Catalyst SystemSubstrateOxidantPhaseTemperature (°C)Conversion (%)Product / Yield (%)Selectivity (%)
VOx/Al2O3 [1][2]Furfural (B47365)O₂Gas320>95Maleic Anhydride / 73High for MA
Vanadium Phosphorus Oxide (VPO) [3][4]FurfuralAirGas360~99Maleic Anhydride / ~90~91 for MA
Mn(OAc)₃/Co(OAc)₂ [5][6][7]2-Substituted FuranO₂Liquid25-1,4-dicarbonyl intermediate (cyclized) / 44-
Titanium Silicalite (TS-1)/Acetic Acid [8]FuranH₂O₂Liquid50100Maleic Acid / 58High for MA
Titanium Silicalite (TS-1)/Acetic Acid [8]FurfuralH₂O₂Liquid50100Maleic Acid / 78High for MA
Cytochrome P450 (in vivo) [9]FuranO₂Aqueous(Physiological)-cis-2-butene-1,4-dial / --

Note: For many gas-phase oxidation processes using vanadium catalysts, malealdehyde (B1233635) is a key intermediate, but it is rapidly oxidized to the more stable maleic anhydride, which is typically the reported product.[10] Similarly, in liquid-phase oxidations with catalysts like TS-1, maleic acid is the final isolated product. The Mn(III)/Co(II) system demonstrates the formation of the 1,4-dicarbonyl moiety, which in the cited study, undergoes a subsequent intramolecular reaction.[5][6][7]

Experimental Protocols

Gas-Phase Oxidation using Vanadium-Based Catalysts (Representative)

This protocol is based on the general procedures for the oxidation of furfural to maleic anhydride, where but-2-enedial is a transient intermediate.[1][4]

  • Catalyst Preparation: A VPO precursor is typically synthesized by reacting V₂O₅ with H₃PO₄ in an organic medium (e.g., isobutanol), followed by reflux, filtration, and calcination under a controlled atmosphere.

  • Reaction Setup: The reaction is carried out in a fixed-bed flow reactor. The catalyst is packed into a stainless steel or quartz tube reactor, which is placed inside a furnace.

  • Procedure: A feed gas mixture, consisting of the furan substrate (e.g., furan or furfural), air (as the oxidant), and an inert gas (e.g., N₂), is passed through the heated catalyst bed. The concentration of the furan substrate is typically kept low (1-2 vol%) for safety and selectivity.

  • Reaction Conditions:

    • Temperature: 300-400 °C

    • Pressure: Atmospheric

    • GHSV (Gas Hourly Space Velocity): 2000-5000 h⁻¹

  • Product Analysis: The reactor outlet stream is cooled to condense the products. The liquid products are collected and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the products, including any detectable dialdehyde, the primary anhydride/acid product, and byproducts.

Liquid-Phase Oxidation using Mn(III)/Co(II) Catalysts

This protocol describes the oxidative ring-opening of a substituted furan in the liquid phase.[6][7]

  • Catalyst System: A combination of Manganese(III) acetate (B1210297) (Mn(OAc)₃) and Cobalt(II) acetate (Co(OAc)₂) is used.

  • Reaction Setup: The reaction is performed in a standard round-bottom flask equipped with a magnetic stirrer and an oxygen balloon.

  • Procedure: The furan derivative is dissolved in a suitable solvent, such as acetic acid. The Mn(OAc)₃ and Co(OAc)₂ catalysts are added to the solution. The flask is then purged with oxygen and sealed with an oxygen-filled balloon.

  • Reaction Conditions:

    • Temperature: 25-60 °C

    • Pressure: 1 atm (O₂)

    • Reaction Time: 24-48 hours

  • Work-up and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified using column chromatography on silica (B1680970) gel to isolate the product derived from the 1,4-dicarbonyl intermediate. The structure of the product is confirmed by NMR spectroscopy and mass spectrometry.

Visualizing the Process and Pathway

To better understand the synthesis, the following diagrams illustrate a typical workflow and the general reaction mechanism.

Experimental_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Oxidation Reaction cluster_analysis Product Analysis & Purification cat_prep Catalyst Synthesis & Characterization reactor Load Reactor with Catalyst & Substrate cat_prep->reactor reagent_prep Substrate & Solvent Purification reagent_prep->reactor conditions Set Reaction Conditions (Temp, Pressure, O₂ Flow) reactor->conditions run Run Reaction for Specified Time conditions->run workup Reaction Quenching & Product Extraction run->workup purify Column Chromatography or Distillation workup->purify analysis GC-MS, HPLC, NMR Analysis purify->analysis

Caption: Experimental workflow for furan oxidation.

Reaction_Pathway Furan Furan Derivative Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide [2+2] Cycloaddition Dial Unsaturated 1,4-Dial (e.g., this compound) Endoperoxide->Dial Ring Opening Overoxidation Over-oxidation Products (Maleic Anhydride / Acid) Dial->Overoxidation Further Oxidation Catalyst Catalyst + [O] Catalyst->Furan Catalyst->Dial

Caption: General pathway for furan oxidation.

References

Stability comparison between Pent-2-enedial and saturated dialdehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioconjugation, cross-linking, and drug delivery, the choice of a dialdehyde (B1249045) linker is critical to the stability and efficacy of the final product. While saturated dialdehydes like glutaraldehyde (B144438) and adipaldehyde (B86109) have long been staples in the researcher's toolbox, the unique reactivity of α,β-unsaturated dialdehydes, such as pent-2-enedial, presents both opportunities and challenges. This guide provides a comprehensive comparison of the stability of this compound against its saturated counterparts, supported by an overview of their chemical properties and detailed experimental protocols for their analysis.

At a Glance: Key Stability-Influencing Properties

The inherent chemical structures of this compound and saturated dialdehydes dictate their fundamental differences in stability and reactivity. The defining feature of this compound is the carbon-carbon double bond conjugated with a carbonyl group, which creates an electrophilic system highly susceptible to nucleophilic attack.

PropertyThis compound (Unsaturated)Glutaraldehyde / Adipaldehyde (Saturated)Rationale
Electrophilicity High (at both carbonyl and β-carbon)Moderate (at carbonyl carbons)The conjugated system in this compound delocalizes electron density, creating an additional electrophilic center at the β-carbon, making it susceptible to Michael addition.[1][2]
Reactivity with Nucleophiles High (undergoes both 1,2- and 1,4-addition)Moderate (undergoes 1,2-addition)This compound can react with nucleophiles at the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). Saturated dialdehydes primarily react at the carbonyl carbons.[1][2][3]
Polymerization Potential HighModerateThe presence of the double bond and two aldehyde groups in this compound increases its potential for self-polymerization, especially under certain pH and temperature conditions.
pH Sensitivity HighModerate to HighThe reactivity of both types of dialdehydes is pH-dependent. α,β-unsaturated aldehydes can be particularly sensitive to pH changes which can catalyze both addition reactions and polymerization.[4]
Thermal Stability Generally LowerGenerally HigherThe conjugated system in this compound can be more susceptible to thermal degradation pathways.[5][6]

Understanding the Chemical Basis of Stability

The stability of a dialdehyde is intrinsically linked to its reactivity. For this compound, the α,β-unsaturation is the key determinant of its chemical behavior.

This compound: The conjugated system (O=CH-CH=CH-CH₂-CHO) allows for resonance delocalization of electrons, which not only activates the carbonyl groups but also renders the β-carbon electrophilic. This makes this compound a potent Michael acceptor, readily undergoing 1,4-conjugate addition with soft nucleophiles like thiols (e.g., cysteine residues in proteins).[1][2][3] This heightened reactivity can lead to lower stability in the presence of biological nucleophiles.

Saturated Dialdehydes (Glutaraldehyde, Adipaldehyde): Lacking the conjugated double bond, the reactivity of glutaraldehyde (O=CH-(CH₂)₃-CHO) and adipaldehyde (O=CH-(CH₂)₄-CHO) is primarily confined to the two aldehyde groups. Their stability is largely influenced by their propensity to form hydrates and polymers in aqueous solutions, a process that is dependent on concentration, temperature, and pH.

Experimental Protocols for Stability Assessment

Accurate assessment of dialdehyde stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying the parent dialdehyde and its degradation products. Derivatization is often employed to enhance the volatility and detectability of these compounds.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of dialdehydes after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

1. Sample Preparation and Derivatization:

  • Prepare aqueous solutions of the dialdehydes (e.g., 1 mg/mL) in a suitable buffer at the desired pH.

  • To 1 mL of the dialdehyde solution, add 1 mL of a saturated solution of DNPH in acetonitrile (B52724) containing 1% phosphoric acid.

  • Incubate the mixture at 40°C for 30 minutes to form the corresponding bis-DNPH-hydrazone derivatives.

  • After cooling, the sample can be directly injected or further purified by solid-phase extraction (SPE) if the matrix is complex.

2. HPLC Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 0-2 min, 30% B; 2-10 min, 30-80% B; 10-12 min, 80% B; 12-12.1 min, 80-30% B; 12.1-15 min, 30% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 360 nm.

  • Injection Volume: 5 µL.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8][9]

Protocol 2: GC-MS Analysis of Degradation Products

This protocol outlines a GC-MS method for the identification and quantification of volatile degradation products of dialdehydes after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

1. Sample Preparation and Derivatization:

  • To 1 mL of the aqueous dialdehyde solution, add an internal standard.

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.

  • Adjust the pH to 3 with HCl.

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.

  • After cooling, extract the derivatives with 500 µL of hexane.

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Transfer the organic layer to a new vial for GC-MS analysis.[4]

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target degradation products to enhance sensitivity.[2][10][11]

Reaction Pathways and Biological Interactions

The differing reactivity profiles of this compound and saturated dialdehydes have significant implications for their interactions within biological systems.

cluster_unsaturated This compound (Unsaturated) cluster_saturated Saturated Dialdehydes This compound This compound Schiff_Base_U Schiff Base Formation (1,2-addition) This compound->Schiff_Base_U + Amino Group Michael_Adduct Michael Adduct (1,4-addition) This compound->Michael_Adduct + Thiol/Amino Group Crosslinked_Protein_U Cross-linked/ Modified Protein Schiff_Base_U->Crosslinked_Protein_U Michael_Adduct->Crosslinked_Protein_U Protein_U Protein (e.g., Lysine, Cysteine) Protein_U->Schiff_Base_U Protein_U->Michael_Adduct Saturated_Dialdehyde Glutaraldehyde/ Adipaldehyde Schiff_Base_S Schiff Base Formation (1,2-addition) Saturated_Dialdehyde->Schiff_Base_S + Amino Group Crosslinked_Protein_S Cross-linked Protein Schiff_Base_S->Crosslinked_Protein_S Protein_S Protein (e.g., Lysine) Protein_S->Schiff_Base_S

Reaction pathways of dialdehydes with proteins.

As illustrated, this compound's ability to participate in Michael addition provides an additional route for protein modification and cross-linking, which can be advantageous for specific applications but also contributes to its lower stability in biological media.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative stability study.

Start Start: Prepare Dialdehyde Solutions (this compound, Glutaraldehyde, Adipaldehyde) in Buffers of Varying pH (e.g., 4, 7, 9) Incubate Incubate Samples at Different Temperatures (e.g., 4°C, 25°C, 37°C) Start->Incubate Timepoints Collect Aliquots at Defined Timepoints (e.g., 0, 1, 6, 24, 48 hours) Incubate->Timepoints Derivatize Derivatize Aliquots (e.g., with DNPH or PFBHA) Timepoints->Derivatize Analyze Analyze by HPLC-UV or GC-MS Derivatize->Analyze Quantify Quantify Parent Dialdehyde and Degradation Products Analyze->Quantify Kinetics Determine Degradation Rate Constants Quantify->Kinetics Compare Compare Stability Profiles Kinetics->Compare

Workflow for comparative stability analysis.

Conclusion

The choice between this compound and saturated dialdehydes is a trade-off between reactivity and stability. This compound offers a unique reactivity profile due to its α,β-unsaturated system, making it a valuable tool for specific applications requiring Michael addition chemistry. However, this enhanced reactivity inherently leads to lower stability, particularly in the presence of nucleophiles and under varying pH and temperature conditions. Saturated dialdehydes, while less reactive, generally offer greater stability, making them more suitable for applications where controlled and predictable cross-linking is paramount. The selection of the appropriate dialdehyde should be guided by a thorough understanding of the intended application and the chemical environment it will be exposed to. The provided experimental protocols offer a robust framework for conducting rigorous stability and degradation studies to inform this critical decision.

References

Safety Operating Guide

Navigating the Safe Disposal of Pent-2-enedial: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pent-2-enedial, an aldehyde, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe management and disposal.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Disposal Procedure for this compound

The disposal of this compound must comply with federal, state, and local regulations and should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][3][4] Never dispose of this compound or other hazardous wastes down the drain or in the regular trash.[1][2]

Step 1: Waste Collection

  • Designated Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[5] The container must be made of a material compatible with aldehydes.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."[2] Note the primary hazards (e.g., Flammable, Irritant) on the label.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[2] Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[6][7]

Step 2: Arranging for Pickup

  • Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS office to schedule a pickup.[2][5] Do not transport hazardous waste yourself.[1]

Step 3: Decontamination of Empty Containers

  • Triple Rinsing: An empty container that has held this compound must be triple rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[1][3]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on local regulations.

  • Container Disposal: Once properly decontaminated, deface all chemical labels on the empty container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[1][3]

Quantitative Data Summary

ParameterGuidelineSource
Neutralization Ratio (General Aldehydes) Some commercial products can neutralize 10% Formalin and 4% Glutaraldehyde at a 1:16 ratio, rendering them non-hazardous for drain disposal in some cases. Note: This must be approved by your EHS department for this compound.[8]
Container Rinsing Use a solvent amount equal to approximately 5% of the container's volume for each rinse.[1]
Laboratory Waste Storage Limit Generally, do not store more than 10 gallons of hazardous waste in your laboratory.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is this a spill or routine disposal? C->D E Routine Disposal D->E Routine F Spill D->F Spill G Collect waste in a labeled, compatible hazardous waste container E->G J Follow established spill cleanup procedures F->J H Store container in a designated, cool, well-ventilated area G->H I Contact Environmental Health & Safety (EHS) for pickup H->I K Collect spill debris and contaminated materials as hazardous waste J->K II II K->II L Decontaminate Empty Containers (Triple Rinse) M Collect first rinseate as hazardous waste L->M N Dispose of decontaminated container in regular trash/recycling (labels defaced) M->N O End N->O II->L

References

Personal protective equipment for handling Pent-2-enedial

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Pent-2-enedial, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling reactive aldehydes.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. Vapors can cause respiratory irritation, and direct contact may lead to skin and eye damage.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Single-use nitrile gloves are acceptable for incidental contact. For prolonged handling, heavier-duty butyl rubber or laminate gloves are recommended. Latex gloves are not recommended.[1][2]Aldehydes can readily pass through latex gloves, exposing the skin to hazards.[1] Nitrile offers better resistance for short-term use.
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.[1]Protects against splashes and vapors that can cause serious eye irritation or damage.[1]
Body Protection A lab coat with long sleeves or a chemical-protective apron should be worn.[1] For larger quantities, chemical-resistant coveralls are advised.Prevents skin contact from accidental splashes.
Footwear Closed-toe and heel shoes made of an impervious material (not cloth or leather) are required.[1]Protects feet from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in the case of a large spill, a respirator may be required.[1][3]Aldehydes are often volatile and can cause respiratory tract irritation.[4]

Operational Plan for Handling this compound

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

2. Procedural Guidelines:

  • Before starting any work, consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe in vapors or mists.

  • Keep the container tightly closed when not in use.

  • Use the smallest quantity of the chemical necessary for the experiment.

3. Spill Response:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.[5]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.[5]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department.[5]

    • Prevent entry to the area until it has been cleared by safety professionals.[5]

Disposal Plan for this compound Waste

All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain without neutralization.[5]

Waste Segregation and Collection:

  • Unused Product: Collect in its original container or a compatible, tightly sealed waste container.[5]

  • Reaction Mixtures: Quench any reactive mixtures as part of the experimental protocol before designating them as waste. Collect in a separate, compatible container.[5]

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[5]

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves) should be placed in a sealed bag and disposed of as hazardous waste.[5]

Neutralization of Aldehyde Waste: For institutions with established protocols, aldehydes can be neutralized before disposal. Commercial neutralizing agents are available that can convert aldehydes into non-toxic, non-hazardous waste.[6][7] Alternatively, chemical neutralization can be performed. For example, sodium pyrosulfite (also known as sodium metabisulfite) can be used to neutralize aldehyde-containing wastewater.[8]

Quantitative Data for Aldehyde Neutralization:

Neutralizing AgentRatio (Agent:Aldehyde Solution)Outcome
Aldex® Liquid Neutralizer1 part Aldex to 15 parts aldehyde solution[6]Converts 10% formalin or up to 4% glutaraldehyde (B144438) into a non-hazardous waste suitable for drain disposal.[6]
Sodium PyrosulfiteSufficient amount to completely neutralizeCan neutralize aldehydes in wastewater within about 15 minutes, resulting in a non-toxic effluent.[8]

Always consult with your institution's EHS department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.[5]

Experimental Workflow and Safety Protocols

prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Handling this compound fume_hood->handling weigh Weigh/Measure Chemical handling->weigh spill Spill Occurs handling->spill reaction Perform Reaction weigh->reaction waste_gen Waste Generation reaction->waste_gen cleanup Decontaminate Work Area reaction->cleanup spill_response Initiate Spill Response Protocol spill->spill_response Yes spill->waste_gen No spill_response->handling After Cleanup quench Quench Reaction waste_gen->quench segregate Segregate Waste (Aqueous, Solid, Organic) quench->segregate neutralize Neutralize Aldehyde Waste (if applicable) segregate->neutralize dispose Dispose via EHS neutralize->dispose remove_ppe Remove PPE cleanup->remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.